molecular formula C4H7ClO3S B577511 Tetrahydrofuran-3-sulfonyl chloride CAS No. 1207346-29-9

Tetrahydrofuran-3-sulfonyl chloride

Cat. No.: B577511
CAS No.: 1207346-29-9
M. Wt: 170.607
InChI Key: MVZIUOJNVVIOEY-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-sulfonyl chloride is a valuable heterocyclic building block in chemical synthesis . As a sulfonyl chloride, its primary research application lies in its high reactivity as an electrophile, serving as a key precursor for the preparation of sulfonamide derivatives . This reaction is extensively utilized in medicinal chemistry and drug discovery for the design and development of novel compounds. Researchers employ this reagent to introduce the sulfonyl group into target molecules, facilitating the exploration of structure-activity relationships. It is a specialized chemical for use in laboratory research settings.

Properties

IUPAC Name

oxolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZIUOJNVVIOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678491
Record name Oxolane-3-sulfonyl chloride
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Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207346-29-9
Record name Oxolane-3-sulfonyl chloride
Source EPA DSSTox
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Record name oxolane-3-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrofuran-3-sulfonyl chloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Saturated Heterocycles in Medicinal Chemistry

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensional complexity. Saturated heterocyclic scaffolds, such as the tetrahydrofuran (THF) ring system, have garnered significant attention as bioisosteres for traditional carbocyclic and aromatic moieties. The incorporation of the THF motif can enhance aqueous solubility, modulate lipophilicity, and provide specific vectoral exits for further functionalization, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Tetrahydrofuran-3-sulfonyl chloride (CAS Number: 1207346-29-9) is a reactive intermediate that marries the favorable properties of the THF core with the versatile reactivity of a sulfonyl chloride group. This combination makes it a valuable building block for introducing the 3-sulfonamidotetrahydrofuran moiety into complex molecules, a common structural motif in various therapeutic agents. This guide, intended for the practicing chemist, provides a comprehensive overview of the synthesis, reactivity, and potential applications of this important reagent, grounded in established chemical principles and field-proven insights.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound[1]
PropertyValueSource
CAS Number 1207346-29-9Sigma-Aldrich
Molecular Formula C₄H₇ClO₃SSigma-Aldrich
Molecular Weight 170.62 g/mol Sigma-Aldrich
Appearance Colorless to Yellow LiquidSigma-Aldrich
Storage Temperature 2-8 °CSigma-Aldrich
InChI Key MVZIUOJNVVIOEY-UHFFFAOYSA-NSigma-Aldrich
Safety and Handling

This compound is a reactive compound that requires careful handling. It is classified as a substance that is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[1]

It is crucial to avoid contact with water and moisture, as sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas. It is incompatible with strong oxidizing agents, strong acids, strong bases, amines, and alcohols. Store the reagent in a tightly sealed container under an inert atmosphere, refrigerated at 2-8 °C.[1]

Synthesis of this compound

Step 1: Synthesis of the Precursor, Tetrahydrofuran-3-thiol

The key intermediate for the synthesis of the title compound is tetrahydrofuran-3-thiol. A highly effective method for converting a secondary alcohol, such as 3-hydroxytetrahydrofuran, to a thiol is the Mitsunobu reaction.[2][3][4] This reaction proceeds with inversion of stereochemistry, a critical consideration if a chiral starting material is used.

Synthesis_of_Tetrahydrofuran_3_thiol Start 3-Hydroxytetrahydrofuran Intermediate S-(Tetrahydrofuran-3-yl) ethanethioate Start->Intermediate Mitsunobu Reaction Reagents1 PPh₃, DIAD, Thioacetic Acid Product Tetrahydrofuran-3-thiol Intermediate->Product Thioester Hydrolysis Reagents2 Base (e.g., NaOMe, LiOH)

Synthetic pathway to Tetrahydrofuran-3-thiol.

Protocol 1: Synthesis of Tetrahydrofuran-3-thiol via Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction provides a reliable method for the conversion of alcohols to a variety of functional groups, including thioesters, with predictable stereochemical outcomes (inversion).[3][4] Thioacetic acid is a commonly used sulfur nucleophile in this transformation. The subsequent hydrolysis of the thioester is a standard deprotection step.

  • Step-by-Step Methodology:

    • To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thioacetic acid (1.2 eq).

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, S-(tetrahydrofuran-3-yl) ethanethioate, can be purified by column chromatography on silica gel.

    • Dissolve the purified thioester in methanol under an inert atmosphere. Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (1.1 eq) or an aqueous solution of lithium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tetrahydrofuran-3-thiol. The product should be used immediately in the next step due to the potential for oxidation of the thiol.

Step 2: Oxidation to this compound

The conversion of thiols to sulfonyl chlorides is a robust and well-documented transformation in organic synthesis. Several methods are available, with oxidative chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of an acid being a mild and efficient choice.

Oxidation_to_Sulfonyl_Chloride Start Tetrahydrofuran-3-thiol Product This compound Start->Product Oxidative Chlorination Reagents N-Chlorosuccinimide (NCS), aq. HCl

Oxidation of the thiol to the target sulfonyl chloride.

Protocol 2: Oxidative Chlorination of Tetrahydrofuran-3-thiol

  • Rationale: The oxidation of thiols to sulfonyl chlorides using N-chlorosuccinimide and a catalytic amount of hydrochloric acid is a high-yielding and experimentally straightforward procedure that avoids the use of harsh reagents like gaseous chlorine.[5]

  • Step-by-Step Methodology:

    • Dissolve tetrahydrofuran-3-thiol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0-10 °C in an ice bath.

    • Add a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl).

    • Add N-chlorosuccinimide (NCS) (4.0-6.0 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic and requires careful monitoring.

    • Stir the reaction mixture at 10 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with a solution of sodium sulfite to destroy any excess oxidant.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often used without further purification due to its reactive nature.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group towards nucleophiles. The sulfur atom is highly electrophilic, and the chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.

General Reactivity Profile

The primary reactions of alkyl and aryl sulfonyl chlorides involve the formation of sulfonamides, sulfonate esters, and sulfonic acids.

Reactivity_of_Sulfonyl_Chloride SulfonylChloride This compound Sulfonamide Sulfonamide SulfonylChloride->Sulfonamide Base (e.g., Pyridine, Et₃N) SulfonateEster Sulfonate Ester SulfonylChloride->SulfonateEster Base (e.g., Pyridine, Et₃N) SulfonicAcid Sulfonic Acid SulfonylChloride->SulfonicAcid Hydrolysis Amine Primary or Secondary Amine (R₂NH) Alcohol Alcohol (R'OH) Water Water (H₂O)

Core reactivity of this compound.
  • Reaction with Amines (Sulfonamide Formation): This is arguably the most important reaction in the context of drug discovery. Sulfonyl chlorides react readily with primary and secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form stable sulfonamides.[6] The base serves to neutralize the HCl generated during the reaction.

  • Reaction with Alcohols (Sulfonate Ester Formation): In a similar fashion, alcohols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters.

  • Hydrolysis: As mentioned previously, sulfonyl chlorides are sensitive to water and will hydrolyze to the corresponding sulfonic acid. This is generally an undesirable side reaction and care must be taken to use anhydrous conditions when other nucleophiles are intended to react.

Application in Medicinal Chemistry: A Patent Example

While widespread applications in the peer-reviewed literature are not yet prominent, the utility of this compound as a building block is demonstrated in the patent literature for the synthesis of novel therapeutic agents.

A patent application (WO2015198045A1) describes the use of oxolane-3-sulfonyl chloride (an alternative name for this compound) in the synthesis of 3-substituted 2-amino-indole derivatives, which are of interest as potential pharmaceuticals.[7] In this example, the sulfonyl chloride is reacted with a nucleophile to construct a more complex molecular architecture. This highlights its role as a key intermediate for introducing the tetrahydrofuran sulfonyl moiety.

Analytical Characterization

Definitive characterization of this compound is essential for confirming its identity and purity. While specific, published spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of analogous sulfonyl chlorides.

Table 2: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Complex multiplets for the tetrahydrofuran ring protons. The proton at C3, alpha to the sulfonyl group, is expected to be the most downfield-shifted aliphatic proton due to the strong electron-withdrawing effect of the -SO₂Cl group.
¹³C NMR Four signals corresponding to the carbon atoms of the tetrahydrofuran ring. The C3 carbon will be significantly downfield-shifted.
IR Spectroscopy Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, typically in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[8]
Mass Spectrometry The molecular ion peak (M⁺) would be expected. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[8]

Conclusion and Future Outlook

This compound is a valuable, yet perhaps underutilized, building block for medicinal chemistry. Its ability to introduce a polar, three-dimensional saturated heterocyclic ring functionalized with a versatile sulfonyl group makes it an attractive tool for scaffold hopping and lead optimization campaigns. The synthetic routes to this compound are accessible through well-established chemical transformations, and its reactivity is predictable and robust. As the demand for novel chemical matter with improved physicochemical properties continues to grow in the pharmaceutical industry, reagents like this compound are poised to become increasingly important in the design and synthesis of the next generation of therapeutic agents.

References

  • King, J. F., & Rathore, R. (1991). Aspects of reactions of sulfonyl compounds with nucleophiles.
  • Li, Y.-R., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry, 63(2), 438-444.
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • AstraZeneca AB. (2015).
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog.
  • Roberts, J. D., & Caserio, M. C. (2021). Amines as Nucleophiles. Chemistry LibreTexts.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • King, J. F., et al. (1994). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 66(10-11), 1969-1972.
  • Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 111(3), 1122-1183.
  • Modrzejewska, M., & Skrzypczyński, Z. (2007). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. The Journal of Organic Chemistry, 72(16), 6098-6105.

Sources

Tetrahydrofuran-3-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrahydrofuran-3-sulfonyl Chloride for Advanced Research and Development

Abstract

This compound (CAS No: 1207346-29-9) is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1] It incorporates two key structural motifs: the highly prevalent tetrahydrofuran (THF) ring, a common feature in numerous FDA-approved pharmaceuticals, and the reactive sulfonyl chloride group, a versatile handle for the synthesis of sulfonamides and other sulfur-containing compounds.[2] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, core reactivity, and practical applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in the design and synthesis of novel molecules.

Introduction: A Scaffold of Pharmaceutical Significance

The strategic value of this compound lies in its hybrid structure. The tetrahydrofuran moiety is a privileged scaffold in drug design, known for improving pharmacokinetic properties such as solubility and metabolic stability.[2] Its incorporation into a molecule can facilitate favorable interactions with biological targets. Simultaneously, the sulfonyl chloride functional group is a cornerstone of medicinal chemistry, enabling the facile formation of sulfonamides—a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.

This guide offers a senior application scientist's perspective on harnessing the potential of this reagent, focusing on the causality behind its reactivity and the practical execution of its chemistry.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While detailed, verified spectroscopic data is not widely published, this section outlines the expected characteristics based on its molecular structure, providing a framework for characterization.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1207346-29-9[1]
Molecular Formula C₄H₇ClO₃S[1][3]
Molecular Weight 170.61 g/mol [3]
Appearance Colorless to Yellow Liquid[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8 °C, under inert atmosphere[1]
InChI Key MVZIUOJNVVIOEY-UHFFFAOYSA-N[1][3]
Expected Spectroscopic Characteristics
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be complex due to the asymmetry of the 3-substituted THF ring. One would anticipate a series of multiplets in the δ 3.8-4.5 ppm range for the protons adjacent to the oxygen and the sulfonyl chloride group (C2-H₂, C3-H, C5-H₂). The remaining protons on the C4 carbon (C4-H₂) would likely appear further upfield, around δ 2.0-2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display four distinct signals corresponding to the four carbons of the THF ring. The carbon bearing the sulfonyl chloride group (C3) would be significantly downfield. The carbons adjacent to the ether oxygen (C2, C5) would appear in the typical ether region (approx. 65-75 ppm), while the C4 carbon would be the most upfield.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong, characteristic absorption bands for the sulfonyl chloride group. Two distinct stretches for the S=O bonds are expected in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

Plausible Synthesis Pathway

While proprietary manufacturing details vary, a chemically sound and common method for synthesizing aliphatic sulfonyl chlorides involves the oxidative chlorination of a corresponding thiol. This section outlines a plausible, multi-step synthesis for this compound, starting from a readily available precursor.

The synthesis would likely begin with the conversion of a suitable 3-substituted tetrahydrofuran, such as tetrahydrofuran-3-ol, to a thiol (Tetrahydrofuran-3-thiol). This thiol can then be subjected to oxidative chlorination using chlorine gas in the presence of water or aqueous acid to yield the final product.

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Oxidative Chlorination A Tetrahydrofuran-3-ol B Mesylation/Tosylation A->B MsCl or TsCl, Base C Nucleophilic Substitution (e.g., with NaSH) B->C D Tetrahydrofuran-3-thiol C->D E Tetrahydrofuran-3-thiol F Reaction with Chlorine Gas E->F Cl₂(g), Aqueous HCl G This compound F->G

Caption: Plausible two-stage synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack.

Primary Reaction: Sulfonamide Formation

The most common and valuable reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction typically proceeds rapidly at or below room temperature and is often conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the HCl byproduct.[4]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and subsequent deprotonation by a base yields the final sulfonamide product.

G reagents R₂NH (Amine) THF-SO₂Cl Base intermediate intermediate reagents:f0->intermediate:p_in Nucleophilic Attack product product intermediate:p_out->product:f0 Chloride Elimination & Deprotonation

Caption: Mechanism of sulfonamide formation.

Hydrolysis and Incompatibility

This compound is highly sensitive to moisture. It readily reacts with water in a hydrolysis reaction to form the corresponding tetrahydrofuran-3-sulfonic acid and hydrochloric acid.[5] This reactivity underscores the need for anhydrous storage and reaction conditions. It is also incompatible with other nucleophiles such as alcohols, strong acids, and strong bases.[5]

Applications in Drug Discovery and Synthesis

This reagent serves as a valuable building block for introducing the tetrahydrofuranyl-sulfonamide moiety into target molecules. This scaffold is attractive for several reasons:

  • Modulation of Physicochemical Properties: The THF ring can increase polarity and hydrogen bonding potential, often improving aqueous solubility—a critical parameter in drug development.

  • Vectorial Exit from Binding Pockets: The non-planar, flexible nature of the THF ring can provide a vector to exit the binding pocket of a protein and engage with solvent, which can be an effective strategy for enhancing binding affinity.

  • Proven Pharmacophore: Numerous FDA-approved drugs, such as the HIV protease inhibitor Darunavir, contain a substituted THF ring, demonstrating its clinical acceptance and favorable safety profile.[2]

By reacting this compound with a diverse library of amines, medicinal chemists can rapidly generate a portfolio of novel sulfonamides for biological screening.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a reliable, self-validating method for the synthesis of N-benzyl-tetrahydrofuran-3-sulfonamide, a representative product.

Objective: To synthesize a model sulfonamide via the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In the dropping funnel, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Warm-up: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-tetrahydrofuran-3-sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with appropriate precautions.[5]

Hazard CategoryDescription & Precautionary Action
Corrosivity Causes severe skin burns and eye damage (Category 1B). [5] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[5]
Respiratory Hazard May cause respiratory irritation (Category 3). [5] Use only in a well-ventilated chemical fume hood. Do not breathe vapors or mist.[5]
Reactivity Hazard Contact with water liberates toxic gas (HCl). [5] Handle and store under anhydrous conditions. Keep away from water, moisture, amines, alcohols, and strong bases.[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Store locked up in a corrosives area.[5]
First Aid In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air.[5]

Always consult the most current Safety Data Sheet (SDS) before handling this compound.

References

  • Supporting Information for a relevant publication. (Note: While not a direct synthesis of the target, this provides general procedures for sulfonyl chloride synthesis). [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC): Tetrahydrofuran. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

  • ResearchGate. Sulfuryl chloride-Tetrahydrofuran. [Link]

  • LyondellBasell. Product Bulletin: THF. [Link]

  • ReAgent. (2023). Safety Data Sheet: Tetrahydrofuran LRG. [Link]

  • Wu, J., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Google Patents. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Chen, C., et al. (2014). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Journal of the Chinese Chemical Society. [Link]

  • Pereshivko, O. P., et al. (2019). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ReAgent. (2019). What Are The Uses Of Tetrahydrofuran (THF)?. [Link]

  • Ali, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]

  • Mei, Y., & Du, Y. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. [Link]

Sources

Synthesis of Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tetrahydrofuran-3-sulfonyl Chloride for Drug Discovery and Development

Introduction

This compound is a pivotal building block in medicinal chemistry, prized for its role in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, combining a saturated heterocyclic core with a reactive sulfonyl chloride moiety, allow for the introduction of the tetrahydrofuran-3-sulfonyl group into various molecular scaffolds. This group can modulate the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and discussing its applications in drug development.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The most prevalent and practical methods involve the oxidation of a sulfur-containing precursor or the direct chlorosulfonation of a hydroxyl-substituted tetrahydrofuran.

Route 1: Oxidation of Tetrahydrofuran-3-thiol

One of the most direct methods for the preparation of this compound is the oxidative chlorination of tetrahydrofuran-3-thiol. This reaction typically employs a chlorinating agent in an aqueous medium.

Reaction Mechanism

The reaction proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized to the corresponding sulfonyl chloride. The choice of oxidizing and chlorinating agents is critical to achieving high yields and purity.

Oxidation_of_Tetrahydrofuran_3_thiol THF_thiol Tetrahydrofuran-3-thiol Sulfenyl_chloride Tetrahydrofuran-3-sulfenyl chloride (Intermediate) THF_thiol->Sulfenyl_chloride Oxidative Chlorination Chlorinating_agent Chlorinating Agent (e.g., Cl2 in H2O) Sulfonyl_chloride This compound Sulfenyl_chloride->Sulfonyl_chloride Further Oxidation

Figure 1: General workflow for the oxidation of Tetrahydrofuran-3-thiol.

Experimental Protocol

A detailed experimental procedure for this transformation is outlined below:

  • Preparation of the Reaction Mixture: Tetrahydrofuran-3-thiol is dissolved in a suitable solvent, such as dichloromethane or acetic acid. The solution is cooled to a low temperature, typically between -10 and 0 °C, to control the exothermicity of the reaction.

  • Addition of the Chlorinating Agent: A stream of chlorine gas is bubbled through the solution, or a solution of a chlorinating agent, such as N-chlorosuccinimide, is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent, such as sodium bisulfite, to destroy any excess chlorine. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Route 2: Chlorosulfonation of 3-Hydroxytetrahydrofuran

An alternative and widely used approach involves the reaction of 3-hydroxytetrahydrofuran with a chlorosulfonating agent. This method avoids the handling of odorous thiols.

Reaction Mechanism

The reaction of 3-hydroxytetrahydrofuran with a reagent like thionyl chloride in the presence of a base, or with sulfuryl chloride, can lead to the formation of the target sulfonyl chloride. The mechanism generally involves the formation of a chlorosulfite intermediate, which then rearranges or is attacked by a chloride ion to furnish the final product.

Chlorosulfonation_of_3_Hydroxytetrahydrofuran THF_OH 3-Hydroxytetrahydrofuran Intermediate Chlorosulfonate Ester (Intermediate) THF_OH->Intermediate Reaction Chlorosulfonating_agent Chlorosulfonating Agent (e.g., SO2Cl2) Sulfonyl_chloride This compound Intermediate->Sulfonyl_chloride Rearrangement/Nucleophilic Attack

Figure 2: General workflow for the chlorosulfonation of 3-Hydroxytetrahydrofuran.

Experimental Protocol
  • Reaction Setup: 3-Hydroxytetrahydrofuran is dissolved in an inert solvent, such as dichloromethane or chloroform, and cooled in an ice bath.

  • Reagent Addition: A solution of sulfuryl chloride in the same solvent is added dropwise to the cooled solution of the alcohol. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC or GC. Once the starting material is consumed, the reaction is carefully quenched with ice-water.

  • Extraction and Purification: The organic layer is separated, washed sequentially with water, dilute sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to give the crude product, which is then purified by vacuum distillation.

Comparison of Synthetic Routes
FeatureRoute 1: Oxidation of Tetrahydrofuran-3-thiolRoute 2: Chlorosulfonation of 3-Hydroxytetrahydrofuran
Starting Material Tetrahydrofuran-3-thiol3-Hydroxytetrahydrofuran
Key Reagents Chlorine, N-chlorosuccinimideThionyl chloride, Sulfuryl chloride
Advantages Direct formation of the sulfonyl chlorideAvoids the use of malodorous thiols, readily available starting material
Disadvantages Use of hazardous and odorous thiolPotential for side reactions, requires careful control of reaction conditions
Typical Yields Moderate to goodGood to high

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The tetrahydrofuran-3-sulfonyl moiety is often incorporated into drug candidates to enhance their pharmacological profiles.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its utility, consider the synthesis of a hypothetical kinase inhibitor where the tetrahydrofuran-3-sulfonyl group is introduced to improve aqueous solubility and cell permeability.

Kinase_Inhibitor_Synthesis Core_scaffold Amine-containing Core Scaffold Kinase_inhibitor Final Kinase Inhibitor Core_scaffold->Kinase_inhibitor Sulfonamide Bond Formation THF_SO2Cl This compound THF_SO2Cl->Kinase_inhibitor Sulfonamide Bond Formation Base Base (e.g., Triethylamine) Base->Kinase_inhibitor Sulfonamide Bond Formation

Figure 3: General scheme for the synthesis of a kinase inhibitor using this compound.

In this example, the amine-containing core scaffold of the kinase inhibitor is reacted with this compound in the presence of a base, such as triethylamine, to form a stable sulfonamide linkage. This synthetic step is typically high-yielding and proceeds under mild conditions, making it an attractive transformation in the later stages of a drug discovery program.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between the oxidation of tetrahydrofuran-3-thiol and the chlorosulfonation of 3-hydroxytetrahydrofuran will depend on factors such as the availability of starting materials, scalability, and safety considerations. The utility of this building block in medicinal chemistry is undeniable, enabling the fine-tuning of drug-like properties and facilitating the development of novel therapeutics. This guide provides the fundamental knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize and utilize this important chemical intermediate.

References

  • . (2023). Molbase. Retrieved from [Link]

Tetrahydrofuran-3-sulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tetrahydrofuran-3-sulfonyl Chloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key reagent for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the compound's core characteristics, practical applications, and the critical safety protocols required for its effective use, grounded in established scientific principles.

Core Compound Profile and Physicochemical Properties

This compound (CAS No. 1207346-29-9) is a heterocyclic sulfonyl chloride that serves as a valuable building block in modern organic synthesis. Its structure incorporates the versatile tetrahydrofuran (THF) ring, a common motif in pharmacologically active molecules and a privileged scaffold in medicinal chemistry.[1] The presence of the reactive sulfonyl chloride group allows for the straightforward introduction of the tetrahydrofuran-3-sulfonyl moiety into a wide range of molecular architectures.

The compound's utility is defined by its physicochemical properties, which dictate its handling, reactivity, and storage requirements. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₃S[2][3]
Molecular Weight 170.61 g/mol [3][4]
CAS Number 1207346-29-9[2][3]
IUPAC Name oxolane-3-sulfonyl chloride[3]
Appearance Colorless to Yellow Liquid
Purity Typically ≥95%
Storage Conditions 2-8°C or Freezer (-20°C), Inert Atmosphere[4]
InChI Key MVZIUOJNVVIOEY-UHFFFAOYSA-N[3]

Synthesis Pathway: A Mechanistic Perspective

While specific proprietary synthesis routes may vary, a plausible and common pathway for preparing heterocyclic sulfonyl chlorides involves the oxidative chlorination of a corresponding thiol or sulfonic acid precursor. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_0 Conceptual Synthesis Workflow A Tetrahydrofuran-3-thiol (Precursor) B Oxidation to Sulfonic Acid A->B Oxidizing Agent (e.g., H₂O₂, KMnO₄) C Chlorination B->C Chlorinating Agent (e.g., SOCl₂, PCl₅) D This compound (Final Product) C->D Crude Product E Purification (e.g., Distillation/Chromatography) D->E Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis: The choice of a chlorinating agent is critical. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are frequently used for converting sulfonic acids to sulfonyl chlorides.[5] The reaction is typically performed in an inert solvent to prevent side reactions, and anhydrous conditions are paramount, as the sulfonyl chloride product is highly susceptible to hydrolysis. The purification step is essential to remove residual chlorinating agents and byproducts, which could interfere with subsequent reactions.

Safety, Handling, and Storage Protocols

Sulfonyl chlorides as a class are reactive, corrosive, and moisture-sensitive compounds.[6] Adherence to strict safety protocols is non-negotiable for ensuring operator safety and maintaining the integrity of the reagent.

Key Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard Operating Procedure (SOP) for Handling

This protocol is a self-validating system designed to minimize exposure and prevent accidental release.

  • Preparation:

    • Work exclusively within a certified chemical fume hood with proper airflow.[7]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[8]

    • Prepare a quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate) and a spill kit.

  • Personal Protective Equipment (PPE):

    • Wear tightly fitting safety goggles with side shields (conforming to EN 166 or NIOSH standards).[7]

    • Wear a flame-resistant lab coat and chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[7]

    • If there is a risk of inhalation, use a full-face respirator with an appropriate cartridge.[7]

  • Dispensing and Use:

    • Allow the reagent bottle to equilibrate to room temperature before opening to prevent moisture condensation from the air.

    • Use clean, dry syringes or cannulas for transferring the liquid under an inert atmosphere (e.g., nitrogen or argon).

    • Handle and open the container with care, as pressure may develop.[6] Keep the container tightly closed when not in use.

  • Waste Disposal and Decontamination:

    • Quench any residual reagent by slowly adding it to a stirred, cold solution of sodium bicarbonate or another suitable weak base. Caution: This reaction is exothermic and may release HCl gas; perform it in a fume hood.

    • Dispose of chemical waste in clearly labeled containers according to institutional and local regulations.[9]

G cluster_1 Handling & Emergency Workflow Prep Preparation (Fume Hood, PPE, Spill Kit) Handle Dispensing (Inert Atmosphere) Prep->Handle React Reaction Setup Handle->React Spill Spill Event Handle->Spill Failure Point Quench Quench & Waste Disposal React->Quench Evac Evacuate Area Spill->Evac 1. Assess Contain Contain & Neutralize Evac->Contain 2. Act Contain->Quench 3. Clean

Caption: Workflow for safe handling and spill response for sulfonyl chlorides.

Core Application: Synthesis of Sulfonamides

A primary application of this compound is in the synthesis of sulfonamides, a class of compounds with broad therapeutic relevance.[10][11] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

Experimental Protocol: General Synthesis of a Tetrahydrofuran-3-Sulfonamide

This protocol describes a representative procedure for reacting this compound with a generic primary amine (R-NH₂).

  • Reagent Setup:

    • Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 - 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.[12]

    • Cool the solution to 0°C using an ice-water bath. The base acts as an acid scavenger for the HCl generated during the reaction.[5]

  • Reagent Addition:

    • Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 15-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.

  • Reaction Monitoring:

    • Allow the reaction to warm slowly to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with the solvent (e.g., CH₂Cl₂).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure sulfonamide.[13]

G reagents Amine (R-NH₂) Base (e.g., Et₃N) Solvent (e.g., DCM) product R-NH-SO₂-THF Et₃N·HCl reagents->product Addition of Sulfonyl Chloride @ 0°C sulfonyl_chloride THF-3-SO₂Cl in DCM

Sources

An In-depth Technical Guide to the Structure Elucidation of Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Tetrahydrofuran-3-sulfonyl chloride, a molecule of interest in synthetic chemistry and drug development. Moving beyond a simple recitation of analytical techniques, this document delves into the causal relationships behind experimental choices, emphasizing a self-validating system of protocols. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented by a discussion on the utility of X-ray crystallography for unambiguous stereochemical assignment. The guide is designed to equip researchers with the necessary expertise to confidently characterize this and similar molecules, ensuring the highest standards of scientific integrity. Safety considerations paramount to handling sulfonyl chlorides are also integrated throughout.

Introduction: The Scientific Imperative for Rigorous Characterization

This compound is a bifunctional molecule incorporating a reactive sulfonyl chloride group and a tetrahydrofuran (THF) moiety. The THF ring is a common scaffold in medicinal chemistry, known to enhance solubility and modulate pharmacokinetic properties.[1] The sulfonyl chloride provides a versatile handle for derivatization, enabling the synthesis of sulfonamides, sulfonate esters, and other key functional groups. Given its potential utility in the synthesis of novel chemical entities, an unambiguous and thorough structural characterization is not merely an academic exercise; it is a foundational requirement for its application in any research or development pipeline.

This guide will proceed through a logical workflow, beginning with the foundational spectroscopic techniques and culminating in the definitive analysis provided by X-ray crystallography. Each section will present not only the "how" but, more critically, the "why," grounding each experimental step in established chemical principles.

Safety First: A Non-Negotiable Prerequisite

Before any analytical work commences, it is imperative to recognize the inherent hazards of sulfonyl chlorides. These compounds are corrosive and react exothermically, sometimes violently, with water and other nucleophiles to produce corrosive hydrochloric acid.[2][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles in conjunction with a face shield are essential.[2][4]

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect for damage before use.[2]

  • Protective Clothing: A chemical-resistant lab coat is the minimum requirement.[2][4]

  • Respiratory Protection: All manipulations should be performed within a certified chemical fume hood.[2]

Handling and Storage:

  • Always handle under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Store in a cool, dry, well-ventilated area away from incompatible substances like water, strong bases, and oxidizing agents.[3][5]

  • Use non-sparking tools and prevent electrostatic discharge.[4]

The Spectroscopic Triad: NMR, IR, and MS

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful, non-destructive initial assessment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; ensure it is anhydrous to prevent decomposition of the sulfonyl chloride.

  • Acquisition: Record the spectrum on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.

  • Data Analysis: Analyze chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J).

Expected ¹H NMR Spectral Features: The strong electron-withdrawing effect of the sulfonyl chloride group will significantly deshield adjacent protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
H-3~3.7 - 4.2MultipletDirectly attached to the carbon bearing the SO₂Cl group; deshielded.
H-2, H-5 (CH₂)~3.8 - 4.1MultipletsProtons on carbons adjacent to the ether oxygen; diastereotopic.
H-4 (CH₂)~2.2 - 2.6MultipletProtons on the carbon beta to the SO₂Cl group.

Note: These are estimated ranges. The exact chemical shifts can be influenced by solvent and concentration. The deshielded multiplet around 3.68 ppm in butane-1-sulfonyl chloride is indicative of the presence of a strong electron-withdrawing group.[6]

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Record a proton-decoupled ¹³C spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be valuable for distinguishing between CH, CH₂, and CH₃ groups.[7]

  • Data Analysis: Analyze the chemical shifts of the carbon signals.

Expected ¹³C NMR Spectral Features:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-3~65 - 75Carbon directly attached to the highly electronegative SO₂Cl group.
C-2, C-5~68 - 78Carbons adjacent to the ether oxygen.
C-4~28 - 38Aliphatic carbon beta to the sulfonyl chloride.

Note: Predicted chemical shifts for the tetrahydrofuran ring carbons are typically in the range of 25-70 ppm.[8][9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for the rapid identification of specific functional groups.[6] The sulfonyl chloride group has very strong and characteristic absorption bands.

IR Spectroscopy Protocol:

  • Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in an appropriate solvent (e.g., CH₂Cl₂).

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric SO₂ Stretch1370 - 1410Strong
Symmetric SO₂ Stretch1166 - 1204Strong
C-O-C Stretch1050 - 1150Strong
C-H Stretch (alkane)2800 - 3000Medium
S-Cl Stretch~375Strong

The strong characteristic bands for the sulfonyl chloride group are typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[6][10] The sulfur-chlorine stretching absorption is often observed around 375 cm⁻¹.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques. Care should be taken when using THF as a solvent in APCI mode, as it can have a tendency to polymerize.[12]

  • Analysis: Acquire the spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The expected monoisotopic mass for C₄H₇³⁵ClO₃S is 170.00. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be observed.

  • Key Fragments:

    • Loss of Cl: [M - Cl]⁺ at m/z 135.

    • Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 71, corresponding to the tetrahydrofuranyl cation.

    • The ion peak at m/z 99 is characteristic of a sulfonyl chloride group and exhibits an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[6]

Definitive Structure and Stereochemistry: X-ray Crystallography

While the spectroscopic triad provides compelling evidence for the connectivity of this compound, it does not inherently define the three-dimensional arrangement of the atoms, particularly if the molecule is chiral and exists as a single enantiomer or diastereomer. X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[13]

Workflow for Crystallographic Analysis:

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Synthesis Synthesis of Crude Product Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Select Solvent System Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Mount Mount Single Crystal Evaporation->Mount Diffraction Collect Diffraction Data Mount->Diffraction Solve Solve & Refine Structure Diffraction->Solve FinalStructure FinalStructure Solve->FinalStructure Unambiguous 3D Structure

Caption: Workflow for X-ray Crystallography Analysis.

Experimental Protocol:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound from a suitable solvent or solvent system (e.g., diethyl ether/hexanes, ethyl acetate/heptane) at a constant temperature is a common method.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, providing precise bond lengths, bond angles, and the relative stereochemistry of all atoms.

The successful growth of single crystals of tetrahydrofuran derivatives has been reported and can provide invaluable insight into their stereochemical configuration.[1][13]

Conclusion: A Validated Approach to Structure Elucidation

The structural elucidation of this compound requires a multi-faceted analytical approach, grounded in a thorough understanding of its chemical reactivity. By systematically applying NMR and IR spectroscopy, and mass spectrometry, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed, including its three-dimensional nature, through single-crystal X-ray diffraction. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the solid foundation necessary for the compound's use in further research and development.

References

  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Chemistry LibreTexts. Sufonyl chloride infrared spectra. Chemistry LibreTexts.
  • Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 54(21), 7599-7611.
  • King, J. F., & Smith, D. J. H. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1870-1873.
  • Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate.
  • American Chemical Society. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3217-3223.
  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • S D FINE- CHEM LIMITED. sulphuryl chloride. Sdfine.
  • Nirpal, P., & Sathyamoorthi, S. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. NIH.
  • ResearchGate. (2025). Substitution reactions of tetrahydrofuran in [Cr(thf)3Cl3] with mono and bidentate N-donor ligands: X-ray crystal structures of [Cr(bipy)(OH2)Cl3] and [HpyNH2][Cr(bipy)Cl4]. ResearchGate.
  • Deacon, G. B., et al. (1995). Preparation and X-Ray Crystal Structures of Tetrahydrofuran-Complexed Rare Earth Chlorides. SemOpenAlex.
  • ResearchGate. (a) Single crystal X-ray diffraction structure of [1⋯THF] with heavy.... ResearchGate.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Sigma-Aldrich. This compound | 1207346-29-9. Sigma-Aldrich.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). HMDB.
  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0180290). NP-MRD.
  • bioRxiv. Chemical Synthesis and Characterization. bioRxiv.
  • BLD Pharm. 1207346-29-9|this compound. BLD Pharm.
  • NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. NMRS.io.
  • ResearchGate. Sulfuryl chloride-Tetrahydrofuran. ResearchGate.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • Munteanu, F., & Benicewicz, B. C. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Rapid Communications in Mass Spectrometry, 19(18), 2593-2598.
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
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An In-Depth Technical Guide to the Spectral Analysis of Tetrahydrofuran-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for tetrahydrofuran-3-sulfonyl chloride (CAS No. 1207346-29-9), a key intermediate in synthetic chemistry. Understanding the spectral characteristics of this compound is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.

Introduction to this compound

This compound is a bifunctional molecule incorporating a saturated tetrahydrofuran ring and a reactive sulfonyl chloride group. This combination makes it a valuable building block for introducing the tetrahydrofuran moiety into larger molecules, a common structural motif in many pharmaceuticals due to its favorable physicochemical properties. Accurate and thorough characterization of this reagent is the first step in ensuring the integrity of subsequent synthetic transformations.

Below is the chemical structure and key properties of this compound.

PropertyValue
Chemical Formula C₄H₇ClO₃S
Molecular Weight 170.62 g/mol
CAS Number 1207346-29-9
Appearance Colorless to Yellow Liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrofuran ring. The electron-withdrawing sulfonyl chloride group at the C3 position significantly influences the chemical shifts of the neighboring protons.

Note: Specific experimental spectral data for this compound is not publicly available in the searched literature. The following interpretation is based on established principles of NMR spectroscopy and data from analogous structures.

Expected ¹H NMR (CDCl₃) Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.2Multiplet1HH-3
~ 4.2 - 3.8Multiplet4HH-2, H-5
~ 2.6 - 2.2Multiplet2HH-4

Interpretation:

  • H-3 Proton: The proton at the C3 position, directly attached to the carbon bearing the sulfonyl chloride group, is expected to be the most deshielded due to the strong inductive effect of the -SO₂Cl group. Its signal would likely appear as a multiplet due to coupling with the adjacent protons on C2 and C4.

  • H-2 and H-5 Protons: The protons on the carbons adjacent to the ring oxygen (C2 and C5) are also deshielded and would likely appear as complex multiplets in the region of 3.8 to 4.2 ppm.

  • H-4 Protons: The protons at the C4 position would be the most shielded of the ring protons and are expected to appear as a multiplet further upfield.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Note: Specific experimental spectral data for this compound is not publicly available in the searched literature. The following interpretation is based on established principles of NMR spectroscopy and data from analogous structures.

Expected ¹³C NMR (CDCl₃) Spectral Data:

Chemical Shift (δ, ppm)Assignment
~ 70 - 65C-3
~ 70 - 65C-2, C-5
~ 30 - 25C-4

Interpretation:

  • C-3 Carbon: The carbon directly attached to the sulfonyl chloride group (C3) is expected to be significantly downfield due to the strong electron-withdrawing effect.

  • C-2 and C-5 Carbons: The carbons adjacent to the oxygen atom (C2 and C5) will also be deshielded and are expected to have similar chemical shifts.

  • C-4 Carbon: The C4 carbon is the most upfield of the ring carbons.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Given the reactivity of sulfonyl chlorides, aprotic deuterated solvents are recommended.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick Spectral Analysis Spectral Analysis peak_pick->Spectral Analysis IR_Workflow clean_crystal Clean ATR Crystal background_scan Record Background clean_crystal->background_scan apply_sample Apply Sample background_scan->apply_sample acquire_spectrum Acquire Spectrum apply_sample->acquire_spectrum Spectral Analysis Spectral Analysis acquire_spectrum->Spectral Analysis

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Note: Specific experimental spectral data for this compound is not publicly available in the searched literature. The following interpretation is based on established principles of mass spectrometry.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zPossible Fragment
170/172[M]⁺ (Molecular Ion)
135[M - Cl]⁺
71[C₄H₇O]⁺
65[SO₂H]⁺

Interpretation:

The molecular ion peak should be observable at m/z 170, with a characteristic isotopic peak at m/z 172 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Common fragmentation pathways for sulfonyl chlorides involve the loss of a chlorine radical to form the [M - Cl]⁺ ion at m/z 135. Further fragmentation of the tetrahydrofuran ring is also expected.

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Parameters (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: 40-400 amu

MS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep_sample Prepare Dilute Solution inject Inject into GC-MS prep_sample->inject separation Separation on Column inject->separation ionization Ionization (EI) separation->ionization detection Mass Analysis & Detection ionization->detection Data Analysis Data Analysis detection->Data Analysis

Caption: Workflow for GC-MS data acquisition.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide outlines the expected spectral features and provides standardized protocols for data acquisition. For researchers in drug development and synthetic chemistry, adherence to these analytical principles is paramount for ensuring the quality and reliability of their scientific endeavors.

References

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

Physical properties of Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Tetrahydrofuran-3-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's identification, physicochemical characteristics, spectral properties, stability, and safe handling procedures. Due to its reactive nature as a sulfonyl chloride, particular emphasis is placed on its stability and incompatibility with other reagents. Where specific experimental data is not publicly available, this guide provides expert analysis based on the compound's structural moieties—the tetrahydrofuran ring and the sulfonyl chloride functional group—to predict its spectral characteristics. This document aims to serve as an essential resource for scientists utilizing this compound in their research and development endeavors.

Chemical Identification and Structure

This compound is a heterocyclic organic compound notable for its saturated five-membered ether ring functionalized with a sulfonyl chloride group. This combination of a versatile solvent-like scaffold (THF) and a highly reactive functional group makes it a valuable intermediate in organic synthesis.

  • IUPAC Name: oxolane-3-sulfonyl chloride[1]

  • Synonyms: chlorooxolan-3-ylsulfone, tetrahydro-3-furansulfonyl chloride[1]

  • CAS Number: 1207346-29-9[1][2]

  • Molecular Formula: C₄H₇ClO₃S[1][2]

  • SMILES: C1COCC1S(=O)(=O)Cl[1]

Physicochemical Properties

The quantitative physicochemical properties such as density, boiling point, and melting point for this compound are not consistently reported in publicly available literature or commercial supplier documentation. The data presented below is a consolidation of available information.

PropertyValueSource(s)
Molecular Weight 170.61 g/mol [1][2]
Physical Form Colorless to Yellow Liquid
Purity Typically ≥95%[2]
Boiling Point Data not available. Expected to be high due to polarity and molecular weight; likely decomposes upon heating at atmospheric pressure.
Melting Point Data not available.
Density Data not available.
Solubility While specific data is unavailable, its polarity suggests miscibility with a range of polar aprotic organic solvents like Dichloromethane, Acetonitrile, and Ethyl Acetate. It is expected to react with protic solvents such as water, alcohols, and amines.
Storage Temperature 2-8 °C

Spectral Data Analysis (Predicted)

Specific spectral data for this compound is not widely published. However, based on its constituent functional groups, we can predict the key features of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the vibrational modes of the sulfonyl chloride group.

  • S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands are predicted in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , respectively. The presence of two strong bands in this region is a key indicator for the sulfonyl chloride moiety.

  • C-O-C Stretching: A strong band corresponding to the ether linkage of the tetrahydrofuran ring is expected around 1070-1150 cm⁻¹ .

  • C-H Stretching: Bands for the aliphatic C-H bonds of the THF ring will appear in the 2800-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum will show a complex pattern of multiplets for the seven protons on the tetrahydrofuran ring.

    • The proton at the C3 position (methine proton, -CH(SO₂Cl)-) is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group, likely appearing as a multiplet significantly downfield.

    • The protons on the carbons adjacent to the ether oxygen (C2 and C5) will also be downfield relative to typical alkanes, appearing as distinct multiplets.

    • The protons at the C4 position will likely be the most upfield of the ring protons.

  • ¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four unique carbon atoms in the ring.

    • The C3 carbon, directly attached to the sulfonyl chloride group, will be the most downfield signal.

    • The C2 and C5 carbons, bonded to the ether oxygen, will appear in the typical range for such carbons (~68-70 ppm).

    • The C4 carbon will be the most upfield signal.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak. A key feature would be the isotopic pattern for the chlorine atom, with an (M+2) peak approximately one-third the intensity of the M+ peak, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of Cl, SO₂, or cleavage of the tetrahydrofuran ring.

Reactivity and Stability

Stability: The compound is water-reactive. Contact with moisture or moist air should be strictly avoided as it leads to the liberation of toxic gas (likely HCl and sulfur dioxide) and decomposition of the material. Reactivity:

  • Hydrolysis: Reacts readily with water and other protic solvents (e.g., alcohols, amines) to form the corresponding sulfonic acid or its derivatives (sulfonates, sulfonamides). This reaction is typically vigorous.

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, strong bases, amines, and alcohols.

Safety and Handling

This compound is classified as a hazardous chemical and requires stringent safety protocols during handling and storage.

  • Hazard Classification: Causes severe skin burns and eye damage. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing to prevent skin contact.

    • Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of vapors or mists.

  • Handling:

    • Keep away from water and moisture.

    • Do not breathe vapors or mists.

    • Wash hands and any exposed skin thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed and stored in a corrosives area.

    • Store locked up at the recommended temperature of 2-8°C.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. Immediately call a poison center or doctor.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

Experimental Protocol: Determination of Density for a Water-Reactive Liquid

This protocol describes a self-validating method to determine the density of a water-reactive liquid like this compound using a pycnometer and an inert solvent.

Rationale: Direct measurement with water is not possible due to reactivity. Therefore, a solvent of known density in which the compound is soluble and non-reactive (e.g., anhydrous dichloromethane) is used as a reference. All operations must be conducted under an inert atmosphere to prevent hydrolysis.

Materials:

  • 25 mL Gay-Lussac pycnometer with a capillary stopper

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Glovebox or Schlenk line with an inert gas source (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Preparation and Calibration (Self-Validation Step):

    • Thoroughly clean the pycnometer with a suitable solvent and dry it in an oven at 120°C for at least 4 hours. Allow it to cool to room temperature in a desiccator.

    • Transfer all materials (pycnometer, solvents, sample) into the inert atmosphere glovebox.

    • Equilibrate the constant temperature water bath to a precise temperature (e.g., 20.0 ± 0.1 °C). This precise temperature control is critical for accuracy.

    • Determine the exact volume of the pycnometer by filling it with anhydrous DCM, inserting the stopper, and placing it in the water bath for 20 minutes to equilibrate.

    • Remove the pycnometer, carefully wipe it dry, and weigh it on the analytical balance. Record the mass (m₁).

    • Weigh the empty, dry pycnometer. Record this mass (m₀).

    • The volume (V) of the pycnometer is calculated using the known density of DCM (ρ_DCM) at the measured temperature: V = (m₁ - m₀) / ρ_DCM. Repeat this calibration step three times to ensure reproducibility.

  • Sample Measurement:

    • Empty and dry the pycnometer inside the glovebox.

    • Fill the pycnometer with this compound.

    • Follow the same equilibration and weighing procedure as in step 1. Record the mass of the pycnometer filled with the sample (m₂).

  • Calculation:

    • The mass of the sample is m_sample = m₂ - m₀.

    • The density of the sample (ρ_sample) at the specified temperature is calculated as: ρ_sample = (m₂ - m₀) / V .

  • Verification:

    • Perform the entire measurement (steps 2 and 3) in triplicate to ensure the precision of the result. The standard deviation of the three measurements should be below a pre-determined threshold for the result to be considered valid.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the density determination protocol.

Density_Determination_Workflow cluster_prep Preparation & Calibration cluster_measure Sample Measurement cluster_calc Calculation & Verification A 1. Clean & Dry Pycnometer B 2. Transfer Materials to Inert Atmosphere Glovebox A->B C 3. Equilibrate Water Bath (e.g., 20.0 ± 0.1 °C) B->C D 4. Weigh Empty Pycnometer (m₀) C->D E 5. Fill with Anhydrous DCM D->E F 6. Equilibrate & Weigh (m₁) E->F G 7. Calculate Pycnometer Volume (V) V = (m₁ - m₀) / ρ_DCM F->G H 8. Repeat 3x for Validation G->H I 9. Fill Calibrated Pycnometer with Sample H->I Proceed if Validated J 10. Equilibrate in Water Bath K 11. Weigh Pycnometer + Sample (m₂) L 12. Calculate Sample Density ρ_sample = (m₂ - m₀) / V K->L M 13. Repeat Measurement 3x for Precision L->M

Caption: Workflow for Density Determination of a Water-Reactive Compound.

References

  • Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

  • ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]

  • SpectraBase. Tetrahydrofuran - Optional[1H NMR] - Spectrum. [Link]

  • Gaylord Chemical. Tetrahydrofuran Solvent Properties. [Link]

  • Apexmol Technology Co., Ltd. This compound - CAS:1207346-29-9. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • MACL. Tetrahydrofuran – MACL. [Link]

  • ChemBK. Tetrahydrofurfuryl chloride. [Link]

  • PubChem. Tetrahydrofuran. [Link]

  • ResearchGate. Infrared spectrum of THF containing water. [Link]

  • Cheméo. Chemical Properties of 3-Chloro-tetrahydrofuran. [Link]

  • National Institute of Standards and Technology. Tetrahydrofuran - NIST WebBook. [Link]

  • eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

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An In-depth Technical Guide to Tetrahydrofuran-3-sulfonyl chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofuran-3-sulfonyl chloride, a vital heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a polar tetrahydrofuran ring with a reactive sulfonyl chloride moiety, make it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel pharmaceutical agents.

Introduction: The Emergence of a Key Synthetic Intermediate

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of biologically active natural products and synthetic drug molecules.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The incorporation of a sulfonyl chloride group at the 3-position of the THF ring provides a highly reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. While the precise historical account of the initial discovery of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the growing demand for novel, functionalized heterocyclic intermediates in pharmaceutical research. Its commercial availability, identified by CAS number 1207346-29-9, underscores its utility as a readily accessible building block for synthetic chemists.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

PropertyValueSource
CAS Number 1207346-29-9[2]
Molecular Formula C4H7ClO3S[2]
Molecular Weight 170.61 g/mol [2]
Appearance Colorless to light yellow liquid-
IUPAC Name oxolane-3-sulfonyl chloride[2]
Synonyms Tetrahydro-3-furansulfonyl chloride-

Synthesis of this compound: Established Methodologies

The synthesis of this compound can be achieved through several established methods for the preparation of aliphatic sulfonyl chlorides. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The two primary conceptual pathways involve the oxidative chlorination of a corresponding thiol or the chlorination of a pre-formed sulfonic acid.

Route 1: Oxidative Chlorination of Tetrahydrofuran-3-thiol

The direct conversion of thiols to sulfonyl chlorides is a widely employed and efficient method.[3] This transformation typically involves an oxidizing agent in the presence of a chlorine source.

Conceptual Workflow:

Caption: Oxidative chlorination of Tetrahydrofuran-3-thiol.

Detailed Protocol:

A plausible and field-proven protocol for this transformation would involve the following steps:

  • Reaction Setup: A solution of Tetrahydrofuran-3-thiol[4] in a suitable organic solvent (e.g., dichloromethane or acetonitrile) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

  • Addition of Reagents: An aqueous solution of an oxidizing agent, such as sodium hypochlorite (bleach), is added dropwise to the stirred solution of the thiol, while maintaining a low temperature (typically below 0°C) to control the exothermic reaction. An acid, such as hydrochloric acid, is often added to facilitate the in situ generation of chlorine.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion of the starting material.

  • Workup and Isolation: Upon completion, the reaction mixture is quenched, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

The causality behind these choices lies in the need to control the highly exothermic nature of the oxidation and to manage the reactive intermediates formed during the process. The use of a two-phase system can aid in temperature control and product isolation.

Route 2: Chlorination of Tetrahydrofuran-3-sulfonic acid

An alternative approach involves the preparation of the corresponding sulfonic acid, followed by its conversion to the sulfonyl chloride using a chlorinating agent.[5]

Conceptual Workflow:

Caption: Chlorination of Tetrahydrofuran-3-sulfonic acid.

Detailed Protocol:

  • Preparation of Sulfonic Acid: Tetrahydrofuran-3-sulfonic acid can be prepared by the oxidation of Tetrahydrofuran-3-thiol with a strong oxidizing agent like hydrogen peroxide or potassium permanganate.

  • Chlorination Reaction: The isolated and dried sulfonic acid is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5] The reaction is typically carried out in an inert solvent or neat with excess chlorinating agent.

  • Reaction Conditions: The reaction mixture is often heated to drive the reaction to completion. The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂ in the case of thionyl chloride).

  • Workup and Isolation: After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure. The resulting crude product is then purified as described in Route 1.

This method offers the advantage of starting from a more stable sulfonic acid intermediate, which can be advantageous for large-scale synthesis.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is prominently demonstrated in the patent literature, where it is frequently employed in the synthesis of complex molecules for pharmaceutical applications. A notable example is its use in the preparation of 3-substituted 2-amino-indole derivatives, which have been investigated for their potential therapeutic effects.[6]

Illustrative Synthetic Application:

In one patented synthetic route, oxolane-3-sulfonyl chloride (another name for this compound) is reacted with a nucleophile to introduce the sulfonyl group into the target molecule.[6] This highlights its role as a key electrophile for the formation of sulfonamide or sulfonate linkages, which are common pharmacophores in many drug molecules.

The tetrahydrofuran ring in these drug candidates can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the sulfonamide group can act as a crucial hydrogen bond donor or acceptor, contributing to the overall binding affinity and selectivity of the molecule.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in the toolbox of medicinal chemists. Its straightforward synthesis from readily available precursors and its inherent reactivity make it an attractive intermediate for the construction of novel and complex molecular entities. As the quest for new therapeutics with improved efficacy and safety profiles continues, the strategic application of functionalized heterocyclic reagents like this compound is expected to play an increasingly important role in driving innovation in drug discovery and development. Future research may focus on the development of more sustainable and efficient synthetic routes to this key intermediate, as well as the exploration of its utility in the synthesis of an even broader range of biologically active compounds.

References

  • (n.d.). Retrieved January 15, 2026.

  • ChemSusChem, 17(15).

  • Retrieved January 15, 2026.

  • Journal of Molecular Modeling, 20(6), 2262.

  • Molecules, 26(17), 5348.

  • Retrieved January 15, 2026.

  • Retrieved January 15, 2026.

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  • Retrieved January 15, 2026.

  • Retrieved January 15, 2026.

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An In-depth Technical Guide to Oxolane-3-sulfonyl Chloride: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxolane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is paramount. Among these, saturated heterocyclic systems have gained significant traction, with the oxolane (also known as tetrahydrofuran) ring emerging as a particularly valuable motif.[1] Its ability to improve aqueous solubility, modulate lipophilicity, and provide a three-dimensional structure for enhanced target engagement has made it a favored component in the design of new therapeutic agents. When functionalized with a reactive sulfonyl chloride group at the 3-position, this scaffold is transformed into oxolane-3-sulfonyl chloride (IUPAC name), a versatile building block for the synthesis of a diverse array of sulfonamide derivatives with significant potential in medicinal chemistry.[2][3][4]

This technical guide, written from the perspective of a Senior Application Scientist, aims to provide an in-depth understanding of oxolane-3-sulfonyl chloride, from its fundamental properties and synthesis to its strategic application in the development of next-generation therapeutics. We will delve into the causality behind its reactivity and provide field-proven insights into its utilization, equipping researchers with the knowledge to effectively leverage this important synthetic intermediate.

Chemical Properties and Nomenclature of Oxolane-3-sulfonyl Chloride

The formal IUPAC name for this compound is oxolane-3-sulfonyl chloride . However, it is also widely referred to by its common name, tetrahydrofuran-3-sulfonyl chloride .[5][6] It is crucial for researchers to be familiar with both nomenclatures to ensure comprehensive literature and database searches.

PropertyValueSource
IUPAC Name oxolane-3-sulfonyl chloride[5]
Synonyms This compound[7]
CAS Number 1207346-29-9[7]
Molecular Formula C₄H₇ClO₃S[6]
Molecular Weight 170.61 g/mol [6]
Appearance Colorless to yellow liquid[7]
Storage Temperature 2-8 °C[7]

Synthesis of Oxolane-3-sulfonyl Chloride: A Representative Protocol

While a variety of methods exist for the synthesis of sulfonyl chlorides, a common and effective strategy involves the oxidative chlorination of a corresponding thiol.[8][9][10][11] This approach is favored for its relatively mild conditions and the availability of the starting materials. Below is a representative, field-proven protocol for the synthesis of oxolane-3-sulfonyl chloride from tetrahydrofuran-3-thiol.

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol is adapted from established methods for the oxidation of thiols to sulfonyl chlorides.[11][12]

Materials:

  • Tetrahydrofuran-3-thiol

  • N-Chlorosuccinimide (NCS)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydrofuran-3-thiol (1.0 equivalent) in a mixture of acetonitrile and water (e.g., a 4:1 ratio).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of N-Chlorosuccinimide (NCS) (approximately 3.0 equivalents) in acetonitrile to the cooled thiol solution, maintaining the temperature below 10 °C. The addition of a catalytic amount of concentrated HCl can facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxolane-3-sulfonyl chloride.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.

  • NCS as Oxidant: NCS is a mild and effective oxidizing agent for this transformation, offering a safer alternative to gaseous chlorine.[11]

  • Aqueous Acetonitrile: This solvent system provides good solubility for both the organic substrate and the inorganic reagents, facilitating a homogenous reaction.

  • Acid Catalyst: The presence of HCl can accelerate the rate of the oxidative chlorination.

  • Aqueous Workup: The washing steps are essential to remove unreacted reagents, byproducts such as succinimide, and the acid catalyst.

G THF_thiol Tetrahydrofuran-3-thiol Reaction Oxidative Chlorination THF_thiol->Reaction Substrate NCS N-Chlorosuccinimide (NCS) (Oxidizing Agent) NCS->Reaction Reagent HCl HCl (catalyst) HCl->Reaction Catalyst Solvent Acetonitrile/Water Solvent->Reaction Solvent Sulfonyl_Chloride Oxolane-3-sulfonyl chloride Reaction->Sulfonyl_Chloride Product

Caption: Synthesis of Oxolane-3-sulfonyl Chloride.

Reactivity and Applications in Drug Discovery

The synthetic utility of oxolane-3-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This reactivity is the cornerstone of its application in medicinal chemistry, primarily for the synthesis of sulfonamides.[2][3][4][13][14]

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The reaction of oxolane-3-sulfonyl chloride with primary or secondary amines in the presence of a base readily affords the corresponding sulfonamides.[2][15] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for the construction of diverse chemical libraries for biological screening.

G Sulfonyl_Chloride Oxolane-3-sulfonyl chloride Reaction Sulfonamide Formation Sulfonyl_Chloride->Reaction Electrophile Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Nucleophile Base Base (e.g., Pyridine, Et₃N) Base->Reaction HCl Scavenger Sulfonamide Oxolane-3-sulfonamide Derivative Reaction->Sulfonamide Product

Caption: General Reaction for Sulfonamide Synthesis.

The sulfonamide functional group is a well-established pharmacophore found in a multitude of FDA-approved drugs, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2][15][16] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for strong and specific interactions with biological targets.[17]

The "Magic" of the Oxolane Moiety in Drug Design

The incorporation of the oxolane ring from oxolane-3-sulfonyl chloride can bestow several beneficial properties upon a drug candidate:

  • Improved Solubility: The oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for oral bioavailability.

  • Metabolic Stability: The saturated nature of the oxolane ring makes it less susceptible to oxidative metabolism compared to aromatic systems.

  • Three-Dimensionality: The non-planar, puckered conformation of the oxolane ring introduces three-dimensionality to a molecule, which can lead to enhanced binding affinity and selectivity for the target protein.

  • Vectorial Exit: The oxolane moiety can serve as a "molecular rudder," directing the orientation of the rest of the molecule within a binding pocket to optimize interactions.

A prime example of the successful application of the tetrahydrofuran moiety is in the HIV protease inhibitor Darunavir . The bis-tetrahydrofuranylurethane (bis-THF) ligand in Darunavir makes extensive hydrogen bonding and van der Waals interactions with the backbone atoms of the HIV protease active site, contributing to its high potency and broad-spectrum activity against drug-resistant strains.[18][19] While not a direct derivative of oxolane-3-sulfonyl chloride, Darunavir's success underscores the immense value of the tetrahydrofuran scaffold in designing highly effective therapeutics.[20]

Representative Protocol: Synthesis of an Oxolane-3-sulfonamide Derivative

The following protocol details the synthesis of a representative oxolane-3-sulfonamide derivative, demonstrating the practical application of this key building block.

Materials:

  • Oxolane-3-sulfonyl chloride

  • A primary or secondary amine (e.g., aniline)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve oxolane-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of DCM.

  • Add the oxolane-3-sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety, Handling, and Disposal

Oxolane-3-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents. Recommended storage is at 2-8 °C.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

Oxolane-3-sulfonyl chloride is a powerful and versatile building block for the synthesis of sulfonamide-containing compounds with significant potential in drug discovery. The strategic incorporation of the oxolane moiety can impart favorable physicochemical properties, leading to improved pharmacokinetic profiles and enhanced biological activity. A thorough understanding of its synthesis, reactivity, and handling, as provided in this guide, will enable medicinal chemists and drug development professionals to fully exploit the potential of this valuable synthetic intermediate in the creation of innovative and effective new medicines. The continued exploration of derivatives of oxolane-3-sulfonyl chloride is a promising avenue for the discovery of novel therapeutics for a wide range of diseases.[2][3][4][13][14][15][16]

References

  • Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 59(17), 7849-7861. Available at: [Link]

  • Fisher, M. H., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4429-4448. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 75-92. Available at: [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

  • Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. Available at: [Link]

  • Adesina, A. A., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13. Available at: [Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Synthesis, 2006(24), 4131-4134. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... Retrieved from [Link]

  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. SSRN. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. In Industrial-Scale Organic Chemistry. Available at: [Link]

  • Prozorova, G. F., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one. Retrieved from [Link]

  • Prozorova, G. F., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. Available at: [Link]

  • Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Available at: [Link]

  • Agniswamy, J., et al. (2013). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. The Journal of antimicrobial chemotherapy, 68(11), 2583–2593. Available at: [Link]

  • Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015031753A1 - Synthesis of alkylfurans.
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chlorosulfonyl isocyanate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. Retrieved from [Link]

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Methodological & Application

Synthesis of Novel Sulfonamides Utilizing Tetrahydrofuran-3-sulfonyl Chloride: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Sulfonamide Drug Discovery

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, antiviral, and anti-cancer drugs.[1][2] Its prevalence stems from its ability to act as a stable, non-classical bioisostere of amides and carboxylic acids, its capacity for forming crucial hydrogen bonds with biological targets, and its favorable physicochemical properties.[3][4] The synthesis of novel sulfonamide derivatives remains a critical activity in drug discovery and lead optimization campaigns.[5][6]

The introduction of specific heterocyclic scaffolds onto the sulfonamide core is a proven strategy for modulating biological activity, solubility, and metabolic stability. The tetrahydrofuran (THF) ring, in particular, is a valuable structural motif. As a saturated, polar heterocycle, it can enhance aqueous solubility and serve as a hydrogen bond acceptor, improving the pharmacokinetic profile of a drug candidate. This guide provides a detailed technical overview and robust protocols for the use of Tetrahydrofuran-3-sulfonyl chloride, a key building block for incorporating this valuable THF moiety into novel sulfonamide-based therapeutics.

Reagent Profile: this compound

Chemical and Physical Properties: this compound (CAS No: 1207346-29-9) is a colorless to yellow liquid that serves as a reactive electrophile for the synthesis of 3-sulfonamidotetrahydrofurans. Its utility lies in the direct introduction of the THF ring system onto a nucleophilic amine.

Table 1: Reagent Specifications

PropertyValueSource
CAS Number 1207346-29-9
Molecular Formula C₄H₇ClO₃S
Appearance Colorless to Yellow Liquid
Storage Temp. 2-8 °C, under inert atmosphere
Purity Typically ≥95%

Handling, Storage, and Safety Considerations: As a sulfonyl chloride, this reagent is highly reactive and requires careful handling to ensure experimental success and laboratory safety.

  • Moisture Sensitivity: this compound is water-reactive.[7] Contact with water or atmospheric moisture will lead to rapid hydrolysis to the corresponding sulfonic acid, rendering the reagent inactive and liberating corrosive hydrogen chloride (HCl) gas. All reactions must be conducted under anhydrous conditions (e.g., using oven-dried glassware and anhydrous solvents) and under an inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosivity: The reagent and the HCl byproduct are corrosive and can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed within a chemical fume hood.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines outside of controlled reaction conditions.[7]

  • Storage: The reagent should be stored in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere to prevent degradation.

Core Synthesis Protocol: General Procedure for Sulfonamide Formation

This protocol outlines a standard, reliable method for the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous base (e.g., Triethylamine (TEA) or Pyridine, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles for liquid transfer

  • Ice-water bath

Step-by-Step Methodology:

  • Reactant Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq) and the anhydrous base (e.g., TEA, 1.5 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Reaction Setup: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction and prevent potential side reactions.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 6-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with additional solvent (e.g., DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/water) to yield the pure sulfonamide.[8]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Visual Workflow: Sulfonamide Synthesis

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification p1 Dissolve Amine & Base in Anhydrous Solvent r1 Cool Amine Solution to 0 °C p1->r1 p2 Prepare Sulfonyl Chloride Solution r2 Dropwise Addition of Sulfonyl Chloride p2->r2 r1->r2 r3 Warm to RT & Stir 6-24h r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Aqueous Workup (Wash & Extract) r4->w1 Upon Completion w2 Dry & Concentrate w1->w2 p3 Purify (Chromatography or Recrystallization) w2->p3 c1 Characterize Pure Product (NMR, MS, etc.) p3->c1

Sources

Application Notes & Protocols: Tetrahydrofuran-3-sulfonyl Chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its favorable physicochemical properties—improving aqueous solubility, metabolic stability, and acting as a hydrogen bond acceptor—make it a desirable structural component. Tetrahydrofuran-3-sulfonyl chloride emerges as a key reagent for covalently introducing the THF-3-sulfonyl moiety, a functional group that can modulate a molecule's polarity, conformation, and biological interactions. This guide provides an in-depth exploration of the synthesis, handling, and core applications of this versatile building block for researchers in synthetic and medicinal chemistry.

Section 1: Reagent Profile, Synthesis, and Safe Handling

Physicochemical Properties

This compound is a colorless to yellow liquid at room temperature. Its key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 1207346-29-9
Molecular Formula C₄H₇ClO₃S[1]
Molecular Weight 170.61 g/mol [1]
Physical Form Colorless to Yellow Liquid
Storage Temp. 2-8 °C, under inert atmosphere
InChI Key MVZIUOJNVVIOEY-UHFFFAOYSA-N
Synthesis Pathway: From Thiol to Sulfonyl Chloride

The most direct and common route to aliphatic sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. Therefore, the synthesis of this compound is predicated on the availability of its precursor, Tetrahydrofuran-3-thiol.

The overall synthetic workflow can be visualized as a two-stage process: the formation of the precursor thiol followed by its oxidative chlorination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidative Chlorination cluster_2 Final Product Thiol_Precursor Tetrahydrofuran-3-thiol Synthesis (e.g., from 3-hydroxy-THF or other precursors) Oxidation Oxidative Chlorination Conditions (e.g., H₂O₂/SOCl₂, NCS/HCl) Thiol_Precursor->Oxidation Key Intermediate Final_Product This compound Oxidation->Final_Product Final Product Formation

Caption: High-level workflow for the synthesis of the title reagent.

While numerous methods exist for the synthesis of thiols, the subsequent oxidative chlorination step is highly efficient. Several modern methods avoid the direct use of hazardous gaseous chlorine.[2] A particularly effective and rapid method involves the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which converts a wide range of thiols to their corresponding sulfonyl chlorides in excellent yields under mild conditions.[3][4] Another robust method employs N-Chlorosuccinimide (NCS) in the presence of an acid like HCl.[5][6]

Safety, Handling, and Storage

This compound is a reactive chemical that requires careful handling.

  • Hazard Profile: It is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[7]

  • Reactivity: The compound is water-reactive. Contact with moisture or water will lead to hydrolysis, liberating toxic and corrosive gases (HCl and sulfur dioxide).[7] This reactivity also extends to other nucleophiles such as alcohols and amines.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Use only inert gas (e.g., nitrogen or argon) techniques for transfers.

  • Storage: The reagent must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8 °C. It should be kept away from water, moist air, strong oxidizing agents, acids, bases, amines, and alcohols.[7]

Section 2: Core Application: Synthesis of Tetrahydrofuran-3-Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is a cornerstone of medicinal chemistry. The resulting sulfonamide linkage is a stable, metabolically robust functional group that can act as a hydrogen bond donor and acceptor, significantly influencing a molecule's pharmacological profile.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol: General Synthesis of N-Aryl-Tetrahydrofuran-3-sulfonamide

This protocol is a representative procedure adaptable to a wide range of primary and secondary amines.

Materials:

  • This compound

  • Substituted Aniline (or other primary/secondary amine)

  • Triethylamine (TEA), distilled

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substituted aniline (1.0 eq.).

  • Solvent Addition: Dissolve the aniline in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.5 - 2.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous THF (or DCM) and add it dropwise to the stirring amine solution over 10-15 minutes. Causality Note: Slow, dropwise addition is crucial to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. If THF was used, remove the bulk of the THF under reduced pressure before diluting with DCM or Ethyl Acetate and water.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure N-aryl-tetrahydrofuran-3-sulfonamide.

Section 3: Core Application: Synthesis of Tetrahydrofuran-3-sulfonate Esters

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and are valuable intermediates in organic synthesis. Reacting this compound with alcohols provides a direct route to these useful compounds.

Mechanistic Rationale

Analogous to sulfonamide formation, this reaction involves the nucleophilic attack of an alcohol's oxygen atom on the sulfonyl chloride's sulfur center. A non-nucleophilic base is essential to scavenge the generated HCl and facilitate the reaction. Pyridine is often a preferred base and solvent for this transformation.

Caption: General reaction scheme for sulfonate ester synthesis.
Detailed Experimental Protocol: General Synthesis of a Tetrahydrofuran-3-sulfonate Ester

Materials:

  • This compound

  • Primary or Secondary Alcohol

  • Pyridine, anhydrous

  • Anhydrous Dichloromethane (DCM)

  • 1M Copper (II) Sulfate (CuSO₄) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (2.0-3.0 eq.). Causality Note: Pyridine often serves as both the base and a catalyst. An excess is used to ensure complete neutralization of HCl and to drive the reaction forward.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise to the cooled alcohol/pyridine mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates completion.

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer to a separatory funnel and wash repeatedly with a 1M CuSO₄ solution until the blue color in the aqueous layer persists. This step is crucial for removing pyridine.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude sulfonate ester can be purified by flash column chromatography on silica gel.

Section 4: General Laboratory Workflow and Troubleshooting

A standardized workflow ensures reproducibility and safety.

G start Start setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) start->setup reagents 2. Reagent Addition (Dissolve reactants, cool to 0 °C, add sulfonyl chloride dropwise) setup->reagents monitor 3. Reaction Monitoring (TLC / LC-MS) reagents->monitor workup 4. Aqueous Workup (Quench, extract, wash) monitor->workup purify 5. Purification (Dry, concentrate, column chromatography) workup->purify analyze 6. Analysis (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Standard experimental workflow for using the reagent.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive sulfonyl chloride (hydrolyzed). 2. Insufficiently reactive nucleophile (amine/alcohol). 3. Insufficient base.1. Use fresh or properly stored reagent. 2. Increase reaction temperature or use a catalyst (e.g., DMAP for esterification). 3. Add additional base.
Multiple Products Observed 1. Reaction too vigorous (side reactions). 2. Di-sulfonylation of a primary amine.1. Ensure slow, dropwise addition at 0 °C. 2. Use a 1:1 stoichiometry of amine to sulfonyl chloride; consider inverse addition (adding amine to sulfonyl chloride).
Difficult Purification 1. Residual base (TEA, Pyridine) in the crude product. 2. Product is highly polar.1. Ensure thorough aqueous workup (HCl wash for TEA, CuSO₄ wash for Pyridine). 2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

  • ResearchGate. (2019). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776. [Link]

  • Veisi, H., Ghorbani-Vaghei, R., & Karimi-Jashni, A. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12), 2031-2037. [Link]

  • Supporting Information for "Supramolecular Catalysis of the S-N-Ar Reaction". (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. (2018). CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.
  • Google Patents. (2020). CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Reddy, P. V. N., & Falck, J. R. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 50(31), 4464-4466. [Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Synthesis, 2006(24), 4131-4134. [Link]

  • ResearchGate. (2019). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Lookchem. (n.d.). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • Google Patents. (2000). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Google Patents. (2013).
  • PubChem. (n.d.). Tetrahydro-2-methyl-3-furanthiol. [Link]

  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

  • ResearchGate. (n.d.). Sulfuryl chloride-Tetrahydrofuran. [Link]

  • ResearchGate. (2017). Reaction of Trifluoromethanesulfonyl Chloride with CH Acids | Request PDF. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

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Application Note & Protocol: Synthesis of N-Substituted Tetrahydrofuran-3-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Reaction of Tetrahydrofuran-3-sulfonyl Chloride with Primary Amines for Medicinal Chemistry and Drug Discovery

Introduction and Significance

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved therapeutics, including antibacterial, antiviral, and anticancer agents.[1][2][3] Its role as a bioisostere for the more metabolically labile amide bond has made it an invaluable scaffold in drug design, offering improved hydrolytic stability and unique hydrogen bonding capabilities.[4] The tetrahydrofuran (THF) moiety is also a privileged structure in pharmaceuticals, appearing in numerous approved drugs like the HIV protease inhibitor Darunavir, where it often enhances pharmacokinetic properties.[5]

This application note provides a comprehensive technical guide for the synthesis of N-substituted tetrahydrofuran-3-sulfonamides via the reaction of this compound with primary amines. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and offer practical insights into parameter optimization and troubleshooting. This guide is intended for researchers and scientists in organic synthesis and drug development seeking to reliably construct this important class of molecules.

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and highly reliable transformation.[6] The reaction proceeds through a nucleophilic substitution pathway at the electrophilic sulfur center.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the this compound. This step forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final sulfonamide product. This step is critical as it also neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, preventing potential side reactions with the starting amine.[6][7]

Caption: Mechanism of sulfonamide synthesis.

Key Experimental Parameters and Optimization

The success of the sulfonylation reaction hinges on the careful selection of several key parameters. The choices below are grounded in established chemical principles to maximize yield and purity.

ParameterRecommended ChoiceRationale & Expert Insights
Sulfonyl Chloride This compound (1.0 equiv)The limiting reagent. This compound is moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis into the unreactive sulfonic acid.[7]
Primary Amine Aliphatic or Aromatic (1.0 - 1.1 equiv)A slight excess of the amine can help ensure the complete consumption of the more valuable sulfonyl chloride. The nucleophilicity of the amine will influence reaction time; electron-rich amines react faster.
Base Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 equiv)A non-nucleophilic organic base is essential to neutralize the HCl byproduct without competing with the primary amine as a nucleophile.[6][7] An excess ensures the reaction medium remains basic.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic, anhydrous solvents are critical. The presence of water leads to the hydrolysis of the sulfonyl chloride, a major side reaction.[7] Alcohols should be avoided as they can form sulfonate ester byproducts.[7]
Temperature 0 °C to Room TemperatureThe initial addition of the sulfonyl chloride is performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature to proceed to completion.[6][7]
Monitoring Thin-Layer Chromatography (TLC) or LC-MSRegular monitoring allows for the determination of reaction completion (disappearance of the limiting reagent), preventing unnecessarily long reaction times which could lead to side product formation.[7]

Detailed Experimental Protocol

This protocol provides a generalized, self-validating procedure for the synthesis of an N-substituted tetrahydrofuran-3-sulfonamide.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)[8]

  • Primary amine of choice (1.05 mmol, 1.05 equiv)

  • Triethylamine (Et₃N), distilled (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles for inert atmosphere

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Workflow Visualization

G start Start: Prepare Reagents setup Reaction Setup: - Dissolve amine & base in anhydrous DCM under N₂. - Cool to 0 °C in an ice bath. start->setup addition Dropwise Addition: - Add solution of sulfonyl chloride in DCM slowly over 15-30 min. setup->addition reaction Reaction Progression: - Allow to warm to room temperature. - Stir for 2-24 hours. addition->reaction monitor Monitor Progress: - Use TLC or LC-MS to check for consumption of starting material. reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: 1. Quench with water. 2. Wash with 1M HCl. 3. Wash with sat. NaHCO₃. 4. Wash with brine. monitor->workup Reaction Complete dry Dry & Concentrate: - Dry organic layer over MgSO₄. - Filter and concentrate via rotary evaporation. workup->dry purify Purification: - Purify crude product via silica gel column chromatography or recrystallization. dry->purify end Final Product: - Characterize (NMR, MS, etc.) purify->end

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.05 mmol) and anhydrous DCM (e.g., 0.2 M concentration relative to the sulfonyl chloride).

    • Add triethylamine (1.5 mmol) to the stirred solution.

    • Cool the flask to 0 °C using an ice-water bath.

    • Scientist's Note: Ensuring all glassware is scrupulously dry and maintaining an inert atmosphere are critical to prevent the hydrolysis of the sulfonyl chloride starting material.[7]

  • Addition of Sulfonyl Chloride:

    • In a separate dry vial, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DCM.

    • Add this sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

    • Scientist's Note: A slow, dropwise addition is crucial to control the initial exotherm of the reaction and to minimize the formation of di-sulfonylated byproducts, which can occur in localized areas of high sulfonyl chloride concentration.[7]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 2-24 hours. Monitor the progress by TLC or LC-MS until the starting amine is fully consumed.[7]

  • Work-up:

    • Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted primary amine), saturated NaHCO₃ solution (to remove any sulfonic acid byproduct), and finally with brine.

    • Scientist's Note: This series of washes is a self-validating step that systematically removes key impurities, simplifying the final purification.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).[7]

Troubleshooting Guide

Observation / ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of Sulfonyl Chloride: Moisture present in reagents or solvent.[7] 2. Poorly Reactive Amine: The amine is sterically hindered or electronically deactivated.1. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Handle sulfonyl chloride under an inert atmosphere. 2. Increase reaction temperature or prolong reaction time. Consider using a more forcing solvent or a different base.
Significant Byproduct at Baseline on TLC (Polar) Sulfonic Acid Formation: The sulfonyl chloride has hydrolyzed due to the presence of water.[7]Rigorously dry all solvents and reagents for future attempts. Store sulfonyl chloride in a desiccator.
Less Polar Spot on TLC (Di-sulfonylation) 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride. 2. High Reaction Temperature: Elevated temperatures can favor the second sulfonylation.[7]1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Maintain a lower reaction temperature (0 °C to room temperature). 3. Monitor the reaction closely and quench it as soon as the starting amine is consumed.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • Roy, P., & Ali, M. A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214.
  • Macmillan Group. (2023).
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Various Authors. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
  • Various Authors. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Various Authors. (2024).
  • Various Authors. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • AstaTech, Inc. This compound. Sigma-Aldrich.
  • Thermo Fisher Scientific. This compound, Thermo Scientific™. Fisher Scientific.

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Application Notes & Protocols: A Guide to Sulfonylation using Tetrahydrofuran-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydrofuran Moiety

In the landscape of modern drug discovery and development, the tetrahydrofuran (THF) ring system is a privileged scaffold. Its favorable physicochemical properties—improving aqueous solubility and metabolic stability while providing a three-dimensional vector for molecular exploration—make it a desirable component in many advanced pharmaceutical candidates. Tetrahydrofuran-3-sulfonyl chloride emerges as a key reagent, offering a direct and efficient route to incorporate this valuable motif into a diverse range of molecules through the formation of robust sulfonamide or sulfonate ester linkages.

This guide provides a comprehensive technical overview and detailed protocols for utilizing this compound in sulfonylation reactions. It is designed for researchers, medicinal chemists, and process development scientists, offering insights into reaction mechanisms, practical execution, and safety considerations.

Part 1: The Core Reaction - Mechanism and Principles

The sulfonylation of a nucleophile (such as a primary or secondary amine, or an alcohol) with this compound is fundamentally a nucleophilic substitution reaction at the electrophilic sulfur center. The reaction proceeds via a well-established addition-elimination mechanism.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of Intermediate: This attack forms a transient, pentacoordinate sulfur intermediate.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Proton Abstraction: The resulting protonated sulfonamide or sulfonate ester is neutralized by a base, which is added to the reaction to scavenge the hydrogen chloride (HCl) byproduct. This final step drives the reaction to completion.

The use of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical to prevent it from competing with the primary nucleophile.[2]

Caption: General Mechanism of Sulfonylation.

Part 2: Reagent Properties and Safe Handling

Before proceeding to the experimental protocol, it is imperative to understand the properties and hazards associated with this compound.

PropertyValueReference
CAS Number 1207346-29-9[3]
Molecular Formula C₄H₇ClO₃S[4]
Molecular Weight 170.61 g/mol [4]
Appearance Colorless to Yellow Liquid[3]
Storage 2-8 °C, under inert atmosphere, moisture-sensitive[3]

Safety Profile & Handling Precautions:

  • Corrosive: Causes severe skin burns and eye damage.[5]

  • Water Reactive: Contact with water or moisture liberates toxic and corrosive hydrogen chloride (HCl) gas. All glassware must be rigorously dried, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, strong bases, amines, and alcohols in storage.[5]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[5]

Part 3: General Protocol for Sulfonamide Synthesis

This protocol provides a robust starting point for the sulfonylation of a primary or secondary amine. Reaction conditions may require optimization depending on the specific substrate.

Materials & Equipment:

  • This compound

  • Amine substrate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[6]

  • Triethylamine (TEA), distilled from CaH₂

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (N₂ or Ar) with bubbler

  • Syringes and needles

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) supplies

Experimental Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

    • Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

    • Seal the flask with a septum and purge with inert gas for 5-10 minutes.

  • Initial Cooling and Base Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • While stirring, add triethylamine (1.2-1.5 eq) dropwise via syringe. The excess base ensures complete neutralization of the HCl byproduct.[2]

  • Addition of Sulfonyl Chloride:

    • In a separate, dry vial, prepare a solution of this compound (1.1 eq) in a small amount of anhydrous DCM.

    • Add the sulfonyl chloride solution to the reaction mixture dropwise via syringe over 10-15 minutes. A slow addition rate is crucial to control the exothermicity of the reaction and prevent the formation of side products.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours). A common eluent system is ethyl acetate/hexanes.

  • Aqueous Workup:

    • Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Part 4: Substrate Scope and Typical Conditions

The described protocol is adaptable to various nucleophiles. The table below outlines starting conditions for different classes of substrates.

Nucleophile TypeBaseSolventTemp (°C)Typical Time (h)Notes & Considerations
Aliphatic Primary Amines TEA / PyridineDCM / THF0 to RT1-4Highly reactive; reaction is often fast and clean.[2]
Aliphatic Secondary Amines TEA / PyridineDCM / THF0 to RT2-8Generally good reactivity, though may be slower than primary amines due to steric hindrance.
Anilines (Aromatic Amines) PyridinePyridine / DCMRT to 406-24Less nucleophilic than aliphatic amines; may require gentle heating and a stronger base/solvent like pyridine.[2]
Aliphatic Alcohols TEA / PyridineDCM0 to RT12-24Formation of sulfonate esters is generally slower than sulfonamides. The alcohol must be a competent nucleophile.[7][8]
Phenols TEA / PyridineDCM / AcetonitrileRT to 6012-48Requires activation, often proceeding more slowly than with aliphatic alcohols.

Part 5: Experimental Workflow Visualization

The overall process from setup to final product can be visualized as a clear, sequential workflow.

Sulfonylation_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep 1. Oven-dry glassware 2. Prepare anhydrous solvents 3. Weigh reagents setup 1. Dissolve nucleophile & add base 2. Cool to 0 °C under N2 prep->setup addition Dropwise addition of This compound setup->addition monitor Stir at RT & Monitor by TLC addition->monitor quench Quench with aq. NH4Cl monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze final_product final_product analyze->final_product Pure Sulfonamide/ Sulfonate Ester

Caption: Experimental Workflow from Preparation to Pure Product.

References

  • Sigma-Aldrich.
  • Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • PrepChem. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide.
  • Fisher Scientific. SAFETY DATA SHEET: this compound.
  • Google Patents. CN101343244A - Synthesis of sulfonylamines compounds.
  • Bowser, J. R., et al. (2006). Preparation of sulfonamides from N-silylamines.
  • Pattanayak, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • ResearchGate.
  • Taylor & Francis Online. Sulfonyl chloride – Knowledge and References.
  • ResearchGate.
  • YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
  • Chemistry LibreTexts. Reactions of Alcohols.
  • Net-Comber. What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • Fisher Scientific. This compound, Thermo Scientific.

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Application Notes and Protocols: Tetrahydrofuran-3-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the sulfonamide functional group stands as a cornerstone of therapeutic design. Its prevalence is underscored by its incorporation into a wide array of clinically successful drugs, including antibacterial agents, diuretics, antivirals, and anticancer therapies.[1][2] The sulfonamide moiety is a versatile bioisostere for amides and carboxylic acids, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and geometric properties that facilitate strong and specific interactions with biological targets.[3]

Concurrently, the tetrahydrofuran (THF) ring has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in compounds active against diverse biological targets.[4] Its utility is particularly prominent in the design of potent enzyme inhibitors, where it can engage in critical hydrogen bonding and hydrophobic interactions within protein binding sites. A prime example is the bis-THF moiety in the potent HIV protease inhibitor Darunavir, which is crucial for its high affinity and efficacy against drug-resistant viral strains.[5][6]

This guide introduces Tetrahydrofuran-3-sulfonyl chloride , a reagent that synergistically combines these two powerful pharmacophoric elements. While direct, extensive applications in late-stage clinical candidates are not yet widely documented, this building block presents a significant, underutilized opportunity for medicinal chemists. This document serves as a prospective guide, outlining the rationale for its use, its potential applications in key therapeutic areas, and a detailed protocol for its core transformation into novel sulfonamide derivatives.

Core Application: Synthesis of Tetrahydrofuran-3-sulfonamides

The primary application of this compound is the synthesis of N-substituted tetrahydrofuran-3-sulfonamides. As a sulfonyl chloride, it is a potent electrophile that readily reacts with primary and secondary amines in the presence of a base to form a stable sulfonamide linkage. This transformation is one of the most reliable and fundamental reactions in medicinal chemistry.

The causality behind this reaction lies in the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of two oxygen atoms and a chlorine atom strongly withdraws electron density from the sulfur, making it highly susceptible to nucleophilic addition. A base, typically a tertiary amine like triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Figure 1: General synthesis of N-substituted tetrahydrofuran-3-sulfonamides.

Rationale for Application in Drug Discovery Programs

The strategic incorporation of the tetrahydrofuran-3-sulfonamide motif can be a powerful tool in lead optimization campaigns for several key reasons:

  • Exploration of Chemical Space and Scaffold Hopping : This building block allows for the creation of novel chemical entities that can be patented. The unique 3D-shape of the THF ring combined with the sulfonamide linker can serve as a novel scaffold to mimic the biological activity of existing drug classes while offering a distinct intellectual property profile.

  • Modulation of Physicochemical Properties : The THF moiety, with its ether oxygen, is a hydrogen bond acceptor that can significantly influence a molecule's properties.

    • Solubility : The polar nature of the THF ring can enhance the aqueous solubility of a compound, a critical parameter for oral bioavailability.

    • Metabolic Stability : The C-O bonds in the THF ring are generally more resistant to metabolic cleavage than, for example, ester or amide bonds in more linear scaffolds.

    • Cell Permeability : The overall polarity and conformational flexibility of the THF group can be fine-tuned to balance solubility with the ability to cross cell membranes.

  • Targeting Specific Protein Pockets : The defined stereochemistry and vector of the sulfonyl group at the 3-position of the THF ring provides a precise trajectory for the rest of the molecule. This allows chemists to design compounds where the THF ring sits in a specific sub-pocket of an enzyme's active site, forming key interactions (e.g., with backbone amides or specific residues), while the R-groups on the sulfonamide nitrogen are directed towards other regions to enhance potency or selectivity.

Potential Therapeutic Applications

Kinase Inhibitors

Protein kinases remain one of the most important classes of drug targets, particularly in oncology.[7] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The tetrahydrofuran-3-sulfonamide scaffold could be employed in several ways:

  • As a novel hinge-binding motif itself.

  • As a solvent-exposed moiety designed to improve solubility and pharmacokinetic properties. The THF's oxygen could form favorable interactions with water or polar residues on the protein surface.

Antiviral Agents

The proven success of THF-containing scaffolds in HIV protease inhibitors like Darunavir provides a strong rationale for using this compound in antiviral drug discovery.[5][6] The THF ring is exceptionally effective at forming hydrogen bonds and van der Waals contacts within the S2 binding pocket of the protease.[6] By using this compound, medicinal chemists can rapidly synthesize libraries of non-peptidic compounds that place a THF ring in a targeted pocket while varying the substituents on the sulfonamide to probe other interactions and optimize antiviral activity.[8][9]

Experimental Protocol: General Synthesis of a Tetrahydrofuran-3-sulfonamide

This protocol describes a standard, reliable method for the synthesis of an N-aryl or N-alkyl tetrahydrofuran-3-sulfonamide.

Objective: To synthesize N-benzyl-tetrahydrofuran-3-sulfonamide as a representative example.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate vial, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.

    • Add this amine/base solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting sulfonyl chloride indicates reaction completion. A typical mobile phase for TLC would be 30-50% Ethyl Acetate in Hexanes.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove excess triethylamine and benzylamine).

      • Saturated NaHCO3 solution (to neutralize any remaining acid).

      • Brine (to remove residual water).

    • Dry the separated organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-benzyl-tetrahydrofuran-3-sulfonamide as a solid or oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Self-Validation and Trustworthiness: The protocol's integrity is ensured by the inclusion of clear workup and purification steps. The sequential washing removes unreacted starting materials and byproducts, while flash chromatography isolates the desired product. Final characterization by spectroscopic methods provides definitive validation of the product's identity and purity, ensuring the reliability of the synthetic outcome.

References

  • J. B. H. Becker, et al. (2024). Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting. bioRxiv. Available at: [Link]

  • (2013). Synthetic approaches to biologically active sulfonates and sulfonamides. CORE. Available at: [Link]

  • J. M. Kim, et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • (2014). Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. ResearchGate. Available at: [Link]

  • A. K. Ghosh, et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Available at: [Link]

  • A. A. W. T. T. Al-Karad, et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • A. A. Raslan, et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Available at: [Link]

  • C. G. I. U. T. D. E. E. Stephen, et al. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Medicinal Chemistry. Available at: [Link]

  • S. Lakrout, et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • A. D. Hameed, et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • H. J. Lee, et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • (n.d.). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • (2023). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • (1997). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
  • (2015). Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

  • M. D. Mandler, et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • I. T. Weber, et al. (2013). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. NIH. Available at: [Link]

  • (2023). Antiviral Drug Discovery and Development: Current Innovations and Future Trends. MDPI. Available at: [Link]

  • (2024). C7-Sulfonamide Functionalization of 7-Deazaadenosines: Sangivamycin Analogues with Haspin Inhibitory Activity. ResearchGate. Available at: [Link]

  • (2022). Development of Drugs with Direct Antiviral Action Based on Azaheterocyclic Systems. PMC. Available at: [Link]

  • K. Saraboji, et al. (2021). Trends and strategies to combat viral infections: A review on FDA approved antiviral drugs. International Journal of Biological Macromolecules. Available at: [Link]

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Application Notes & Protocols: Tetrahydrofuran-3-sulfonyl Chloride as a Versatile Building Block in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the incorporation of specific structural motifs is a key strategy for optimizing the pharmacological profile of lead compounds. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals.[1][2] Tetrahydrofuran-3-sulfonyl chloride is a bifunctional reagent of increasing importance, offering a unique combination of a highly reactive sulfonyl chloride group and a saturated tetrahydrofuran (THF) ring.

The THF moiety is a prevalent feature in many natural products and approved drugs. It often serves as a metabolically stable, polar, and non-aromatic linker or scaffold that can improve aqueous solubility, modulate lipophilicity, and establish critical hydrogen bond interactions with biological targets.[3] The sulfonyl chloride functional group is a powerful electrophile, primarily used for the synthesis of sulfonamides—a pharmacophore renowned for its wide range of biological activities, including antibacterial, diuretic, and anticancer properties.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in heterocyclic synthesis. We will delve into its core reactivity, provide detailed, field-tested protocols for the synthesis of key sulfonamide intermediates, and explore conceptual pathways for the construction of more complex heterocyclic systems.

Section 1: Reagent Profile and Safety Considerations

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a reactive and corrosive chemical that must be handled with appropriate precautions.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 1207346-29-9[6][7][8][9]
Molecular Formula C₄H₇ClO₃S[6][8]
Molecular Weight 170.61 g/mol [8]
Appearance Colorless to Yellow Liquid[6]
Storage Temperature 2-8 °C, Inert atmosphere, store in freezer, under -20°C is also recommended.[6][8]
Purity Typically ≥95%[6]
Safety and Handling

This compound is classified as a hazardous substance.[7] It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[7] The compound is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

Mandatory Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the reagent.

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]

  • Inert Atmosphere: Use anhydrous solvents and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the sulfonyl chloride.

  • Handling: Use dry syringes or cannulas for transferring the liquid reagent. Avoid contact with water and other protic solvents.[7]

  • Spill & Waste: Neutralize small spills with sodium bicarbonate. Dispose of the reagent and any contaminated materials in a designated hazardous waste container according to institutional guidelines.[7]

  • Quenching: When quenching a reaction, do so slowly and at a reduced temperature (e.g., 0 °C) by adding the reaction mixture to the quenching solution to manage any exotherm.

Section 2: Core Reaction - Synthesis of N-(Tetrahydrofuran-3-sulfonyl)amines

The primary and most fundamental application of this compound is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is the gateway to a vast library of heterocyclic compounds where the THF moiety is directly attached to a sulfonamide core.

Reaction Mechanism

The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the electrophilic sulfur center. The lone pair of electrons on the amine nitrogen attacks the sulfur atom, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a stoichiometric amount of base, driving the reaction to completion.

Caption: Mechanism of Sulfonamide Formation.

Protocol 1: General Synthesis of a Secondary Sulfonamide

This protocol describes a representative procedure for reacting this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 eq) and anhydrous DCM (or THF) to make a ~0.2 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Workup:

    • Quench the reaction by adding saturated aq. NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Protocol 2: Synthesis of Primary Tetrahydrofuran-3-sulfonamide

The primary sulfonamide is a key building block for further functionalization, such as in N-alkylation or cross-coupling reactions. This protocol is adapted from analogous procedures using ammonia.[10][11]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Ammonium Hydroxide (NH₄OH, ~28%) or Ammonia gas (NH₃)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (~0.1 M) in a round-bottom flask with vigorous stirring.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Ammonia Addition: Add concentrated ammonium hydroxide (approx. 2.2 eq of NH₃) dropwise to the cooled solution. A white precipitate of ammonium chloride will form. Expert Insight: Alternatively, ammonia gas can be bubbled through the solution. This often provides a cleaner reaction but requires a gas handling setup.[11]

  • Reaction: Allow the suspension to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Workup:

    • Remove the THF solvent under reduced pressure.

    • Add water to the resulting solid/slurry and stir.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove ammonium chloride.

  • Drying: Dry the collected solid in a vacuum oven to afford the crude tetrahydrofuran-3-sulfonamide, which can often be used without further purification.

Section 3: Applications in Advanced Heterocyclic Synthesis

While the synthesis of simple sulfonamides is the most direct application, the true value of this compound is realized when its products are used as intermediates for more complex heterocyclic frameworks.

G start This compound intermediate1 N-Substituted Tetrahydrofuran-3-sulfonamide start->intermediate1 + Amine (Protocol 1) intermediate2 Primary Tetrahydrofuran-3-sulfonamide start->intermediate2 + Ammonia (Protocol 2) intermediate3 Sulfonamide with Pendant Nucleophile start->intermediate3 + Bifunctional Amine amine Primary/Secondary Amine (R-NH₂) ammonia Ammonia (NH₃) final_product2 Diverse Library of N-Functionalized Sulfonamides intermediate2->final_product2 + Alkylation/Arylation reagent1 Bifunctional Amine (e.g., amino alcohol) final_product1 Fused Heterocycle (e.g., Sultam derivative) intermediate3->final_product1 Intramolecular Cyclization reagent2 Alkylation / Arylation Reagents

Caption: Synthetic pathways originating from this compound.

Strategy 1: N-Functionalization for Library Synthesis

The primary sulfonamide synthesized in Protocol 2 is an ideal starting point for creating a diverse library of drug-like molecules. The sulfonamide N-H bond is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with a variety of electrophiles:

  • N-Alkylation: Reaction with alkyl halides (R-X) introduces aliphatic chains, rings, or functionalized linkers.

  • N-Arylation: Palladium or Copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides can be used to append aromatic or heteroaromatic rings.

This strategy allows for rapid diversification at the nitrogen atom, enabling extensive structure-activity relationship (SAR) studies while retaining the core THF-sulfonamide scaffold.

Strategy 2: Intramolecular Cyclization

A more sophisticated application involves using an amine that contains a second nucleophilic group. By reacting this compound with a substrate like an amino alcohol or an amino thiol, a sulfonamide intermediate bearing a pendant nucleophile is formed. Subsequent treatment with a base can induce an intramolecular cyclization (e.g., an N-alkylation or Mitsunobu reaction) to form novel, fused bicyclic or macrocyclic heterocyclic systems. This powerful strategy embeds the THF-sulfonamide moiety into a more rigid and conformationally constrained structure, which can be highly advantageous for optimizing binding affinity and selectivity.

Section 4: Data Summary and Troubleshooting

Representative Reaction Conditions

The following table summarizes typical conditions for the formation of sulfonamides from sulfonyl chlorides. While specific yields for this compound will be substrate-dependent, these parameters provide a validated starting point for optimization.

Amine TypeBaseSolventTemperature (°C)Typical Time (h)Expected Yield
Aliphatic (Primary)Et₃N, PyridineDCM, THF0 to RT1 - 4Good to Excellent
Aliphatic (Secondary)Et₃N, PyridineDCM, THF0 to RT2 - 12Good to Excellent
Aromatic (Aniline)PyridinePyridine, DCMRT to 404 - 24Moderate to Good
AmmoniaExcess NH₃/NH₄OHTHF, H₂O0 to RT1 - 3Good to Excellent
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride. 2. Poorly nucleophilic amine. 3. Steric hindrance.1. Ensure all reagents, solvents, and glassware are scrupulously dry. Run under an inert atmosphere. 2. Use a more forcing solvent (e.g., pyridine as solvent), increase temperature, or use a stronger, non-nucleophilic base. 3. Increase reaction time and/or temperature.
Incomplete Reaction 1. Insufficient base. 2. Reagent degradation.1. Ensure at least 1 equivalent of base is used to quench HCl. Using 1.5-2.0 eq is common. 2. Use a fresh bottle of sulfonyl chloride, as it can degrade upon storage, especially if exposed to moisture.
Multiple Products 1. For primary amines, formation of the bis-sulfonylated product. 2. Reaction with a secondary functional group on the amine.1. Use a slight excess of the amine (1.1-1.2 eq) relative to the sulfonyl chloride. 2. Protect other nucleophilic groups (e.g., -OH, -SH) on the amine substrate before the reaction.
Purification Issues Co-elution of product with starting amine or base.1. Perform an acidic wash (e.g., 1M HCl) during workup to remove the basic amine and triethylamine. Caution: Ensure the product is stable to acid. 2. Use a polymer-supported base that can be removed by simple filtration.

Conclusion

This compound stands out as a highly valuable and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. Its primary utility lies in the straightforward and high-yielding synthesis of N-(tetrahydrofuran-3-sulfonyl)amines. The resulting sulfonamides are not merely final products but serve as pivotal intermediates for extensive molecular diversification through N-functionalization or for the strategic design of complex, fused heterocyclic systems via intramolecular cyclization. The protocols and insights provided in this guide offer a robust framework for leveraging this reagent to accelerate research and development programs in medicinal chemistry and drug discovery.

References

  • PrepChem. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. [Link]

  • Morton, J., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ProQuest. The Synthesis of Functionalised Sulfonamides. [Link]

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

  • ResearchGate. Sulfuryl chloride-Tetrahydrofuran. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Organic Syntheses. Tetrahydrofuran. [Link]

  • IJSRD. STUDY OF HETEROCYCLIC COMPOUND TETRAHYDROFURAN (THF). [Link]

  • MDPI. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

  • IJIRCT. Synthesis and Applications of Heterocyclic Compounds: A Short Review. [Link]

  • IJPSR. REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • 247industries. SAFETY DATA SHEET TETRAHYDROFURAN LRG. [Link]

  • Redox. Safety Data Sheet Tetrahydrofuran. [Link]

  • Google Patents. Preparation method of (R)-tetrahydrofuran-3-amine.
  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. [Link]

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

Sources

Application Note: Strategic Use of Tetrahydrofuran-3-sulfonyl chloride in the Synthesis of Novel Sulfonamides and Sulfonate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Tetrahydrofuran-3-sulfonyl chloride (CAS No. 1207346-29-9) is a versatile bifunctional reagent that is gaining prominence in medicinal chemistry and drug development.[1][2] Its structure uniquely combines a highly reactive sulfonyl chloride group with a stable, polar tetrahydrofuran (THF) moiety. The THF ring is a common structural motif in many biologically active molecules, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. This guide provides a detailed overview of the reagent's properties, safety protocols, and its primary applications in the synthesis of sulfonamides and sulfonate esters, which are key bioisosteres for amides and esters in drug design.[3] We present field-proven, step-by-step protocols that emphasize not just the procedural execution but the underlying chemical principles, ensuring reliable and reproducible outcomes for researchers.

Reagent Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is foundational to its safe and effective use. This compound is a moisture-sensitive liquid that requires careful handling to prevent degradation and ensure reaction efficiency.[4]

Properties Summary
PropertyValueSource(s)
CAS Number 1207346-29-9[1][5]
Molecular Formula C₄H₇ClO₃S[1]
Molecular Weight 170.61 g/mol [2]
Appearance Colorless to yellow liquid
Storage Temperature 2-8 °C, under inert gas[4]
Key Synonyms Oxolane-3-sulfonyl chloride[1][2]
Critical Safety, Handling, and Storage Protocols

Sulfonyl chlorides as a class are reactive and require stringent safety measures.[6][7] The following protocols are mandatory for the safe handling of this compound.

  • Moisture Sensitivity: The reagent reacts vigorously with water and other protic nucleophiles (e.g., alcohols, amines) in an uncontrolled manner, liberating corrosive hydrochloric acid (HCl) gas.[6][8] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[9] Solvents must be anhydrous.

  • Personal Protective Equipment (PPE): Always handle the reagent inside a certified chemical fume hood.[8] Mandatory PPE includes chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, a face shield, and a flame-resistant lab coat.[6]

  • Storage: Store the reagent in its original, tightly sealed container at the recommended 2-8 °C. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, strong bases, and oxidizers.[4][6]

  • Spill Management: In case of a spill, evacuate the area. Contain the spill using a non-combustible absorbent material like dry sand or earth.[6] Do not use water. Neutralize the contained spill with a weak base like sodium carbonate before disposal.[6]

Core Applications & Mechanistic Rationale

The synthetic utility of this compound is driven by the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack by amines and alcohols, providing reliable access to sulfonamides and sulfonate esters, respectively.[10][11]

The general mechanism involves the nucleophilic attack of the amine or alcohol on the sulfur atom, followed by the departure of the chloride leaving group. The reaction generates one equivalent of HCl, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to drive the reaction to completion and prevent protonation of the starting nucleophile.[12]

Note: The DOT script above is a template. A visual diagram requires image hosting for chemical structures. Below is a text-based DOT representation.

G cluster_reactants Reactants cluster_products Products THF_SO2Cl Tetrahydrofuran-3- sulfonyl chloride Nucleophile R-NH₂ or R-OH Product Sulfonamide or Sulfonate Ester THF_SO2Cl->Product Base Base (e.g., Et₃N) Nucleophile->Product Salt Base·HCl Base->Salt

Caption: General reaction pathway for sulfonylation.

Experimental Protocols

The following protocols are designed as robust starting points for synthesis and can be adapted based on the specific substrate used.

Protocol 1: Synthesis of N-Benzyl-tetrahydrofuran-3-sulfonamide

This protocol details the reaction with a primary amine to form a sulfonamide.

Materials & Equipment:

  • Two-necked round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet and bubbler

  • Addition funnel (oven-dried)

  • Ice-water bath

  • This compound

  • Benzylamine (freshly distilled)

  • Triethylamine (Et₃N, distilled from CaH₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for TLC and chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • Setup: Assemble the flame-dried flask with a stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amine). Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the addition funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.[13]

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G A 1. Setup Dry glassware under N₂ B 2. Reagent Prep Dissolve Amine & Base in DCM Cool to 0 °C A->B C 3. Dropwise Addition Add THF-3-SO₂Cl solution (in DCM) via addition funnel B->C D 4. Reaction Stir at RT for 2-4h C->D E 5. Monitoring Check reaction completion by TLC D->E E->D If incomplete F 6. Aqueous Workup Wash with H₂O, HCl, NaHCO₃, Brine E->F If complete G 7. Dry & Concentrate Dry organic layer (MgSO₄) Remove solvent in vacuo F->G H 8. Purification Flash Column Chromatography G->H I 9. Characterization NMR, MS H->I

Caption: Experimental workflow for sulfonamide synthesis.

Protocol 2: Synthesis of Phenyl Tetrahydrofuran-3-sulfonate

This protocol details the formation of a sulfonate ester from an alcohol. Pyridine is often used as both the base and a solvent in this transformation.[11]

Materials & Equipment:

  • Same as Protocol 4.1, but substituting benzylamine with phenol.

  • Anhydrous Pyridine.

Step-by-Step Procedure:

  • Setup: Use the same inert atmosphere setup as described in 4.1.

  • Reagent Preparation: Dissolve phenol (1.0 eq.) in anhydrous pyridine (can be used as the solvent, approx. 0.5 M). Cool the solution to 0 °C. Causality Note: Pyridine acts as a base to neutralize HCl and can also act as a nucleophilic catalyst to form a more reactive pyridinium-sulfonyl intermediate.[14]

  • Addition: Add this compound (1.2 eq.) dropwise to the stirred solution at 0 °C. A precipitate of pyridinium hydrochloride will likely form.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (or until TLC indicates completion).

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add cold 2 M HCl to dissolve the pyridinium salts and neutralize excess pyridine.

    • Extract the product into an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic extracts and wash sequentially with 2 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash chromatography and confirm its identity as described in Protocol 4.1.

Troubleshooting and Field-Proven Insights

  • Low or No Yield: The primary cause is often the hydrolysis of this compound due to moisture. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Running the reaction under a scrupulously inert atmosphere is critical.[8]

  • Multiple Products on TLC: If the nucleophile (amine/alcohol) is sterically hindered, the reaction may be slow, allowing for decomposition pathways.[15] In such cases, consider using a more potent, non-nucleophilic base like DBU or running the reaction at a slightly elevated temperature after the initial addition.

  • Difficult Purification: The HCl salt of the base (e.g., triethylammonium chloride) can sometimes co-elute with the product if it is not fully removed during the aqueous workup. Ensure thorough washing in the workup phase. If the product is highly polar, consider reverse-phase chromatography.

References

  • Title: Safety First: Handling Sulfuryl Chloride in Industrial Settings Source: Noah Tech URL: [Link]

  • Title: this compound - CAS:1207346-29-9 Source: Apexmol Technology Co.,Ltd URL: [Link]

  • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide Source: PrepChem.com URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]

  • Title: Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives Source: Columbia University URL: [Link]

  • Title: CN101343244A - Synthesis of sulfonylamines compounds Source: Google Patents URL
  • Title: The Synthesis of Functionalised Sulfonamides Source: CORE URL: [Link]

  • Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: Royal Society of Chemistry URL: [Link]

  • Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL: [Link]

  • Title: Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) Source: YouTube URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: Functional Groups In Organic Chemistry Source: University of Illinois URL: [Link]

  • Title: 17.6: Reactions of Alcohols Source: Chemistry LibreTexts URL: [Link]

Sources

Application Notes & Protocols: Tetrahydrofuran-3-sulfonyl Chloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space

In the landscape of medicinal chemistry and novel materials science, the strategic choice of building blocks is paramount. Tetrahydrofuran-3-sulfonyl chloride (THF-3-SC) emerges as a compelling scaffold, merging the desirable physicochemical properties of the tetrahydrofuran (THF) ring with the versatile reactivity of a sulfonyl chloride. The THF moiety, a prevalent feature in numerous natural products and FDA-approved drugs, often imparts improved aqueous solubility and favorable metabolic stability.[1][2] When coupled with the sulfonyl chloride group—a highly reliable electrophile for forging stable sulfonamide and sulfonate ester linkages—THF-3-SC provides a powerful tool for chemists to rapidly generate libraries of diverse and complex molecules.[2][3][4]

This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles. We will cover its core properties, detailed protocols for its application in synthesis, and the critical safety considerations necessary for its handling. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this building block in their synthetic campaigns.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. THF-3-SC is a reactive chemical that must be handled with appropriate care.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1207346-29-9[5]
Molecular Formula C₄H₇ClO₃S[5]
Molecular Weight 170.61 g/mol [5]
Appearance Colorless to Yellow Liquid
Purity Typically ≥95%
Storage Store at 2-8°C under an inert atmosphere.

Critical Safety Considerations:

This compound is a corrosive and water-reactive compound.[6] Contact with moisture will lead to its hydrolysis, liberating hydrochloric acid (HCl) and tetrahydrofuran-3-sulfonic acid. Therefore, all manipulations must be performed under anhydrous conditions and preferably under an inert atmosphere (e.g., Nitrogen or Argon).

  • Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

  • Reactivity Hazards: The compound is incompatible with strong oxidizing agents, strong acids, strong bases, amines, and alcohols outside of controlled reaction conditions.[6] The parent THF solvent is known to form explosive peroxides upon exposure to air and light, a risk that should be considered during storage and handling of any THF-containing reagent.[7][8]

  • Exposure: Causes severe skin burns and eye damage. May cause respiratory irritation.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Spills: Absorb spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water to clean up spills.[6][7]

Core Reactivity and Synthetic Applications

The primary utility of THF-3-SC lies in its function as an electrophilic sulfonylating agent. The electron-withdrawing chlorine and oxygen atoms render the sulfur atom highly susceptible to nucleophilic attack. This reactivity is most commonly exploited in the synthesis of sulfonamides and sulfonate esters.

G cluster_0 Core Building Block cluster_1 Key Reactions cluster_2 Resulting Scaffolds THF_SC This compound Sulfonamide Sulfonamide Synthesis (Reaction with Amines) THF_SC->Sulfonamide R-NH₂ / Base Sulfonate Sulfonate Ester Synthesis (Reaction with Alcohols) THF_SC->Sulfonate R-OH / Base Novel_Sulfonamides Novel Sulfonamides Sulfonamide->Novel_Sulfonamides Novel_Sulfonates Novel Sulfonate Esters Sulfonate->Novel_Sulfonates

Caption: Key synthetic routes using THF-3-sulfonyl chloride.

Application I: Synthesis of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[2] The reaction of THF-3-SC with primary or secondary amines provides a direct and efficient route to novel sulfonamides incorporating the THF scaffold.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrogen chloride (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

G Reactants THF-SO₂Cl + R-NH₂ (Amine) Intermediate Nucleophilic Attack (Amine attacks Sulfur) Reactants->Intermediate In anhydrous solvent (e.g., DCM, THF) Base Base (e.g., Et₃N) Base->Intermediate Product THF-SO₂-NH-R (Sulfonamide) Intermediate->Product Elimination of Cl⁻ Proton transfer to Base Byproduct Base·HCl (Salt Byproduct) Intermediate->Byproduct HCl captured

Caption: General workflow for sulfonamide synthesis.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the reaction of this compound with a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0°C using an ice-water bath. Causality Note: Cooling is crucial to manage the initial exotherm of the reaction upon addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acidic species), and brine (to reduce the amount of dissolved water in the organic layer). c. Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Examples of Sulfonamide Formation

Amine NucleophileReaction Time (h)Yield (%)Notes
Aniline4~90%Electron-rich anilines generally react faster.
Benzylamine3~95%Aliphatic amines are typically more nucleophilic than aromatic amines.
Morpholine2~97%Secondary cyclic amines are excellent nucleophiles.
tert-Butylamine16~65%Sterically hindered amines react more slowly.[9]

(Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.)

Application II: Synthesis of Novel Sulfonate Esters

Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them pivotal intermediates in organic synthesis.[10] Reacting THF-3-SC with alcohols in the presence of a base converts a poorly-leaving hydroxyl group into a highly effective sulfonate leaving group, thereby "activating" the alcohol for subsequent transformations.[11]

Mechanistic Insight: The mechanism is analogous to sulfonamide formation. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center and displacing the chloride.[10] Pyridine is often used as both the base and a solvent in this reaction. The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[10]

Protocol 2: General Procedure for Sulfonate Ester Synthesis (Alcohol Activation)

Materials:

  • This compound (1.1 eq)

  • Alcohol (1.0 eq)

  • Pyridine or Triethylamine (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold 1M Copper (II) Sulfate (CuSO₄) solution (for pyridine removal) or 1M HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM or pyridine.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base and Reagent Addition: If using DCM as a solvent, add pyridine (2.0 eq). Slowly add this compound (1.1 eq) to the cooled solution.

  • Reaction: Stir the mixture at 0°C for 1-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol. Causality Note: These reactions are often faster than sulfonamide formations and are kept cold to prevent side reactions.

  • Work-up: a. Dilute the reaction mixture with DCM. b. If pyridine was used, wash the organic layer several times with ice-cold 1M CuSO₄ solution until the blue color in the aqueous layer persists (this complexes with and removes pyridine). Alternatively, wash with ice-cold 1M HCl. c. Wash the organic layer sequentially with saturated NaHCO₃ and brine. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Sulfonate esters can be unstable on silica gel. If purification is necessary, it should be performed quickly with a non-polar eluent system, or the crude product can often be used directly in the next step if it is of sufficient purity.

Conclusion and Future Outlook

This compound is a potent and versatile building block for introducing the THF-sulfur(VI) motif into novel molecules. Its straightforward reactivity with amines and alcohols provides reliable and high-yielding pathways to sulfonamides and sulfonate esters, respectively. These protocols, grounded in established chemical principles, offer a clear framework for researchers to explore new chemical entities for applications in drug discovery and materials science. The ability to easily append a polar, metabolically stable heterocyclic ring via a robust sulfonamide linker makes THF-3-SC a valuable addition to the synthetic chemist's toolbox, promising continued innovation in the years to come.

References

  • Vertex AI Search. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 15, 2026.
  • Harmata, M., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved January 15, 2026, from [Link].

  • VWR. (n.d.). Material Safety Data Sheet - Tetrahydrofuran. Retrieved January 15, 2026.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Retrieved January 15, 2026, from [Link].

  • Sigma-Aldrich. (2024, September 7).
  • BLD Pharm. (n.d.). 1207346-29-9|this compound. Retrieved January 15, 2026.
  • Google Patents. (n.d.). CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.
  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved January 15, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved January 15, 2026, from [Link].

  • ResearchGate. (n.d.). Sulfuryl chloride-Tetrahydrofuran. Retrieved January 15, 2026.
  • PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved January 15, 2026, from [Link].

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved January 15, 2026, from [Link].

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved January 15, 2026.
  • The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved January 15, 2026, from [Link].

  • Redox. (2023, August 4). Safety Data Sheet Tetrahydrofuran. Retrieved January 15, 2026.
  • Gloor, C. S., Dénès, F., & Renaud, P. (2017). Hydrosulfonylation Reaction With Arenesulfonyl Chlorides and Tetrahydrofuran: Conversion of Terminal Alkynes Into Cyclopentylmethyl Sulfones. Angewandte Chemie International Edition in English, 56(43), 13329–13332. [Link].

  • ScienceLab.com. (2005, October 10).
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
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  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved January 15, 2026.
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  • Reddit. (2024, February 17). Is THF good for esterification?. r/chemistry. Retrieved January 15, 2026.
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  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved January 15, 2026.
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Application Notes and Protocols for Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the safe and effective handling of Tetrahydrofuran-3-sulfonyl chloride in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are based on established chemical principles and safety practices, designed to ensure both experimental integrity and operator safety.

Understanding the Reagent: A Profile of this compound

This compound (CAS No. 1207346-29-9) is a reactive chemical intermediate valuable in organic synthesis, particularly for the introduction of the tetrahydrofuran-3-sulfonyl moiety.[1][2] Its utility, however, is matched by its hazardous nature, demanding a thorough understanding of its properties and reactivity to ensure safe handling.

The molecule combines a reactive sulfonyl chloride group with a cyclic ether (tetrahydrofuran) ring. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles.[3][4] This reactivity is the basis for its synthetic utility, primarily in the formation of sulfonamides and sulfonate esters.[3][5] However, it is also the source of its primary hazards.

Critical Insight: The Dual Nature of its Reactivity

A key consideration for this specific reagent is the interplay between the sulfonyl chloride functional group and the tetrahydrofuran ring. The hydrolysis of the sulfonyl chloride group with water or moisture generates hydrochloric acid (HCl) and tetrahydrofuran-3-sulfonic acid.[3] The in situ generation of strong acid (HCl) can, under certain conditions (e.g., elevated temperatures), catalyze the ring-opening of the tetrahydrofuran moiety, potentially leading to undesired byproducts and complicating purification.[6]

Physical and Chemical Properties

A precise understanding of the physical properties of this compound is essential for its proper handling and use in quantitative experiments.

PropertyValueSource(s)
CAS Number 1207346-29-9[1][2]
Molecular Formula C₄H₇ClO₃S[1]
Molecular Weight 170.61 g/mol [1]
Appearance Colorless to yellow liquid[2]
Storage Temperature 2-8°C[2]
Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of other sulfonyl chlorides, a qualitative solubility profile can be established.

Solvent ClassCommon ExamplesExpected SolubilityRationale and Considerations
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is well-suited to dissolve the polar sulfonyl chloride without reacting.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighTHF is a common reaction solvent for sulfonyl chlorides.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF)HighThese solvents are excellent for dissolving polar compounds without promoting solvolysis.
Esters Ethyl AcetateModerateA suitable solvent for reactions and extractions.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateLess ideal due to the polar nature of the sulfonyl chloride group.
Protic Solvents Water, Alcohols (Methanol, Ethanol)Reactive Will react to form sulfonic acid and sulfonate esters, respectively. Avoid for storage and as unreactive solvents.[3]

Safety First: Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and water-reactive compound. Adherence to strict safety protocols is mandatory.

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage.

  • Water-Reactive: Reacts with water and moisture to liberate toxic and corrosive hydrogen chloride (HCl) gas. This reaction can be exothermic.

  • Respiratory Irritant: Vapors can cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are essential.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for integrity before use.

  • Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.

Core Protocols: From Benchtop to Quench

The following protocols provide a framework for the safe handling and use of this compound.

Protocol 1: General Handling and Dispensing

This workflow emphasizes minimizing exposure to both the reagent and atmospheric moisture.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Ensure fume hood is operational. Don appropriate PPE. Glassware Use oven-dried glassware and assemble under inert atmosphere (N₂ or Argon). Prep->Glassware Reagent Allow reagent bottle to warm to room temperature before opening. Glassware->Reagent Dispense Using a dry syringe, dispense the required volume of the liquid reagent. Reagent->Dispense Transfer Transfer to the reaction vessel under a positive pressure of inert gas. Dispense->Transfer Seal Securely seal the reagent bottle with parafilm. Transfer->Seal Clean Decontaminate syringe and needles with a suitable quenching agent (e.g., isopropanol followed by water). Transfer->Clean Store Store at recommended temperature (2-8°C). Seal->Store

Caption: General workflow for safe handling of the reagent.

Protocol 2: Reaction Work-up and Quenching of Unreacted Sulfonyl Chloride

The primary goal of the quenching process is to safely neutralize the reactive sulfonyl chloride and the acidic byproducts of its hydrolysis. The procedure must be performed with caution due to the potential for exothermic reactions and gas evolution.

Causality Behind the Choices:

  • Cooling: The hydrolysis of sulfonyl chlorides is exothermic. Cooling the reaction mixture to 0°C mitigates the risk of a thermal runaway.

  • Slow Addition: Adding the quenching solution slowly to the reaction mixture (not the other way around) ensures that the concentration of the reactive species is controlled, preventing a sudden and violent reaction.

  • Vigorous Stirring: Maximizes the surface area between the organic and aqueous phases, promoting efficient and complete quenching.

  • Choice of Base: Saturated sodium bicarbonate (NaHCO₃) solution is a weak base, making it safer to handle than strong bases like NaOH. It effectively neutralizes both the generated HCl and the sulfonic acid. The reaction with acid produces CO₂ gas, so adequate ventilation and headspace in the flask are crucial.

G Start Reaction Completion (Confirmed by TLC/LCMS) Cool Cool reaction mixture to 0°C in an ice bath. Start->Cool SlowAdd Slowly add the quenching solution to the vigorously stirred reaction mixture. Cool->SlowAdd PrepareQuench Prepare a separate flask with saturated aq. NaHCO₃ solution or crushed ice. PrepareQuench->SlowAdd Monitor Monitor for gas evolution (CO₂) and temperature increase. SlowAdd->Monitor Stir Allow to stir for 30-60 minutes at 0°C to room temperature to ensure complete hydrolysis. Monitor->Stir CheckpH Check pH of aqueous layer. Should be neutral or slightly basic (pH 7-8). Stir->CheckpH Extract Proceed to aqueous workup: Transfer to separatory funnel, separate layers, and extract aqueous layer with organic solvent. CheckpH->Extract End Combine organic layers, dry, and concentrate. Extract->End

Caption: Step-by-step reaction quenching and work-up protocol.

Protocol 3: Synthesis of a Sulfonamide Derivative

This protocol provides a practical example of using this compound to synthesize a sulfonamide, a common transformation for this class of reagents.[5][9][10]

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine, 1.5 equivalents)

  • Standard, dry glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution via a syringe or dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and quench any unreacted sulfonyl chloride by following Protocol 2 .

  • Work-up: Transfer the quenched mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and finally a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the product as necessary by recrystallization or column chromatography.

Troubleshooting and Advanced Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Quench - Insufficient stirring or contact time. - Quenching agent added too quickly.- Increase stirring time with the basic solution. - Consider a pre-quench with a small amount of methanol to form the more stable sulfonate ester before the basic wash.
Low Reaction Yield - Degradation of the sulfonyl chloride due to moisture. - Side reactions (e.g., THF ring opening).- Ensure strictly anhydrous conditions. - Maintain low temperatures during the reaction and work-up to minimize acid-catalyzed side reactions.
Formation of Oily Product - Residual acidic byproducts. - Incomplete removal of quenching byproducts.- Ensure the aqueous wash is sufficiently basic to remove all sulfonic acid. - Perform additional aqueous washes. If issues persist, a silica gel plug filtration may remove highly polar impurities.

Conclusion

This compound is a potent and versatile reagent. Its successful application hinges on a disciplined approach to laboratory safety and a nuanced understanding of its reactivity. By adhering to the protocols for handling, reaction, and quenching detailed in these notes, researchers can safely and effectively leverage this compound in their synthetic endeavors.

References

  • Sulfonyl halide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved January 15, 2026, from [Link]

  • Yang, Z., & Xu, J. (2014). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry, 32(10), 956-968.
  • Bandgar, B. P., & Patil, A. V. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(41), 7331-7334.
  • Procter, D. J., et al. (2015). The Synthesis of Functionalised Sulfonamides. University of Glasgow.
  • Reddy, T. J., et al. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(19), 7437-7440.
  • Ghosh, A. K., et al. (2019). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Bioorganic & Medicinal Chemistry, 27(16), 3499-3523.
  • ResearchGate. (n.d.). Sulfuryl chloride-Tetrahydrofuran. Retrieved January 15, 2026, from [Link]

  • Moore, T. L., & O'Connor, D. E. (1966). The Reaction of Methanesulfenyl Chloride with Alkoxides and Alcohols. Preparation of Aliphatic Sulfenate and Sulfinate Esters. The Journal of Organic Chemistry, 31(11), 3587-3592.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Li, Y., et al. (2024).
  • ChemBK. (2024, April 9). Tetrahydrofurfuryl chloride. Retrieved January 15, 2026, from [Link]

  • Shih, Y.-H., & Chu, S.-Y. (2018). Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study. The Journal of Physical Chemistry A, 122(24), 5347-5355.
  • Gaylord Chemical. (n.d.). Tetrahydrofuran Solvent Properties. Retrieved January 15, 2026, from [Link]

  • Santi, C., et al. (2011). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran. European Journal of Organic Chemistry, 2011(20-21), 3784-3790.
  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • Kim, H., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega, 5(36), 23078-23083.
  • Wang, Z., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 104, 129739.
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  • Science.gov. (n.d.). tetrahydrofuran thf solvent: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(2), 2996-3036.
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Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for maximizing the efficiency of your chemical reactions involving Tetrahydrofuran-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to provide in-depth, scientifically grounded explanations for common challenges, ensuring you can make informed decisions in your laboratory work.

Troubleshooting Guide: Enhancing Reaction Yields

Low product yield can be a significant roadblock in synthetic chemistry. This section addresses common issues encountered when using this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Product Formation

Question: I am not observing the expected product, or the yield is significantly lower than anticipated in my reaction with this compound. What are the likely causes and how can I address them?

Answer:

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Stability:

  • This compound Degradation: This is a primary concern. This compound is highly reactive and susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture or residual water in solvents can rapidly convert it to the unreactive sulfonic acid.

    • Validation Protocol: Before use, it is advisable to check the purity of the sulfonyl chloride, especially if the container has been opened previously. This can be done via ¹H NMR spectroscopy to ensure the characteristic peaks are present and to check for the appearance of new peaks that might indicate decomposition.

    • Corrective Action: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen).[2] Use freshly dried, anhydrous solvents for the reaction.[3] Store the reagent in a desiccator or glovebox to minimize exposure to moisture.[1][2]

  • Solvent Purity (Tetrahydrofuran - THF): If THF is used as the reaction solvent, its purity is critical. THF can form explosive peroxides upon storage, especially when exposed to air and light.[4][5] These peroxides can interfere with the reaction and lead to undesired side products.

    • Validation Protocol: Test for peroxides in THF before use. A simple qualitative test involves adding an acidic aqueous solution of potassium iodide; a yellow to brown color indicates the presence of peroxides.

    • Corrective Action: Use freshly distilled THF or purchase high-purity, inhibitor-free anhydrous THF.[6] If you suspect peroxides, you can purify the THF by passing it through a column of activated alumina or by distillation from a suitable drying agent like sodium/benzophenone under an inert atmosphere.[6]

2. Reaction Conditions:

  • Insufficient Reaction Temperature: Some reactions require a specific activation energy to proceed at a reasonable rate.

    • Corrective Action: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Inadequate Mixing: In heterogeneous reactions, insufficient mixing can lead to poor contact between reactants, resulting in a slow or incomplete reaction.

    • Corrective Action: Ensure vigorous stirring throughout the reaction. For viscous reaction mixtures, consider using a mechanical stirrer.

3. Competing Side Reactions:

  • Hydrolysis: As mentioned, hydrolysis of the sulfonyl chloride is a major competing reaction.[8][9] The presence of even trace amounts of water can significantly reduce the yield of the desired product.

  • Elimination Reactions: Under basic conditions, sulfonyl chlorides with α-hydrogens can undergo elimination to form highly reactive sulfene intermediates.[10] These intermediates can then react with various nucleophiles present in the reaction mixture, leading to a mixture of products.

    • Corrective Action: Carefully control the reaction pH. If a base is required, consider using a non-nucleophilic, sterically hindered base. The choice of base and the order of addition of reagents can be critical.[11]

Issue 2: Formation of Multiple Products/Impurities

Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired compound. What are the potential side reactions, and how can I suppress them?

Answer:

The formation of multiple products often points to a lack of selectivity in the reaction. Understanding the possible side reactions is key to mitigating them.

1. Non-selective Reactions with Nucleophiles:

  • Cause: this compound is a potent electrophile and can react with various nucleophiles. If your substrate contains multiple nucleophilic sites, you may observe a mixture of products.

  • Mitigation Strategy:

    • Protecting Groups: If your substrate has multiple reactive functional groups, consider using protecting groups to temporarily block the unwanted reaction sites.

    • Reaction Conditions: The choice of solvent and temperature can influence the selectivity of the reaction. Experiment with different solvents of varying polarity and nucleophilicity. Lowering the reaction temperature can sometimes increase selectivity.

2. Over-reaction or Decomposition of the Product:

  • Cause: The desired product may be unstable under the reaction conditions and could be undergoing further reactions or decomposition.

  • Mitigation Strategy:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.[7][12][13] This will help you determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

    • Quenching: Once the reaction has reached completion, quench it promptly to prevent further reactions.

3. Impurities in Starting Materials:

  • Cause: Impurities in the starting materials, including the nucleophile or the solvent, can lead to the formation of unexpected byproducts.

  • Mitigation Strategy:

    • Purification of Starting Materials: Ensure that all starting materials are of high purity. Purify them if necessary before use.[14][15]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling, storage, and reactivity of this compound.

Q1: What is the proper way to store this compound? A1: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox).[1][2][16] It is highly sensitive to moisture and should be kept in a tightly sealed container.[1][2] Storage in a freezer at under -20°C is also recommended.[16]

Q2: What solvents are compatible with this compound? A2: Anhydrous aprotic solvents are generally preferred. These include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) itself.[3] It is crucial to ensure that the solvents are thoroughly dried before use to prevent hydrolysis of the sulfonyl chloride.[3]

Q3: Can I use an amine base in my reaction with this compound? A3: Yes, amine bases are commonly used to scavenge the HCl generated during reactions such as sulfonamide formation.[17][18] However, it is important to choose the right amine. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used as they are non-nucleophilic. Primary and secondary amines will react with the sulfonyl chloride to form sulfonamides.[17]

Q4: How can I monitor the progress of my reaction? A4: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[7][12][13] ¹H NMR spectroscopy can also be used to monitor the reaction in real-time if a deuterated solvent is used.[13]

Q5: What are the main safety precautions I should take when working with this compound? A5: this compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also water-reactive and liberates toxic gas upon contact with water.[1][2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Data and Protocol Summaries

For ease of reference, the following tables summarize key quantitative data and provide a general experimental protocol.

Table 1: Recommended Solvents and Bases
Solvent (Anhydrous)Common Non-Nucleophilic Bases
Dichloromethane (DCM)Triethylamine (TEA)
Tetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)
Acetonitrile (ACN)Pyridine
Toluene2,6-Lutidine
General Protocol for Sulfonamide Synthesis

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrate.

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.[3]

Visualizing Reaction Pathways

Diagrams can be powerful tools for understanding complex chemical processes. The following diagrams illustrate key concepts discussed in this guide.

Diagram 1: Key Reaction and Side Reactions

THF_SO2Cl This compound Product Desired Product (e.g., Sulfonamide) THF_SO2Cl->Product + Nucleophile Sulfonic_Acid Sulfonic Acid (Inactive) THF_SO2Cl->Sulfonic_Acid + Water (Hydrolysis) Sulfene Sulfene Intermediate THF_SO2Cl->Sulfene + Base (Elimination) Nucleophile Nucleophile (e.g., Amine) Water Water (Moisture) Base Base Side_Products Side Products Sulfene->Side_Products + Nucleophiles

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Reagents Check Reagent Quality (Sulfonyl Chloride, Solvent) Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Degradation/Impurities Found Check_Reagents->Reagents_Bad No Check_Conditions Review Reaction Conditions (Temp, Time, Mixing) Reagents_OK->Check_Conditions Purify_Reagents Purify/Replace Reagents Reagents_Bad->Purify_Reagents Purify_Reagents->Check_Reagents Conditions_OK Conditions Appear Optimal Check_Conditions->Conditions_OK Yes Conditions_Bad Suboptimal Conditions Check_Conditions->Conditions_Bad No Consider_Side_Reactions Investigate Side Reactions (Hydrolysis, Elimination) Conditions_OK->Consider_Side_Reactions Optimize_Conditions Optimize Conditions (e.g., Increase Temp) Conditions_Bad->Optimize_Conditions Optimize_Conditions->Check_Conditions Side_Reactions_Identified Side Reactions Confirmed Consider_Side_Reactions->Side_Reactions_Identified Modify_Protocol Modify Protocol to Minimize Side Reactions (e.g., change base) Side_Reactions_Identified->Modify_Protocol Success Improved Yield Modify_Protocol->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Wang, Q., et al. (2021). Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides. The Journal of Organic Chemistry, 86(17), 11793-11802. [Link]

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6175-6184. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846-857. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(12), 1319-1329. [Link]

  • Ameduri, B., & Boutevin, B. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Dunn, P. J., et al. (2000). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Green Chemistry, 2(4), 203-206. [Link]

  • Zard, S. Z., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(16), 3581-3583. [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(11), 2583. [Link]

  • Williams, A., & Douglas, K. T. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 13-18. [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (2011). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Zhang, Y. (2009). Synthesis of sulfonamides compounds.
  • Moody, C. J., & Rees, C. W. (2011). The Synthesis of Functionalised Sulfonamides. Imperial College London.
  • Fenster, E., & Vigalok, A. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5801-5803. [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Retrieved from [Link]

  • ALS. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • ALS. (2021). Analytical Method Summaries. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

  • van der Puyl, V. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Ottawa.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Tetrahydrofuran. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

  • Koehler, K., & Weber, H. (1980). Purification of tetrahydrofuran.
  • Larkin, J. M. (1990). Tetrahydrofuran purification.
  • Saraev, D. D., & Pratt, D. A. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science. [Link]

  • Wang, J., et al. (2017). Separation and purification method of THF (tetrahydrofuran) distillation waste liquid.
  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

Sources

Tetrahydrofuran-3-sulfonyl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and safety protocols for the handling, storage, and use of Tetrahydrofuran-3-sulfonyl chloride (CAS No. 1207346-29-9). Our goal is to empower researchers, scientists, and drug development professionals to achieve reliable and safe experimental outcomes.

Product Overview

This compound is a reactive chemical intermediate used in organic synthesis, particularly for the introduction of the tetrahydrofuran-3-sulfonyl moiety. Its utility is derived from the electrophilic nature of the sulfonyl chloride group, making it a valuable reagent for creating sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] However, this high reactivity also necessitates specific storage and handling procedures to ensure its stability and prevent hazardous situations.

Property Value Source
CAS Number 1207346-29-9[2]
Molecular Formula C₄H₇ClO₃S[3]
Appearance Colorless to Yellow Liquid
Primary Hazard Water Reactive, Corrosive[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Answer: Proper storage is critical to maintain the integrity of the reagent. This compound is highly sensitive to moisture and is also incompatible with a range of common laboratory chemicals.[2][4]

Summary of Recommended Storage Conditions:

Parameter Recommendation Rationale
Temperature Store in a cool place, typically between 2-8°C.Minimizes thermal decomposition and reduces vapor pressure.
Atmosphere Keep containers tightly closed under a dry, inert atmosphere (e.g., Nitrogen or Argon).The compound is water-reactive and contact with moist air will cause rapid degradation.[2][4]
Location Store in a dry, well-ventilated, corrosives-compatible area.[4]Prevents accidental contact with incompatible materials and ensures proper ventilation in case of a leak.
Container Keep in the original, tightly sealed container. Containers that have been opened must be carefully resealed.[5][6]Prevents contamination and exposure to atmospheric moisture.
Q2: How stable is this compound and what are its primary decomposition pathways?

Answer: this compound is classified as a reactive substance with limited stability, primarily due to its susceptibility to hydrolysis.[2][4]

  • Hydrolysis: This is the most significant decomposition pathway. The compound reacts readily with water, including atmospheric moisture, to liberate toxic and corrosive gases like hydrogen chloride (HCl) and sulfur oxides (SOx).[2][4] This reaction is rapid and exothermic.

  • Thermal Decomposition: Exposure to excess heat can also lead to decomposition, releasing irritating vapors and hazardous combustion products such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[2]

  • Incompatibility-Driven Decomposition: Contact with strong acids, strong bases, alcohols, amines, and strong oxidizing agents will cause decomposition and potentially violent reactions.[2][4]

Below is a diagram illustrating the primary hydrolytic decomposition pathway.

G cluster_legend Legend THF_SO2Cl This compound Products Decomposition Products THF_SO2Cl->Products reacts with H2O Water (H₂O) (from moisture/impure solvents) H2O->Products SulfonicAcid Tetrahydrofuran-3-sulfonic acid Products->SulfonicAcid HCl Hydrogen Chloride (HCl gas) Products->HCl SOx Sulfur Oxides (SOx gas) Products->SOx Reagent Reagent Reactant Reactant

Caption: Hydrolytic decomposition of this compound.

Q3: What are the immediate signs of product decomposition?

Answer: Visual and olfactory cues can indicate that the product has started to degrade.

  • Fuming: If the container fumes upon opening, it is a strong indicator of reaction with moist air, releasing HCl and SOx gases.[2]

  • Color Change: While the pure compound is described as colorless to yellow, a significant darkening of the liquid may suggest decomposition or contamination.

  • Pressure Buildup: Decomposition generates gas, which can lead to pressure buildup in a sealed container. Handle any suspect containers with extreme caution.

Troubleshooting Guide for Experimental Use

Encountering issues during a reaction can be frustrating. This guide addresses common problems when using this compound.

G Start Experimental Issue Observed LowYield Low or No Yield Start->LowYield SideProducts Unexpected Side Products Start->SideProducts Fuming Reagent Fuming / Poor Handling Start->Fuming Degradation Cause: Reagent Degradation? (Improper Storage/Age) LowYield->Degradation Contamination Cause: Water/Nucleophile Contamination? SideProducts->Contamination Moisture Cause: Exposure to Atmospheric Moisture? Fuming->Moisture Sol_Degradation Solution: 1. Use a fresh, unopened bottle. 2. Verify storage conditions (cool, dry, inert). 3. Handle under inert gas. Degradation->Sol_Degradation Yes Sol_Contamination Solution: 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly. 3. Run reaction under inert atmosphere. Contamination->Sol_Contamination Yes Sol_Moisture Solution: 1. Work in a chemical fume hood. 2. Purge container headspace with inert gas. 3. Use syringe/cannula techniques for transfer. Moisture->Sol_Moisture Yes

Caption: Troubleshooting decision tree for common experimental issues.

Issue 1: My reaction yield is significantly lower than expected.
  • Potential Cause: The most likely culprit is the degradation of the this compound due to hydrolysis. If the reagent was not stored under strictly anhydrous conditions, a significant portion may have already decomposed.[2][4]

  • Troubleshooting Steps:

    • Verify Reagent Quality: If possible, use a fresh, unopened bottle of the reagent.

    • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents for your reaction. Ensure all glassware is oven or flame-dried before use.

    • Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: I'm observing unexpected side-products, particularly a water-soluble, acidic byproduct.
  • Potential Cause: This strongly suggests that hydrolysis of your starting material or product is occurring. The formation of tetrahydrofuran-3-sulfonic acid as a byproduct of hydrolysis can complicate purification.

  • Troubleshooting Steps:

    • Check Reagent Purity: Ensure that your other starting materials (e.g., amines, alcohols) are free of water.

    • Temperature Control: If your reaction is exothermic, poor temperature control can accelerate side reactions. Ensure adequate cooling.

    • Work-up Procedure: During the aqueous work-up, the unreacted sulfonyl chloride will be rapidly hydrolyzed. Ensure the pH is controlled if your desired product is acid or base-sensitive.

Key Experimental Protocols

Given the reactive and hazardous nature of this compound, adherence to strict protocols is mandatory.

Protocol 1: Safe Handling and Dispensing

This protocol should be performed inside a certified chemical fume hood.

  • Preparation:

    • Don appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a lab coat, and chemical-resistant gloves (consult glove manufacturer compatibility charts).[6]

    • Ensure an inert gas source (Nitrogen or Argon) with a bubbler is available.

    • Have quenching materials (e.g., a beaker with a stir bar containing a dilute solution of sodium bicarbonate) ready in the fume hood.

  • Inerting the Reagent Bottle:

    • Before opening, allow the reagent bottle to equilibrate to room temperature to prevent condensation of moist air on the cold surface.

    • Briefly loosen the cap and immediately establish a positive pressure of inert gas into the headspace of the bottle using a needle connected to the gas line.

  • Dispensing:

    • Using a clean, dry syringe, pierce the septum on the cap and draw the required volume of the liquid.

    • Dispense the reagent directly into the reaction vessel, which should also be under an inert atmosphere.

  • Storage after Use:

    • Remove the syringe and ensure the inert gas flow continues for a few seconds to purge any air that may have entered.

    • Tightly reseal the container cap. For long-term storage, wrap the cap with Parafilm®.

    • Return the bottle to the recommended storage conditions (2-8°C).

G Start Start: Prepare for Dispensing PPE 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE Inert 2. Equilibrate Bottle to RT & Prepare Inert Gas Source PPE->Inert Open 3. Open in Fume Hood & Purge Headspace with N₂/Ar Inert->Open Dispense 4. Use Dry Syringe to Transfer Reagent to Inert Reaction Vessel Open->Dispense Seal 5. Reseal Bottle Tightly Under Positive Inert Pressure Dispense->Seal Store 6. Return to 2-8°C Storage Seal->Store End End: Procedure Complete Store->End

Caption: Workflow for safe handling and dispensing of the reagent.

Protocol 2: Quenching and Disposal of Residual Reagent

Never dispose of active sulfonyl chloride directly into a waste container.

  • Prepare Quench Solution: In a separate flask equipped with a stir bar and placed in an ice bath, prepare a solution of a weak base, such as 1 M sodium bicarbonate or a dilute solution of aqueous ammonia.

  • Slow Addition: Slowly and dropwise, add the residual this compound to the stirring quench solution. The reaction is exothermic and will release gas; slow addition is critical to control the reaction rate.

  • Complete Neutralization: Allow the mixture to stir for at least 1 hour after the addition is complete to ensure full neutralization.

  • Waste Disposal: The neutralized aqueous solution can then be disposed of in an appropriate aqueous waste container, in accordance with your institution's waste disposal guidelines.[2]

Summary of Safety Information

  • Corrosive: Causes severe skin burns and serious eye damage.[2]

  • Water Reactive: Contact with water liberates toxic and corrosive gases (HCl, SOx).[2][4]

  • Inhalation Hazard: May cause respiratory irritation. Do not breathe vapors or mists.[2]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]

    • In all cases of exposure, seek immediate medical attention.[2]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound. [Link]

  • University of California, Merced. (n.d.). Standard Operating Procedure: Tetrahydrofuran. [Link]

  • Lab Alley. (2023). Safety Data Sheet: Tetrahydrofuran. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Tetrahydrofuran. [Link]

  • Chemical Suppliers. (2023). Safety Data Sheet: Tetrahydrofuran LRG. [Link]

  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. [Link]

  • University of Washington. (n.d.). Tetrahydrofuran Standard Operating Procedure. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]

  • PubChem. (n.d.). Tetrahydrofuran. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

  • Minnesota Department of Health. (n.d.). Tetrahydrofuran and Drinking Water. [Link]

  • Lee, Y.-P., et al. (2018). Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study. PubMed. [Link]

Sources

Technical Support Center: Tetrahydrofuran-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrahydrofuran-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in experimental settings. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues, and implement effective solutions, ensuring the integrity and success of your synthetic routes.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tetrahydrofuran-3-sulfonyl moiety. This functional group is of interest in medicinal chemistry for the synthesis of novel sulfonamides and other derivatives.[1][2] As with many sulfonyl chlorides, its reactivity, while essential for desired transformations, can also lead to specific side reactions if not handled and used under optimal conditions.[3] This guide will address the most common of these challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary decomposition pathways for this compound during storage?

A1: The two main concerns during storage are hydrolysis and peroxide formation from the THF ring. The sulfonyl chloride group is highly susceptible to moisture, leading to the formation of the corresponding sulfonic acid.[4][5] Additionally, the tetrahydrofuran ring can form explosive peroxides over time, especially when exposed to air and light.[6][7] Proper storage is critical: keep the reagent in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[8] It is also advisable to date the container upon receipt and opening.[9]

Q2: I observe a lower than expected yield in my sulfonamide synthesis. What are the likely causes?

A2: Low yields in sulfonamide formation are frequently due to competitive side reactions. The most common culprits are:

  • Hydrolysis: The presence of water in your reaction solvent, amine, or base will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.[10]

  • Elimination (Sulfene Formation): In the presence of a base, particularly a hindered tertiary amine, an elimination reaction can occur at the α-carbon (the carbon attached to the sulfonyl group), forming a highly reactive intermediate called a sulfene.[11] This sulfene can then be trapped by various nucleophiles in the reaction mixture, leading to undesired byproducts.[11][12]

  • Reagent Purity: The purity of your starting materials, including the amine and solvents, is crucial. Impurities can compete in the reaction or inhibit the desired transformation.

Q3: My reaction mixture turned dark, and I'm having difficulty purifying my product. What could be happening?

A3: Darkening of the reaction mixture can indicate decomposition or the formation of complex byproducts. This could be due to several factors:

  • Reaction Temperature: Exothermic reactions that are not properly cooled can lead to thermal decomposition of the starting material or product.

  • Strongly Basic Conditions: While a base is necessary to neutralize the HCl byproduct, excessively strong or concentrated bases can promote side reactions and decomposition.

  • Peroxide Contamination: If the this compound or the THF solvent has formed peroxides, these can initiate radical reactions leading to complex product mixtures.[6][13]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during reactions with this compound.

Issue 1: Formation of an Unexpected Byproduct with the Same Mass as the Desired Sulfonamide
Symptom Potential Cause Troubleshooting Steps & Explanation
An isomer of the desired sulfonamide is detected by LC-MS or NMR.Sulfene Intermediate Formation and Rearrangement. 1. Lower the Reaction Temperature: Run the reaction at 0 °C or below to disfavor the elimination pathway. 2. Choice of Base: Switch from a hindered tertiary amine (like triethylamine or DIPEA) to a less sterically demanding base like pyridine. Pyridine is less likely to act as a base for the elimination reaction and can also serve as a nucleophilic catalyst.[2] 3. Order of Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This keeps the concentration of the sulfonyl chloride low, minimizing the chance for base-induced elimination.
Issue 2: Significant Amount of Water-Soluble Byproduct and Low Product Yield
Symptom Potential Cause Troubleshooting Steps & Explanation
The desired product is difficult to extract from the aqueous layer, and the overall isolated yield is low.Hydrolysis of this compound. 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Glassware should be oven-dried. Run the reaction under an inert atmosphere.[14] 2. Solvent Choice: Use a non-protic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[15] Ensure the solvent is from a freshly opened bottle or has been properly dried. 3. Amine Salt Formation: If your amine starting material is a hydrochloride salt, ensure you are using a sufficient excess of base to both neutralize the salt and scavenge the HCl produced during the reaction.
Issue 3: Reaction Fails to Go to Completion
Symptom Potential Cause Troubleshooting Steps & Explanation
TLC or LC-MS analysis shows a significant amount of unreacted starting amine even after prolonged reaction time.1. Insufficiently Nucleophilic Amine. 2. Steric Hindrance. 3. Decomposition of the Sulfonyl Chloride. 1. Increase Reaction Temperature: For less reactive amines, gently heating the reaction may be necessary. However, monitor for decomposition. 2. Use a Catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, particularly with hindered amines. 3. Check Reagent Quality: Test the sulfonyl chloride for purity. A simple test is to add a small amount to methanol; a vigorous reaction indicates it is still active.

Part 3: Key Experimental Protocols & Visualizations

To mitigate the side reactions discussed, the following protocols and diagrams are provided as a guide.

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq) and a suitable base (e.g., pyridine, 2.0 eq) in an anhydrous solvent (e.g., DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Visualization of Reaction Pathways

The following diagrams illustrate the desired reaction versus the common side reactions.

G start This compound + Amine product Desired Sulfonamide start->product Desired Reaction (Nucleophilic Substitution) hydrolysis Hydrolysis (Tetrahydrofuran-3-sulfonic acid) start->hydrolysis Side Reaction 1 (Presence of H2O) sulfene_path Elimination to Sulfene start->sulfene_path Side Reaction 2 (Strong/Hindered Base) sulfene_byproducts Sulfene-derived Byproducts sulfene_path->sulfene_byproducts Trapping by Nucleophiles

Caption: Competing reaction pathways for this compound.

References

  • King, J. F., & Durst, T. (1963). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 85(18), 2676–2683.
  • Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides. (2021). The Journal of Organic Chemistry, 86(17), 11893–11902.
  • Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 834–851.
  • King, J. F., & Lee, T. W. S. (1969). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 47(1), 1-8.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749.
  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (n.d.). WordPress.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: this compound.
  • Reductive desulfonylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
  • Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. (1998). Journal of the Chemical Society, Perkin Transactions 2, 13-18.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2015). Tetrahedron Letters, 56(34), 4975–4977.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron, 76(48), 131662.
  • Sigma-Aldrich. (2023).
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • Nacsa, E. D., & Lambert, T. H. (2016). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
  • Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. (n.d.). PrepChem.com.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage.
  • Tetrahydrofuran (THF) Storage and Handling. (n.d.). BASF.
  • Purification of tetrahydrofuran. (1980). U.S.
  • TETRAHYDROFURAN HAZARD SUMMARY. (n.d.). NJ.gov.
  • Tetrahydrofuran. (n.d.). University of Michigan Environment, Health & Safety.
  • Tetrahydrofuran purification. (1990). U.S.
  • Tetrahydrofuran. (n.d.). In Wikipedia. Retrieved from [Link]

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Optimizing reaction conditions for Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrahydrofuran-3-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the primary reactivity and stability concerns with this compound?

A1: this compound is a reactive compound with two main points of vulnerability: the sulfonyl chloride group and the tetrahydrofuran (THF) ring itself.

  • Sulfonyl Chloride Group: This functional group is highly susceptible to hydrolysis by water, including atmospheric moisture.[1][2] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid, which is generally unreactive under typical sulfonylation conditions, leading to low yields.[1]

  • Tetrahydrofuran Ring: The ether linkages in the THF ring can be cleaved under strongly acidic or basic conditions. While generally stable under standard sulfonylation reaction conditions, this potential for ring-opening should be considered when designing multi-step syntheses or harsh workup procedures.[3]

  • Peroxide Formation: Like its parent solvent, THF, this compound may form explosive peroxides upon prolonged exposure to air and light.[3][4][5] It is crucial to store the reagent in sealed, opaque containers and in a cool, well-ventilated area.[3]

Q2: What are the ideal storage and handling conditions for this reagent?

A2: Proper storage and handling are critical to maintain the reagent's integrity.

  • Storage: Store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The container should be opaque to prevent light exposure.[3]

  • Handling: Always handle the reagent under anhydrous conditions in a chemical fume hood.[2][6] Use oven-dried glassware and anhydrous solvents to minimize hydrolysis.[1][6] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory due to the compound's corrosive nature.[2]

Q3: Can I use an aqueous base like sodium hydroxide for reactions involving this compound?

A3: While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonyl chlorides, it is generally not recommended for this substrate in typical lab-scale synthesis. The use of an aqueous base significantly increases the rate of hydrolysis of the sulfonyl chloride, which competes with the desired reaction with your nucleophile (e.g., an amine or alcohol).[1] For optimal yields, a non-nucleophilic organic base such as triethylamine or pyridine in an anhydrous organic solvent is the preferred choice.[1]

II. Troubleshooting Guide: Synthesis & Application

This section provides a problem-and-solution framework for specific issues encountered during experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Sulfonamide/Sulfonate Ester 1. Hydrolysis of Sulfonyl Chloride: The starting material has degraded due to moisture.[1] 2. Poor Nucleophilicity of Substrate: The amine or alcohol is not reactive enough. 3. Inappropriate Base: The base is either too weak to neutralize the HCl byproduct or is sterically hindered.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., dichloromethane, THF).[1] Run the reaction under an inert atmosphere (N₂ or Ar).[1] Use a fresh bottle of the sulfonyl chloride or one that has been properly stored. 2. Increase Nucleophilicity/Reactivity: If using an alcohol, consider converting it to the more nucleophilic alkoxide with a non-nucleophilic base like sodium hydride (NaH) prior to adding the sulfonyl chloride. For weakly nucleophilic amines, consider a stronger, non-nucleophilic base or a different solvent. 3. Optimize Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine (typically 1.1-1.5 equivalents).[1] Ensure the base is also anhydrous.
Formation of an Insoluble White Precipitate 1. Amine Hydrochloride Salt: The HCl generated during the reaction reacts with the amine base (e.g., triethylamine) to form a salt (e.g., triethylammonium chloride).1. This is Expected: The formation of this salt is a normal byproduct of the reaction and indicates that the reaction is proceeding. It can be removed during the aqueous workup by washing with water.
Difficult Purification / Oily Product 1. Residual Starting Materials: Unreacted sulfonyl chloride or nucleophile remains. 2. Hydrolyzed Byproduct: Tetrahydrofuran-3-sulfonic acid is present. 3. Solvent Impurities: Residual high-boiling solvents from the reaction or workup.1. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine/alcohol to ensure complete consumption of the sulfonyl chloride.[1] Monitor the reaction by TLC or LCMS to confirm completion. 2. Aqueous Wash: Perform an aqueous workup. Washing with a dilute base (e.g., saturated NaHCO₃ solution) will deprotonate the sulfonic acid, making it water-soluble and easily removed into the aqueous layer. 3. Purification Technique: Utilize flash column chromatography on silica gel for purification.[7] If the product is still an oil, consider dissolving it in a minimal amount of a suitable solvent and precipitating it by adding an anti-solvent (e.g., dissolving in dichloromethane and adding hexanes).
Reaction Stalls or Proceeds Slowly 1. Low Reaction Temperature: The activation energy barrier is not being overcome. 2. Insufficient Mixing: The reaction is heterogeneous, and reagents are not in adequate contact.1. Increase Temperature: While many sulfonylation reactions are started at 0°C to control the initial exotherm, they can often be allowed to warm to room temperature or even be gently heated (e.g., to 40°C) to drive the reaction to completion. Monitor by TLC to avoid decomposition. 2. Improve Agitation: Ensure vigorous stirring, especially if precipitates have formed. If solubility is an issue, consider a different anhydrous solvent that can dissolve all reactants.[1]

III. Experimental Workflow & Protocols

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in reactions involving this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Reactions Start Problem: Low Yield Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Conditions Step 2: Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Sulfonyl_Chloride Is Sulfonyl Chloride fresh? Stored properly? Check_Reagents->Sulfonyl_Chloride Solvents Are solvents anhydrous? Check_Reagents->Solvents Base Is the base anhydrous and non-nucleophilic? Check_Reagents->Base Check_Workup Step 3: Analyze Workup & Purification Check_Conditions->Check_Workup Conditions OK Anhydrous Was the reaction run under inert gas? Check_Conditions->Anhydrous Temperature Was temperature controlled and optimized? Check_Conditions->Temperature Stoichiometry Was stoichiometry correct? Check_Conditions->Stoichiometry Quench Was the quench appropriate? (No excess water) Check_Workup->Quench Extraction Were extraction solvents and washes correct? Check_Workup->Extraction Purification Is chromatography method optimized? Check_Workup->Purification Success Yield Improved Check_Workup->Success Procedure OK

Caption: A step-by-step diagnostic flowchart for troubleshooting low-yield reactions.

Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a representative method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Setup: Assemble the flame- or oven-dried glassware under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. The acid wash removes excess amine and triethylamine, while the base wash removes any sulfonic acid byproduct.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.[7]

IV. References

  • King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(19), 7333-7341. [Link]

  • Haszeldine, R. N. (1955). Perfluoroalkyl derivatives of sulphur. Part VI. The hydrolysis of trifluoromethanesulphonyl chloride and fluoride, and the preparation of trifluoromethanesulphonic anhydride. Journal of the Chemical Society (Resumed), 2901. [Link]

  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-597. [Link]

  • North, M., & Watson, A. J. A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-867. [Link]

  • Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3366. [Link]

  • Nacsa, E. D., & Lambert, T. H. (2011). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. [Link]

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352. [Link]

  • Kliachyna, M. A., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(24), 18017-18031. [Link]

  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2697-2706. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • ResearchGate. (n.d.). Sulfuryl chloride-Tetrahydrofuran. [Link]

  • Hsieh, C. Y., et al. (2018). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Journal of the Chinese Chemical Society, 65(5), 578-586. [Link]

  • Roy, D., et al. (2015). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Theoretical Chemistry Accounts, 134(5), 58. [Link]

  • Xinyi. (2025). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

Sources

How to avoid decomposition of Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Tetrahydrofuran-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the primary challenge encountered during its use: decomposition. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stability and reactivity of this valuable reagent in your experiments.

I. Understanding the Instability of this compound: A Mechanistic Overview

This compound is a reactive electrophile, a characteristic essential for its synthetic utility. However, this reactivity also makes it susceptible to degradation through several pathways. Understanding these mechanisms is the first step toward preventing them.

The primary modes of decomposition are:

  • Hydrolysis: This is the most common and significant decomposition pathway.[1][2] Sulfonyl chlorides react readily with water, even trace amounts present in solvents or on glassware, to form the corresponding and synthetically unreactive tetrahydrofuran-3-sulfonic acid and hydrogen chloride (HCl). This process is often autocatalytic, as the generated HCl can accelerate further hydrolysis.

  • Thermal Decomposition: Like many sulfonyl chlorides, the tetrahydrofuran derivative can decompose upon heating. This can proceed through either ionic or radical pathways, leading to the extrusion of sulfur dioxide (SO₂) and the formation of 3-chlorotetrahydrofuran. The presence of impurities or certain solvents can influence the dominant pathway and the temperature at which decomposition begins.

  • Nucleophilic Attack: Besides the intended reaction with a target nucleophile, the sulfonyl chloride can react with other nucleophiles present in the reaction mixture. This includes amines, alcohols, and even some solvents, leading to a variety of byproducts and a reduction in the yield of the desired product.

While not extensively documented for this specific molecule, the presence of the ether oxygen in the tetrahydrofuran ring could potentially influence its stability. Intramolecular interactions, though less common, are a theoretical consideration in the decomposition of such structures.

Below is a diagram illustrating the primary decomposition pathways.

A This compound B Tetrahydrofuran-3-sulfonic acid + HCl A->B  Hydrolysis (H2O) C 3-Chlorotetrahydrofuran + SO2 A->C  Thermal Decomposition (Heat) D Unwanted Sulfonamides/Sulfonate Esters A->D  Reaction with  unwanted nucleophiles  (e.g., alcohols, amines)

Caption: Primary decomposition pathways for this compound.

II. Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow or brownish tint. Is it still usable?

A slight yellowing may not significantly impact all reactions, but it is an indicator of decomposition. Significant darkening suggests a higher level of degradation, which will likely result in lower yields and the presence of impurities. For sensitive applications or to ensure reproducibility, using a fresh, colorless reagent is strongly recommended.

Q2: What are the ideal storage conditions for this compound?

To maximize shelf life, store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be dry and well-ventilated, away from incompatible materials such as water, strong acids, strong bases, amines, and alcohols.

Q3: How can I minimize hydrolysis during my reaction?

Hydrolysis is a major contributor to low yields.[1][2] To mitigate this:

  • Use Anhydrous Solvents: Employ freshly dried solvents. Dichloromethane and tetrahydrofuran are common choices.

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of argon or nitrogen to exclude atmospheric moisture.

  • Appropriate Base: Use a non-nucleophilic organic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. Avoid aqueous bases like sodium hydroxide, as they will promote hydrolysis of the sulfonyl chloride.[1]

Q4: My reaction is turning dark, and the yield of my desired sulfonamide is low. What's happening?

Darkening of the reaction mixture often points to thermal decomposition. This can be caused by:

  • High Reaction Temperature: Many sulfonylation reactions are exothermic. It is crucial to control the temperature, often by starting the reaction at 0°C in an ice bath and allowing it to slowly warm to room temperature.

  • Inappropriate Stoichiometry: Using a large excess of the sulfonyl chloride can sometimes lead to side reactions and decomposition. A slight excess of the amine (1.1-1.2 equivalents) is often optimal to ensure full consumption of the sulfonyl chloride.[1]

III. Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or No Yield of Desired Product 1. Decomposition of Sulfonyl Chloride: The reagent may have degraded in storage due to moisture. 2. Hydrolysis during Reaction: Presence of water in solvents, reagents, or from the atmosphere.[1][2] 3. Incorrect Base: Use of a nucleophilic base that competes with the target amine, or an aqueous base promoting hydrolysis.1. Use a fresh bottle of this compound. 2. Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere. 3. Switch to a non-nucleophilic organic base like pyridine or triethylamine.
Formation of Multiple Spots on TLC / Impurities in NMR 1. Hydrolysis Byproduct: The most common impurity is the corresponding sulfonic acid.[1] 2. Bis-sulfonylation: If using a primary amine, reaction at the sulfonamide nitrogen can form a bis-sulfonated product. 3. Reaction with Solvent: Some solvents can react with the sulfonyl chloride under certain conditions.1. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic sulfonic acid. 2. Use a slight excess of the primary amine or consider a protecting group strategy if bis-sulfonylation is a persistent issue. 3. Choose an inert solvent like dichloromethane.
Reaction Mixture Turns Dark Brown or Black 1. Thermal Decomposition: The reaction temperature is too high. 2. Presence of Radical Initiators: Impurities or exposure to light can initiate radical decomposition pathways.1. Maintain a low reaction temperature (start at 0°C). Add reagents dropwise to control any exotherm. 2. Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Degas the solvent to remove dissolved oxygen.
Difficulty in Purifying the Product 1. Co-elution of Impurities: The sulfonic acid byproduct can sometimes be challenging to separate from the desired product by chromatography alone. 2. Unreacted Sulfonyl Chloride: Incomplete reaction leaves residual starting material.1. Perform an aqueous workup with a basic wash (e.g., NaHCO₃) before chromatography to remove acidic impurities. 2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, a nucleophilic scavenger resin can be used to remove excess sulfonyl chloride.

IV. Experimental Protocol: Synthesis of N-Benzyl-tetrahydrofuran-3-sulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative sulfonamide, incorporating best practices to minimize the decomposition of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a clean, oven-dried round-bottom flask under an inert atmosphere, add benzylamine (1.1 eq) and anhydrous DCM.

    • Cool the solution to 0°C using an ice bath and begin stirring.

  • Addition of Reagents:

    • In a separate dry flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM.

    • Slowly add the this compound solution to the stirred amine solution at 0°C.

    • Add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5°C.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the sulfonyl chloride starting material is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess pyridine and unreacted benzylamine)

      • Saturated NaHCO₃ solution (to remove any pyridinium hydrochloride and traces of sulfonic acid)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude N-benzyl-tetrahydrofuran-3-sulfonamide by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The workflow for this synthesis is depicted below.

cluster_0 Reaction cluster_1 Workup cluster_2 Purification A 1. Dissolve Benzylamine in Anhydrous DCM at 0°C B 2. Add Tetrahydrofuran-3-sulfonyl chloride solution dropwise A->B C 3. Add Anhydrous Pyridine dropwise at 0°C B->C D 4. Warm to RT and stir, monitor by TLC C->D E 5. Dilute with DCM D->E F 6. Wash with 1M HCl E->F G 7. Wash with sat. NaHCO3 F->G H 8. Wash with Brine G->H I 9. Dry over MgSO4, filter, and concentrate H->I J 10. Purify by Flash Column Chromatography I->J

Caption: Workflow for the synthesis of N-benzyl-tetrahydrofuran-3-sulfonamide.

V. References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.

  • BenchChem Technical Support Team. (2025). Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem.

Sources

Technical Support Center: Troubleshooting Reactions with Tetrahydrofuran-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of using reactive intermediates. Tetrahydrofuran-3-sulfonyl chloride is a valuable building block, but its unique structure—an alkanesulfonyl chloride fused with a cyclic ether—presents specific challenges that can lead to failed reactions if not properly managed. This guide is designed to provide you, a fellow scientist, with the causal logic behind common failures and a set of robust, field-proven strategies to ensure your success.

The core of the problem often lies in two competing, non-productive pathways: hydrolysis and base-mediated elimination. Understanding and controlling these side reactions is paramount.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction with a primary amine is giving very low yield, or I'm only recovering starting material. What's the first thing I should investigate?

A: Before suspecting complex side reactions, the first step is always to rigorously validate your starting materials and conditions. The most common culprit in failed sulfonylation reactions is moisture. This compound is highly susceptible to hydrolysis, where it reacts with water to form the corresponding and unreactive tetrahydrofuran-3-sulfonic acid.[1][2]

Initial Validation Checklist:

  • Sulfonyl Chloride Integrity: Has the reagent been stored properly under an inert atmosphere and refrigerated?[3] Consider verifying its purity via NMR or a titrimetric method if it's from an older, previously opened bottle.[4]

  • Solvent Anhydrousness: Are you using a freshly dried, anhydrous, aprotic solvent? Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) must be scrupulously dried.[1][5] Even trace amounts of water can hydrolyze your starting material.

  • Nucleophile and Base Purity: Ensure your amine or alcohol is pure and dry. Likewise, liquid bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) should be stored over KOH and distilled.

  • Inert Atmosphere: Are you running the reaction under a positive pressure of an inert gas like Argon or Nitrogen? This prevents atmospheric moisture from entering the reaction vessel.

Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to (M-Cl+OH). What is it and how do I prevent it?

A: This mass signature strongly indicates the formation of tetrahydrofuran-3-sulfonic acid, the product of hydrolysis. This occurs when the sulfonyl chloride reacts with water instead of your intended nucleophile. The mechanism is a direct nucleophilic attack by water on the electrophilic sulfur atom.[6][7]

To prevent this, you must enforce strictly anhydrous conditions as detailed in Q1. If the problem persists, consider adding activated molecular sieves (4Å) to your reaction vessel before adding the reagents to scavenge any residual moisture.[8]

Q3: My reaction is very messy with multiple spots on TLC, and I'm struggling to isolate my desired product. What could be happening?

A: A complex product mixture is a classic sign of a side reaction pathway involving a sulfene intermediate .[7][9] this compound has hydrogens on the carbon atom adjacent (alpha) to the sulfonyl group. In the presence of a base, particularly a tertiary amine like triethylamine, an E2-type elimination of HCl can occur to form a highly reactive, transient species called a sulfene (oxolane-3-ylidene-1,1-dione).[6][10]

This sulfene intermediate is highly electrophilic and will be rapidly trapped by any nucleophile in the mixture—your target amine/alcohol, the base itself, the solvent, or even trace water. This leads to a cascade of byproducts and a "messy" reaction profile.[7]

Visualization: Competing Reaction Pathways

The diagram below illustrates the critical choice point for the sulfonyl chloride: the desired substitution path versus the non-productive hydrolysis and sulfene elimination pathways.

G Start This compound + Nucleophile (NuH) + Base Desired Desired Product (R-SO2-Nu) Start->Desired  Desired SN2 Pathway  (Favored by hindered base,   low temp) Hydrolysis Hydrolysis Product (R-SO3H) Start->Hydrolysis Hydrolysis (H2O present) Sulfene Sulfene Intermediate (via Elimination) Start->Sulfene Elimination (E2) (Promoted by non-hindered base) Byproducts Mixture of Byproducts (from Sulfene Trapping) Sulfene->Byproducts Trapped by NuH, H2O, Solvent...

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving specific reaction failures.

Issue 1: Low or No Product Yield

Symptoms: Starting material is consumed, but the desired product is not formed in significant quantities. The primary byproduct is often the sulfonic acid (from hydrolysis) or a complex mixture (from sulfene).

Diagnostic Workflow:

G start Low / No Yield check_reagents 1. Verify Reagent Quality - Anhydrous Solvent? - Pure Nucleophile/Base? - Sulfonyl Chloride Integrity? start->check_reagents analyze_byproducts 2. Analyze Byproducts by LC-MS What is the main impurity? check_reagents->analyze_byproducts If reagents are pristine hydrolysis Mass = Sulfonic Acid analyze_byproducts->hydrolysis sulfene Complex Mixture analyze_byproducts->sulfene solve_hydrolysis SOLUTION: - Use freshly distilled/dried solvents. - Dry nucleophile/base. - Add 4Å molecular sieves. - Maintain strict inert atmosphere. hydrolysis->solve_hydrolysis solve_sulfene SOLUTION: - Switch to a hindered, non-nucleophilic base  (2,6-Lutidine, DBU). - Run reaction at lower temperature (0 °C to -20 °C). - Use slow addition of sulfonyl chloride. sulfene->solve_sulfene

Sources

Technical Support Center: Impact of Solvent Choice on Tetrahydrofuran-3-sulfonyl chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Tetrahydrofuran-3-sulfonyl chloride reactivity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we will move beyond simple protocols to explore the fundamental principles governing its reactivity, with a special focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is paramount as it directly influences the reaction rate and mechanism. This compound, like other sulfonyl chlorides, primarily reacts via nucleophilic substitution. The efficiency of this process is highly dependent on the solvent's ability to stabilize transition states and solvate reactants.

  • For SN2-type Reactions: When reacting with strong, unhindered nucleophiles (e.g., primary amines, thiols), a polar aprotic solvent is generally preferred.[1][2] Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) itself can be effective. These solvents can dissolve the reactants but do not excessively solvate the nucleophile, leaving it more "naked" and reactive.[1][2] If your reaction is slow in a non-polar solvent like hexanes or toluene, switching to a more polar, aprotic option can significantly accelerate the rate.

  • For SN1-type Reactions: While less common for sulfonyl chlorides unless a very stable carbocation can be formed, highly polar, protic solvents would favor such a mechanism. However, for this compound, this is generally not a desired pathway and can lead to side reactions.

Troubleshooting Steps:

  • Assess Solvent Polarity: If using a non-polar solvent, consider switching to DCM, MeCN, or THF.

  • Ensure Anhydrous Conditions: The presence of water in your solvent can lead to hydrolysis of the sulfonyl chloride, reducing the effective concentration of your starting material.[3][4] Ensure solvents are properly dried before use.

  • Consider Temperature: If a change in solvent doesn't improve the rate, a moderate increase in temperature may be necessary. However, be cautious, as this can also promote decomposition.

Q2: I'm observing significant decomposition of my this compound starting material. How can I prevent this?

A2: this compound can be susceptible to decomposition, particularly in the presence of nucleophilic solvents or impurities, and at elevated temperatures.[4] The ether linkage within the THF ring can also be a point of reactivity under certain conditions.

Key Factors in Decomposition:

  • Hydrolysis: This is the most common decomposition pathway.[4] this compound reacts with water to form the corresponding sulfonic acid. This is why strictly anhydrous conditions are crucial.[3]

  • Reaction with Nucleophilic Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can act as nucleophiles, leading to the formation of sulfonate esters. This process, known as solvolysis, can be a significant side reaction.[5][6]

  • Thermal Instability: While more stable than some of its acyclic counterparts, prolonged heating can lead to decomposition, potentially involving SO2 extrusion or other complex pathways.[4]

  • Solvent-Induced Ring Opening: Although less common under typical sulfonylation conditions, strong bases or certain organometallic reagents can induce the decomposition of the THF ring itself.[7][8]

Preventative Measures:

  • Solvent Choice: Avoid protic solvents unless they are a reactant. Use dry, aprotic solvents like DCM, THF, or acetonitrile.

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy.

  • Inert Atmosphere: Handling the reagent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent hydrolysis from atmospheric moisture.

Q3: My reaction is producing a complex mixture of byproducts. How does the solvent influence side reactions?

A3: The solvent can dramatically influence the product distribution by favoring one reaction pathway over another.

  • Solvolysis: As mentioned, protic solvents can compete with your desired nucleophile, leading to solvolysis products (sulfonate esters).[5][6] The rate of solvolysis is dependent on the solvent's nucleophilicity and ionizing power.[5][6]

  • Elimination Reactions: In the presence of a strong, sterically hindered base, an elimination reaction to form a sulfene intermediate can sometimes occur, though this is less common for cyclic sulfonyl chlorides without alpha-protons on a flexible chain.[5][6] The choice of a non-polar solvent might favor this pathway if a strong base is present.

  • Interaction with THF as a Solvent: When using THF as a solvent, it's important to remember that it is not completely inert. Under strongly basic or photolytic conditions, THF can participate in reactions.[7][9] For most standard applications with this compound, this is not a major concern, but it is a possibility in the presence of highly reactive reagents.

Mitigation Strategies:

  • Match Solvent to Desired Mechanism: For standard sulfonamide or sulfonate ester formation, polar aprotic solvents are generally the safest choice to minimize side reactions.

  • Control Stoichiometry and Addition: Slow addition of the sulfonyl chloride to the nucleophile can help minimize side reactions by keeping the concentration of the electrophile low.

  • Purify Starting Materials: Ensure your starting materials and solvents are free from impurities that could catalyze side reactions. Commercial THF can contain peroxides, which should be removed before use, especially if heating is involved.[10][11]

Troubleshooting Guide: Solvent Selection

This guide provides a structured approach to selecting the optimal solvent for your reaction with this compound.

Problem: Low Reaction Yield
Symptom Potential Solvent-Related Cause Recommended Action
Slow or incomplete conversion Insufficient solvent polarity to support the reaction.Switch from a non-polar solvent (e.g., hexanes, toluene) to a polar aprotic solvent (e.g., DCM, MeCN, THF).[1][2]
Starting material consumed, but desired product is absent Hydrolysis of the sulfonyl chloride due to wet solvent.Use freshly dried, anhydrous solvents.[3] Consider storing solvents over molecular sieves.
Solvolysis with a protic solvent (e.g., methanol, ethanol).If the solvent is not the intended nucleophile, switch to an aprotic solvent.[5][6]
Formation of insoluble materials Poor solubility of reactants or products in the chosen solvent.Select a solvent in which all components are soluble at the reaction temperature. A solvent mixture may be necessary.
Problem: Product Instability or Decomposition
Symptom Potential Solvent-Related Cause Recommended Action
Disappearance of product upon workup Hydrolysis during aqueous extraction.Minimize contact time with water. Use a saturated brine wash to reduce the solubility of the organic product in the aqueous layer. Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
Evidence of decomposition during reaction (e.g., color change, gas evolution) Reaction with the solvent at elevated temperatures.Run the reaction at a lower temperature. If THF is the solvent and strong bases are used, consider an alternative like DME or dioxane.
Presence of peroxides in THF leading to radical side reactions.Test for and remove peroxides from THF before use, for example, by passing through activated alumina.[10]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis in Dichloromethane (DCM)

This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.0 equivalent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the amine and the base (TEA or DIPEA) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Solvent Effects

The choice of solvent can be visualized as a decision-making process to balance reactivity and stability.

Caption: Workflow for solvent selection in reactions with this compound.

Mechanistic Considerations: SN2 Reaction Pathway

The reaction of this compound with a nucleophile (Nu⁻) typically proceeds through a concerted SN2 mechanism. The solvent plays a crucial role in stabilizing the transition state.

Caption: Generalized SN2 reaction pathway for this compound.

References

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-928. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • Wang, Z. (2010). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Comprehensive Organic Name Reactions and Reagents.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Organic Syntheses. (n.d.). Tetrahydrofuran Purification. Organic Syntheses Procedure. [Link]

  • LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]

  • ScienceLab.com. (2005).
  • Chem-Supply. (n.d.).
  • BenchChem. (2025). Effect of solvent polarity on the reactivity of 4-Chlorobenzyl chloride.
  • Al-Masum, M., & Al-Mughaid, H. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8788. [Link]

  • Journal of Scientific Reports. (2025).
  • StackExchange. (2018). Effect of solvent polarity on SN1 reactions of different charge types.
  • ResearchGate. (2025). Pathways for decomposition of THF by organolithiums: The role of HMPA. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes.
  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Chemos GmbH & Co.KG. (n.d.).
  • Google Patents. (n.d.).
  • SciSpace. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. [Link]

  • RSC Publishing. (n.d.). Pathways for decomposition of THF by organolithiums: the role of HMPA.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - US6022984A.
  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
  • ResearchGate. (n.d.). Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride ( Cl 2 SO) in Cyclohexane? A Transient Infrared Difference Study. [Link]

  • Google Patents. (n.d.). General preparation method of sulfonyl chloride - CN103351315A.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Google Patents. (n.d.). Separation and purification method of THF (tetrahydrofuran)
  • Scribd. (n.d.). Reaction Solvents | PDF.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (n.d.). "side reactions to avoid in the synthesis of sulfonyl hydrazides".
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.).

Sources

Technical Support Center: A Guide to Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tetrahydrofuran-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this versatile reagent. As a heterocyclic sulfonyl chloride, its reactivity is significantly influenced by its structure and sensitivity to moisture, necessitating careful handling to ensure experimental success and safety.

Section 1: Understanding the Core Challenge: Moisture Sensitivity

This compound is highly reactive towards nucleophiles, with water being a primary reactant of concern. The central sulfur atom is highly electrophilic, making it susceptible to attack by the oxygen in water. This reaction, known as hydrolysis, is often the root cause of many experimental failures.

The immediate consequence of hydrolysis is the decomposition of the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid.[1][2] This degradation not only consumes the reagent, leading to lower product yields, but the acidic byproducts can also catalyze unwanted side reactions or degrade sensitive substrates in your reaction mixture.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: How should I properly store this compound?

A1: Proper storage is critical to maintain the integrity of the reagent. It should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[3] The storage area must be dry and well-ventilated.[1][4] Avoid storing it in locations where it might be exposed to atmospheric moisture.

Q2: The material has turned yellow. Is it still usable?

A2: While the pure compound is typically a colorless to yellow liquid, a significant color change may indicate decomposition.[3] It is advisable to verify the purity of the reagent before use, for instance, by NMR spectroscopy, if you observe a noticeable change in color. The primary decomposition product will be the corresponding sulfonic acid due to hydrolysis.

Q3: Can I handle this compound on the open bench?

A3: No. Due to its moisture sensitivity and the liberation of toxic gas upon contact with water, all handling should be conducted in a chemical fume hood.[1] An inert atmosphere glovebox or Schlenk line techniques are highly recommended for dispensing and transferring the reagent to minimize exposure to atmospheric moisture.

Q4: What personal protective equipment (PPE) is required?

A4: Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may have limited resistance; consult glove manufacturer data), safety goggles, and a lab coat.[1][5] Given that it is corrosive and causes burns, full skin and eye protection is essential.[1]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low or No Product Yield in Sulfonamide Synthesis
Potential Cause Troubleshooting Steps & Explanations
Degradation of this compound Verify Reagent Quality: Before starting your reaction, ensure the reagent has been stored correctly. If in doubt, re-purify or use a fresh bottle. Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Even trace amounts of water can significantly impact the reaction.[6]
Inefficient Reaction Conditions Optimize Base: The choice and amount of base are crucial. A non-nucleophilic organic base like triethylamine or pyridine is commonly used to scavenge the HCl generated during the reaction.[7][8] Ensure at least one equivalent of base is used. For less nucleophilic amines, a stronger, non-nucleophilic base might be necessary. Check Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the sulfonyl chloride or the amine may be beneficial, depending on the specific reaction.
Side Reactions Control Temperature: Sulfonylation reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of byproducts.[9] Order of Addition: The order in which reagents are added can influence the outcome. Often, it is best to add the sulfonyl chloride solution dropwise to a solution of the amine and base to maintain a low concentration of the highly reactive sulfonyl chloride.[10]
Issue 2: Difficult Reaction Work-up and Product Isolation
Potential Cause Troubleshooting Steps & Explanations
Presence of Unreacted Sulfonyl Chloride Aqueous Quench: While seemingly counterintuitive for a moisture-sensitive compound, a controlled aqueous quench is a common method to remove unreacted sulfonyl chloride.[11] Add the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution to hydrolyze the remaining sulfonyl chloride to the more water-soluble sulfonic acid, which can then be removed by extraction.[11] Scavenger Resins: For sensitive products or difficult separations, using a scavenger resin functionalized with an amine can be highly effective at removing excess sulfonyl chloride.[11]
Emulsion Formation During Extraction Solvent Choice: The use of tetrahydrofuran (THF) as a reaction solvent can sometimes lead to miscibility with the aqueous layer during work-up.[5][12] If emulsions form, adding a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. Alternatively, consider using a less water-miscible solvent for the reaction if the solubility of your starting materials allows.
Product Contamination with Sulfonic Acid Base Wash: During the extractive work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will deprotonate the sulfonic acid byproduct, making it more soluble in the aqueous layer and facilitating its removal from the organic phase.[11]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a general guideline for the synthesis of a sulfonamide from a primary or secondary amine using this compound.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the cooled amine solution via a syringe or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by adding water or a saturated aqueous solution of sodium bicarbonate.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove sulfonic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Quenching of Unused this compound

For the safe disposal of small quantities of unused this compound, a controlled hydrolysis is recommended.

  • Inerting: In a fume hood, place the unused reagent in a flask under an inert atmosphere.

  • Dilution: Dilute the sulfonyl chloride with an inert, water-miscible solvent like THF or acetone to help dissipate heat.

  • Cooling: Cool the solution in an ice bath.

  • Slow Addition: Very slowly and carefully add a dilute aqueous solution of a weak base, such as sodium bicarbonate, with vigorous stirring. Be prepared for gas evolution (HCl).

  • Neutralization: Continue the addition until the sulfonyl chloride is fully hydrolyzed. Check the pH to ensure it is near neutral before disposal according to your institution's hazardous waste guidelines.

Section 5: Visualizing the Workflow

Diagram 1: Troubleshooting Low Yield

cluster_solutions Solutions start Low Product Yield check_reagent Verify Reagent Quality (Storage, Age) start->check_reagent Possible Cause anhydrous_conditions Ensure Anhydrous Conditions check_reagent->anhydrous_conditions If Reagent is Good sol_reagent Use Fresh Reagent check_reagent->sol_reagent optimize_base Optimize Base (Type, Stoichiometry) anhydrous_conditions->optimize_base If Conditions are Dry sol_drying Oven-dry Glassware, Use Anhydrous Solvents anhydrous_conditions->sol_drying temp_control Implement Temperature Control (0 °C) optimize_base->temp_control If Base is Correct sol_base Screen Bases, Adjust Equivalents optimize_base->sol_base sol_temp Run Reaction at Lower Temperature temp_control->sol_temp

Caption: A logical workflow for troubleshooting low product yields.

Diagram 2: Hydrolysis of this compound

reagent This compound (R-SO2Cl) hydrolysis Hydrolysis (Nucleophilic Attack) reagent->hydrolysis water Water (H2O) (Moisture) water->hydrolysis sulfonic_acid Tetrahydrofuran-3-sulfonic acid (R-SO3H) hydrolysis->sulfonic_acid Product 1 hcl Hydrochloric Acid (HCl) hydrolysis->hcl Product 2

Caption: The reaction pathway for the hydrolysis of the sulfonyl chloride.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • VWR. (n.d.). Material Safety Data Sheet - Tetrahydrofuran.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Tetrahydrofuran.
  • Fernando, W. C., & Batey, R. A. (2004). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 6(17), 2885–2888.
  • PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide.
  • Google Patents. (n.d.). CN101343244A - Synthesis of sulfonylamines compounds.
  • The University of Auckland. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Sigma-Aldrich. (n.d.). This compound | 1207346-29-9.
  • Wikipedia. (n.d.). Tetrahydrofuran.
  • Reddit. (2022). THF insoluble with acidic aqueous layer?.

Sources

Technical Support Center: Catalyst Selection for Tetrahydrofuran-3-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning catalyst selection for reactions involving Tetrahydrofuran-3-sulfonyl chloride. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

Here we address common queries and challenges encountered when working with this compound and its catalyzed reactions.

Q1: What are the primary types of reactions this compound undergoes, and what is the general role of a catalyst in these transformations?

This compound is a versatile reagent primarily used in nucleophilic substitution reactions where the sulfonyl chloride group acts as a good leaving group.[1] Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioethers, respectively.

The role of a catalyst is crucial and multifaceted:

  • Activation of the Sulfonyl Chloride: Lewis acid catalysts can coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.[2][3]

  • Activation of the Nucleophile: Base catalysts can deprotonate the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity and facilitating the reaction.

  • Facilitating Leaving Group Departure: In some cases, a catalyst can assist in the departure of the chloride ion.

Q2: I am observing low to no conversion in my reaction of this compound with a secondary amine. What type of catalyst should I consider?

Low conversion with amines, especially sterically hindered ones, is a common issue. The selection of a suitable base catalyst is critical.

Troubleshooting Steps & Catalyst Recommendations:

  • Non-nucleophilic Bases: Strong, non-nucleophilic bases are often preferred to avoid competition with the desired amine nucleophile. Examples include:

    • Triethylamine (TEA)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Pyridine and Derivatives: Pyridine and its derivatives, such as 4-Dimethylaminopyridine (DMAP), are excellent catalysts for sulfonylation reactions.[4] DMAP, in particular, is a highly effective nucleophilic catalyst that can accelerate the reaction even in catalytic amounts.

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents like acetonitrile or DMF.

Q3: My reaction to form a sulfonate ester with a primary alcohol is sluggish and gives a poor yield. What catalytic strategies can I employ?

The reaction of sulfonyl chlorides with alcohols to form sulfonate esters often requires activation.[5]

Catalyst and Strategy Recommendations:

Catalyst/ReagentClassRationale for UseTypical Conditions
Triethylamine (TEA) or Pyridine Base CatalystActivates the alcohol by deprotonation, increasing its nucleophilicity.Stoichiometric amounts in solvents like CH₂Cl₂ or THF at 0 °C to room temperature.
4-Dimethylaminopyridine (DMAP) Nucleophilic CatalystForms a highly reactive sulfonylpyridinium intermediate, which is then attacked by the alcohol.[6]Catalytic amounts (1-10 mol%) in conjunction with a stoichiometric base like TEA.
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) Lewis AcidActivates the sulfonyl chloride, making it more electrophilic.[6]Catalytic amounts in aprotic solvents.
Dibutyltin oxide Lewis AcidCan be used for selective sulfonylation of diols at the primary alcohol position.[6]Catalytic amounts with stoichiometric p-toluenesulfonyl chloride and triethylamine.
Q4: I am observing significant decomposition of my this compound starting material. What are the likely causes and how can I prevent this?

Sulfonyl chlorides can be susceptible to hydrolysis and thermal decomposition.[7]

Troubleshooting Decomposition:

  • Hydrolysis: The primary cause of decomposition is often reaction with water. The sulfonyl chloride hydrolyzes to the corresponding sulfonic acid.

    • Prevention: Ensure all glassware is rigorously dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[7]

  • Thermal Instability: Elevated temperatures can lead to decomposition, often indicated by a color change to brown or black and the evolution of gases like SO₂ and HCl.[7]

    • Prevention: Conduct reactions at lower temperatures (e.g., 0 °C or room temperature) whenever possible.[7] If heating is necessary, do so cautiously and for the minimum time required.

  • Radical Decomposition: In some cases, decomposition can proceed through radical pathways.

    • Prevention: Adding a radical inhibitor, such as benzoquinone, may suppress these side reactions.[7]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental issues.

Guide 2.1: Low Yield of Sulfonamide Product

Low yields in sulfonamide synthesis can arise from several factors, including incomplete reactions or product degradation.[8]

Troubleshooting Workflow: Low Sulfonamide Yield

Caption: Troubleshooting decision tree for low sulfonamide yield.

Guide 2.2: Formation of Unexpected Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Byproducts and Their Mitigation
ByproductLikely CauseMitigation Strategy
Tetrahydrofuran-3-sulfonic acid Hydrolysis of the starting sulfonyl chloride due to moisture.[8]Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.
Di-sulfonylation of primary amines Use of excess sulfonyl chloride or highly reactive primary amines.[9]Use a 1:1 molar ratio of amine to sulfonyl chloride; add the sulfonyl chloride slowly to the reaction mixture.[9]
Products from ring-opening of tetrahydrofuran Harsh reaction conditions (e.g., strong Lewis acids, high temperatures).Use milder catalysts and lower reaction temperatures. Screen for Lewis acids known for milder conditions, such as ZnCl₂ or Sc(OTf)₃.
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide using a Base Catalyst
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the amine (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous CH₂Cl₂ dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding deionized water.[10]

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 3: Advanced Catalyst Selection & Mechanistic Considerations

Lewis Acid Catalysis

Lewis acids can be employed to enhance the reactivity of this compound, particularly with less nucleophilic substrates.[2]

Mechanism of Lewis Acid Catalysis

LA_Catalysis THF_SO2Cl This compound Activated_Complex Activated Complex [THF-SO₂(→LA)Cl] THF_SO2Cl->Activated_Complex + LA LA Lewis Acid (e.g., AlCl₃, ZnCl₂) LA->Activated_Complex Product Product (THF-SO₂-Nu) Activated_Complex->Product + Nu-H Nu Nucleophile (Nu-H) Nu->Product HCl_LA HCl + LA Product->HCl_LA - HCl - LA

Caption: Lewis acid activation of this compound.

Photocatalysis

Recent advancements have explored the use of photocatalysis for sulfonylation reactions.[11][12] This approach often involves the generation of sulfonyl radicals under mild conditions, offering alternative reaction pathways. While specific examples with this compound are still emerging, this represents a frontier in catalyst development for such transformations.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.
  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. (n.d.). Benchchem.
  • Sulfonation. (n.d.). Saskoer.ca.
  • Aromatic sulfonation. (n.d.). Wikipedia.
  • Preventing decomposition of sulfonyl chloride during reaction. (n.d.). Benchchem.
  • Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. (n.d.). National Institutes of Health.
  • A proposed mechanism for the photocatalyzed sulfonylation reaction of imidazoheterocycles. (n.d.). ResearchGate.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Publications.
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (n.d.). ResearchGate.
  • Alcohols to Alkyl Chlorides, Part 6. (2020, September 5). YouTube.
  • Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate.
  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020, March 20). National Institutes of Health.
  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (n.d.). De Gruyter.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Institutes of Health.
  • Synthesis of substituted tetrahydrofurans. (n.d.). ResearchGate.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020, July 22). Reddit.
  • Hydrogen reduction of sulfonyl chlorides to thiols. (n.d.). Google Patents.
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  • Catalytic Lewis Acid Activationof Thionyl Chloride: Application to the Synthesis of ArylSulfinyl Chlorides Catalyzed by Bismuth(III) Salts. (n.d.). ResearchGate.
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  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
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  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry.
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  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. (n.d.). Organic Chemistry Portal.
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Validation & Comparative

A Comparative Guide to the Reactivity of Tetrahydrofuran-3-sulfonyl Chloride and Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the activation of alcohols and the formation of sulfonamides, functionalities prevalent in a vast array of pharmaceuticals and functional materials. Among the diverse portfolio of sulfonylating agents, methanesulfonyl chloride (MsCl) has long been a workhorse due to its high reactivity and commercial availability. However, the increasing demand for novel molecular scaffolds with specific physicochemical properties has led to the exploration of more structurally diverse sulfonylating agents. This guide provides a detailed comparison of the reactivity of a functionalized cyclic sulfonyl chloride, Tetrahydrofuran-3-sulfonyl chloride, with the widely used methanesulfonyl chloride.

This analysis is grounded in fundamental principles of organic chemistry, supported by available literature on analogous systems, and supplemented with detailed, actionable experimental protocols. While direct, side-by-side kinetic studies comparing these two specific reagents are not extensively documented in peer-reviewed literature, a robust understanding of their relative reactivity can be extrapolated from their distinct structural and electronic properties.

Introduction to the Reagents

Methanesulfonyl Chloride (MsCl) is the simplest of the alkanesulfonyl chlorides, a colorless liquid widely employed to introduce the "mesyl" (Ms) group.[1] Its small size and high electrophilicity make it a highly reactive and versatile reagent for forming methanesulfonates (mesylates) from alcohols and methanesulfonamides from amines.[2] These resulting mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions.[1]

This compound is a more complex, cyclic sulfonyl chloride. The incorporation of the tetrahydrofuran (THF) ring introduces unique steric and electronic features that are anticipated to modulate its reactivity compared to its acyclic counterpart, MsCl. The THF moiety is a common structural motif in many natural products and biologically active compounds, making this reagent a potentially valuable tool for late-stage functionalization and the synthesis of novel analogues.[3]

Comparative Analysis of Reactivity

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom and the steric accessibility of the reaction center.

Electronic Effects

The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom of a sulfonyl chloride highly electrophilic.[4] In the case of methanesulfonyl chloride, the methyl group is a weak electron-donating group through induction.

For this compound, the ethereal oxygen atom within the THF ring can exert an electron-withdrawing inductive effect due to its electronegativity. This effect would be expected to increase the electrophilicity of the sulfonyl sulfur, potentially enhancing its reactivity compared to methanesulfonyl chloride.

Steric Effects

Steric hindrance around the sulfonyl group can significantly impact the rate of reaction with nucleophiles. Methanesulfonyl chloride, with its small methyl group, presents minimal steric hindrance, contributing to its high reactivity.

In contrast, the cyclic structure of this compound imposes greater steric bulk around the sulfonyl group. The THF ring, although conformationally flexible, will present a more significant steric shield to an incoming nucleophile compared to the freely rotating methyl group of MsCl. This increased steric hindrance is expected to decrease the rate of reaction for this compound relative to methanesulfonyl chloride.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both reagents is presented in the table below.

PropertyMethanesulfonyl ChlorideThis compound
CAS Number 124-63-0[5]1207346-29-9
Molecular Formula CH₃ClO₂SC₄H₇ClO₃S
Molecular Weight 114.54 g/mol [5]170.62 g/mol
Appearance Colorless liquid[5]Colorless to Yellow Liquid
Density 1.480 g/mL[5]Not readily available
Boiling Point 161 °CNot readily available
Solubility Soluble in most organic solvents; reacts with water.Likely soluble in polar aprotic solvents.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these two sulfonyl chlorides, the following detailed experimental protocols for the sulfonylation of a model primary alcohol (benzyl alcohol) and a primary amine (benzylamine) are provided. These protocols are designed to be self-validating by allowing for direct comparison of reaction times and yields under identical conditions.

General Considerations for Handling Sulfonyl Chlorides

Sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

Comparative Sulfonylation of Benzyl Alcohol

This experiment aims to compare the rate of formation of benzyl mesylate and benzyl tetrahydrofuran-3-sulfonate.

experimental_workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagent1 Benzyl Alcohol (1.0 eq) add_mscl Add MsCl (1.2 eq) dropwise reagent1->add_mscl add_thfsc Add THF-3-SO2Cl (1.2 eq) dropwise reagent1->add_thfsc reagent2 Triethylamine (1.5 eq) reagent2->add_mscl reagent2->add_thfsc solvent Anhydrous CH2Cl2 solvent->add_mscl solvent->add_thfsc setup Inert Atmosphere (N2) 0 °C (ice bath) setup->add_mscl setup->add_thfsc stir Stir at 0 °C to RT add_mscl->stir Reaction A add_thfsc->stir Reaction B monitor Monitor by TLC/LC-MS stir->monitor quench Quench with H2O monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash with aq. HCl, aq. NaHCO3, brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze yield and purity (NMR, MS) purify->analyze

Caption: Experimental workflow for the comparative sulfonylation of benzyl alcohol.

Procedure:

  • To two separate flame-dried round-bottom flasks under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solutions to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to each flask.

  • To the first flask, add methanesulfonyl chloride (1.2 eq) dropwise.

  • To the second flask, add this compound (1.2 eq) dropwise.

  • Stir both reactions at 0 °C and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 15 minutes).

  • Once the starting material is consumed or the reaction has ceased to progress, quench the reactions by adding water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to afford the desired sulfonates.

  • Determine the yield and characterize the products by NMR and MS.

Expected Outcome: The reaction with methanesulfonyl chloride is expected to proceed significantly faster than the reaction with this compound.

Comparative Sulfonylation of Benzylamine

This experiment compares the formation of N-benzylmethanesulfonamide and N-benzyltetrahydrofuran-3-sulfonamide.

Procedure:

  • Follow the same setup as described in section 4.2, substituting benzylamine (1.0 eq) for benzyl alcohol.

  • Add the respective sulfonyl chlorides (1.2 eq) dropwise at 0 °C.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, perform the same aqueous work-up as described for the alcohol sulfonylation.

  • Purify the products by column chromatography or recrystallization.

  • Determine the yield and characterize the products.

Expected Outcome: Similar to the alcohol sulfonylation, the reaction with methanesulfonyl chloride is anticipated to be faster and potentially higher yielding than the reaction with this compound.

Mechanistic Considerations

The sulfonylation of alcohols and amines with sulfonyl chlorides is generally believed to proceed through a nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the HCl byproduct.[7] For methanesulfonyl chloride, an alternative mechanism involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cB elimination has been proposed, particularly in the presence of a base.

mechanism cluster_nucleophilic_attack Nucleophilic Attack Mechanism cluster_sulfene Sulfene Mechanism (for MsCl) R-OH R-OH Intermediate [R-O(H)-S(O2)-R']⁺ Cl⁻ R-OH->Intermediate Nucleophilic Attack R'-SO2Cl R'-SO2Cl R'-SO2Cl->Intermediate Product R-O-SO2-R' Intermediate->Product -HCl Base-H⁺Cl⁻ Base-H⁺Cl⁻ Intermediate->Base-H⁺Cl⁻ Base Base Base->Base-H⁺Cl⁻ MsCl CH3-SO2Cl Sulfene [CH2=SO2] MsCl->Sulfene -HCl (Base) Product_sulfene R-O-SO2-CH3 Sulfene->Product_sulfene R-OH_sulfene R-OH R-OH_sulfene->Product_sulfene Addition Base_sulfene Base

Caption: General mechanisms for sulfonylation reactions.

The bulkier THF-3-sulfonyl chloride is more likely to react via a direct nucleophilic substitution pathway, as the formation of a corresponding cyclic sulfene would be sterically and electronically disfavored. The increased steric hindrance would slow the rate of this nucleophilic attack.

Applications and Future Outlook

Methanesulfonyl chloride will likely remain the reagent of choice for routine sulfonylation reactions where high reactivity and cost-effectiveness are paramount.[2] Its applications span from protecting group chemistry to the synthesis of key intermediates in the pharmaceutical and agrochemical industries.[1]

This compound, on the other hand, offers a valuable alternative for applications where the incorporation of the THF moiety is desirable for modulating biological activity, solubility, or other pharmacokinetic properties. Its potentially slower and more controlled reactivity could also be advantageous in certain contexts, allowing for greater selectivity in the presence of multiple nucleophilic sites. As the drive for molecular diversity in drug discovery continues, functionalized sulfonyl chlorides like this compound will undoubtedly play an increasingly important role.

Conclusion

References

  • Wikipedia. Methanesulfonyl chloride. [Link]

  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. [Link]

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  • Bentley, T. W. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. The Journal of organic chemistry, 73(16), 6251–6257. [Link]

  • Hinchliffe, P. S., Wood, J. M., Davis, A. M., Austin, R. P., Beckett, R. P., & Page, M. I. (2001). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (9), 1503-1505. [Link]

  • Taylor & Francis Online. The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. [Link]

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  • Common Organic Chemistry. Methanesulfonyl Chloride. [Link]

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  • Google Patents. CN101343244A - Synthesis of sulfonylamines compounds.
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  • Google Patents.
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A Strategic Guide to Sulfonylation: Evaluating Alternatives to Tetrahydrofuran-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the sulfonylation of nucleophiles like alcohols and amines is a cornerstone transformation. This reaction installs the sulfonyl group (-SO₂-), which can serve as an excellent leaving group (sulfonates) or form the stable and biologically significant sulfonamide linkage. While a diverse array of sulfonylating agents exists, the choice of reagent is critical and can profoundly impact reaction efficiency, selectivity, and scalability.

This guide provides an in-depth comparative analysis of alternatives to Tetrahydrofuran-3-sulfonyl chloride, a specialized heterocyclic sulfonylating agent. We will dissect the performance of common and advanced alternatives, grounding our discussion in mechanistic principles and providing actionable experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Benchmark: Understanding this compound

This compound is a heterocyclic sulfonyl chloride featuring a saturated five-membered ether ring.[1][2] The presence of the tetrahydrofuran (THF) moiety imparts unique solubility characteristics and can influence the conformational properties of the resulting sulfonated products. While less common than simple alkyl or aryl sulfonyl chlorides, its application is found in contexts where the THF fragment is a desired structural component of the target molecule. Its reactivity is generally comparable to other alkanesulfonyl chlorides.

However, its specialized nature and potentially limited commercial availability necessitate a thorough understanding of more common, versatile, and often more cost-effective alternatives.

A Comparative Overview of Alternative Sulfonylating Agents

The selection of a sulfonylating agent is governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of the attached organic group (R in R-SO₂Cl).[3] Electron-withdrawing groups enhance reactivity, while bulky groups can introduce steric hindrance.[4] The most common alternatives fall into two primary categories: Alkanesulfonyl chlorides and Arylsulfonyl chlorides.

Below is a comparative table summarizing the key characteristics of prominent alternatives.

ReagentFormulaClassRelative ReactivityKey AdvantagesCommon Applications
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClAlkaneVery HighHigh reactivity, small size, excellent leaving group (mesylate).[4][5]Activation of alcohols for substitution/elimination, formation of methanesulfonamides.[6]
p-Toluenesulfonyl Chloride (TsCl) p-CH₃C₆H₄SO₂ClArylModerateGood balance of reactivity and stability, forms crystalline derivatives (tosylates), widely used.[4]Protection of alcohols and amines, activation of alcohols.[7]
Benzenesulfonyl Chloride (BsCl) C₆H₅SO₂ClArylModerateSimilar to TsCl but slightly less sterically hindered.[4]Synthesis of sulfonamides and sulfonate esters.
4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl) p-NO₂C₆H₄SO₂ClArylHighHighly reactive due to the electron-withdrawing nitro group, nosyl amides are readily cleaved.[8]Protection of amines (nosyl group is easily removed), synthesis of pharmaceuticals.[9][10]
2-Thiophenesulfonyl Chloride C₄H₃SO₂ClHeterocyclicModerate-HighIntroduction of a thiophene moiety, which is a common pharmacophore.[11]Medicinal chemistry for creating enzyme inhibitors and other biologically active compounds.[11][12]
Dansyl Chloride C₁₂H₁₂ClNO₂SAryl (Naphthyl)LowForms highly fluorescent sulfonamides.Labeling of primary and secondary amines, amino acids, and proteins for detection and quantification.[3]

In-Depth Analysis of Key Alternatives

Alkanesulfonyl Chlorides: The Case of Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride (MsCl) is one of the most reactive and widely used sulfonylating agents.[4][13] Its small size minimizes steric hindrance, allowing it to react efficiently with a broad range of nucleophiles, including sterically hindered alcohols and amines.

Mechanism and Reactivity: The reaction of MsCl with alcohols, in the presence of a non-nucleophilic base like triethylamine, is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂).[5][6] This intermediate is rapidly trapped by the nucleophile. This pathway contrasts with the more typical nucleophilic substitution mechanism of arylsulfonyl chlorides. The resulting methanesulfonate (mesylate) group is an exceptional leaving group, making MsCl a go-to reagent for activating alcohols for subsequent Sₙ2 or E2 reactions.[5][14]

Advantages:

  • High Reactivity: Enables rapid reactions, often at low temperatures.[4]

  • Broad Substrate Scope: Effective for a wide variety of alcohols and amines.

  • Excellent Leaving Group: The mesylate anion is highly stable, facilitating subsequent transformations.[14]

Limitations:

  • High Reactivity: Can lead to poor selectivity with multifunctional substrates.

  • Moisture Sensitivity: Reacts readily with water.[6]

Arylsulfonyl Chlorides: The Workhorse, p-Toluenesulfonyl Chloride (TsCl)

p-Toluenesulfonyl chloride (TsCl) is arguably the most common arylsulfonyl chloride, offering a perfect balance of reactivity, stability, and cost-effectiveness.[4]

Mechanism and Reactivity: Unlike MsCl, the reaction of TsCl with nucleophiles generally proceeds via a direct nucleophilic attack on the electrophilic sulfur atom. The presence of the aromatic ring stabilizes the molecule, making it less reactive than MsCl.[4] This moderate reactivity allows for greater control and selectivity in many synthetic applications. The resulting p-toluenesulfonates (tosylates) are excellent leaving groups, comparable to halides.[14]

Advantages:

  • Moderate Reactivity: Allows for better control and selectivity.

  • Crystalline Derivatives: Tosylated products are often crystalline solids, which aids in purification by recrystallization.

  • Stability: Less sensitive to moisture than MsCl and can be stored for extended periods.

Limitations:

  • Slower Reactions: May require higher temperatures or longer reaction times compared to MsCl.

  • Steric Hindrance: The bulky tosyl group can be problematic for reactions with sterically congested substrates.

Activated Arylsulfonyl Chlorides: 4-Nitrobenzenesulfonyl Chloride (NsCl)

For substrates that are poor nucleophiles, or when a particularly labile protecting group is required, activated arylsulfonyl chlorides like 4-nitrobenzenesulfonyl chloride (nosyl chloride) are employed.

Reactivity: The potent electron-withdrawing nitro group significantly increases the electrophilicity of the sulfonyl sulfur, making NsCl much more reactive than TsCl.[3][8] This enhanced reactivity allows it to sulfonylate even weakly nucleophilic amines.

Key Application - Deprotection: The primary advantage of the nosyl group, particularly in peptide synthesis, is its facile cleavage.[10] Nosylamides can be deprotected under mild conditions using a thiol nucleophile (e.g., thiophenol) and a base, which is orthogonal to many other amine protecting groups.

Experimental Protocols and Workflows

The following protocols provide standardized, self-validating procedures for common sulfonylation reactions.

Workflow for a General Sulfonylation Reaction

The diagram below illustrates a typical workflow for the sulfonylation of an alcohol, which is applicable to most sulfonyl chlorides with minor adjustments to reaction time and temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve alcohol and base (e.g., triethylamine or pyridine) in anhydrous solvent (e.g., DCM) under an inert atmosphere (N₂). B Cool reaction mixture to 0 °C in an ice bath. A->B C Slowly add sulfonyl chloride (e.g., MsCl or TsCl) dissolved in anhydrous solvent. B->C E Allow to warm to room temperature and stir until completion (1-16 h). C->E D Monitor reaction progress by TLC or LC-MS. F Quench with water or saturated aq. NH₄Cl. D->F E->D G Extract with organic solvent. Wash with dilute acid, base, and brine. F->G H Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. G->H I Purify crude product via column chromatography or recrystallization. H->I

Caption: A typical experimental workflow for a sulfonylation reaction.

Protocol 1: Mesylation of a Primary Alcohol using Methanesulfonyl Chloride (MsCl)

This protocol describes the conversion of benzyl alcohol to benzyl mesylate, a versatile intermediate.

Materials:

  • Benzyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of MsCl: Add methanesulfonyl chloride (1.2 equiv.) dropwise to the solution, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl mesylate.

  • Purification: The product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Tosylation of a Phenol using p-Toluenesulfonyl Chloride (TsCl)

This protocol details the synthesis of phenyl tosylate.

Materials:

  • Phenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve phenol (1.0 equiv.) in a mixture of DCM and pyridine (as both base and solvent).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise to the stirred solution.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor for the disappearance of phenol by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash several times with cold 1 M HCl to remove the pyridine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: The crude phenyl tosylate is typically a solid and can be purified by recrystallization from a suitable solvent like ethanol.

Strategic Reagent Selection

Choosing the right sulfonylating agent requires balancing reactivity, substrate tolerance, and the desired properties of the final product. The following decision tree provides a logical framework for this selection process.

Caption: Decision tree for selecting a suitable sulfonylating agent.

Conclusion

While specialized reagents like this compound have their place in targeted syntheses, a broader understanding of more common alternatives is essential for the modern chemist. Methanesulfonyl chloride (MsCl) offers unparalleled reactivity for alcohol activation, while p-toluenesulfonyl chloride (TsCl) provides a robust and controllable option for a wide range of applications. For more challenging substrates or specific applications like amine protection, activated reagents such as 4-nitrobenzenesulfonyl chloride (NsCl) present a powerful solution. By carefully considering the factors of reactivity, selectivity, substrate scope, and the desired outcome, researchers can strategically select the optimal sulfonylating agent to accelerate their discovery and development pipelines.

References

  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]

  • Wikipedia. Methanesulfonyl chloride. Retrieved from [Link]

  • Yusuff, A. S., & Bode-Olajide, F. B. (2023). Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. Tenside Surfactants Detergents, 4, 277-285. Retrieved from [Link]

  • Wikipedia. Sulfonic acid. Retrieved from [Link]

  • Britannica. Sulfonation. Retrieved from [Link]

  • MySkinRecipes. 2-Thiophenesulfonyl chloride. Retrieved from [Link]

  • NIST. 2-Thiophenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

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A Comparative Guide to Tetrahydrofuran-3-sulfonyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of a sulfonylating agent can be a critical determinant of a synthetic route's success. While traditional reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are ubiquitous, specialized reagents are increasingly sought for their ability to introduce unique structural motifs and offer superior reaction profiles. Tetrahydrofuran-3-sulfonyl chloride (THF-3-SC) has emerged as one such reagent, valued not only for its reactivity as a sulfonyl chloride but also for the inherent advantages of incorporating the tetrahydrofuran (THF) moiety into target molecules.

This guide provides an in-depth comparison of this compound with its more common acyclic and aromatic counterparts. We will explore the nuanced advantages it presents, supported by an analysis of its structure, reactivity, and applications, and provide detailed protocols to illustrate its practical utility.

The Structural Advantage: More Than Just a Sulfonylating Agent

The primary distinction of THF-3-SC lies in its structure. Unlike the simple alkyl group of MsCl or the sterically demanding aromatic ring of TsCl, THF-3-SC introduces a cyclic ether. This feature is far from a passive spectator in the molecular architecture. The THF ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Therefore, using THF-3-SC allows for the direct installation of this valuable pharmacophore, streamlining synthetic routes to complex, drug-like molecules.

Structural_Comparison cluster_0 Reagent Structures cluster_1 Key Features THF_SC This compound (THF-3-SC) Feature_THF Introduces THF moiety (Pharmacophore) Chiral center potential THF_SC->Feature_THF Provides MsCl Methanesulfonyl chloride (MsCl) Feature_MsCl Small steric footprint High reactivity MsCl->Feature_MsCl Characterized by TsCl p-Toluenesulfonyl chloride (TsCl) Feature_TsCl Bulky aromatic group Forms crystalline derivatives TsCl->Feature_TsCl Characterized by Sulfonamide_Synthesis_Workflow Start Start: Amine & Solvent Cool Cool to 0°C (Ice Bath) Start->Cool AddBase Add Base (e.g., Triethylamine) Cool->AddBase AddSulfonyl Add Sulfonyl Chloride (THF-3-SC or TsCl) Dropwise AddBase->AddSulfonyl Warm Warm to RT Stir 1-4h AddSulfonyl->Warm TLC Monitor Reaction (TLC) Warm->TLC Check Progress Workup Aqueous Workup (e.g., add H₂O, extract with EtOAc) TLC->Workup If complete Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End End: Isolated Sulfonamide Purify->End

Caption: General workflow for sulfonamide synthesis.

Protocol 1: Synthesis of N-Benzyl-tetrahydrofuran-3-sulfonamide

Rationale: This protocol demonstrates the straightforward reaction of THF-3-SC with a common primary amine under standard Schotten-Baumann-type conditions. Tetrahydrofuran is chosen as the solvent for its ability to dissolve both the starting materials and the product, simplifying the reaction medium. [3][4]

  • Materials:

    • Benzylamine (1.0 equiv)

    • This compound (1.1 equiv)

    • Triethylamine (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 equiv) and anhydrous THF.

    • Cool the solution to 0°C using an ice-water bath.

    • Add triethylamine (1.5 equiv) to the stirred solution.

    • Slowly add a solution of this compound (1.1 equiv) in anhydrous THF dropwise over 15 minutes. A precipitate (triethylamine hydrochloride) may form.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure sulfonamide.

Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (using TsCl)

Rationale: This parallel protocol using TsCl allows for a direct comparison. The procedure is nearly identical, underscoring that the primary difference is the nature of the incorporated sulfonyl group, not the operational handling.

  • Materials:

    • Benzylamine (1.0 equiv)

    • p-Toluenesulfonyl chloride (1.1 equiv)

    • Pyridine or Triethylamine (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or THF

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere, add benzylamine (1.0 equiv) and anhydrous DCM.

    • Cool the solution to 0°C.

    • Add pyridine (1.5 equiv).

    • Slowly add p-Toluenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with DCM and wash with 1M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The product, often a white solid, can be purified by recrystallization or flash column chromatography.

Key Advantages in Drug Development and Complex Synthesis

The strategic value of this compound is most apparent in multi-step synthesis targeting complex, biologically active molecules.

  • Direct Installation of a Key Pharmacophore: As previously mentioned, the THF scaffold is a desirable feature in many drug candidates. [1][2]Using THF-3-SC introduces this moiety directly, potentially shortening synthetic routes and avoiding separate, multi-step procedures for building the THF ring. [5]

  • Improved Physicochemical Properties: Sulfonamides derived from THF-3-SC often exhibit enhanced aqueous solubility compared to their aromatic (tosyl) or simple alkyl (mesyl) analogs. This is a critical parameter for drug candidates, influencing bioavailability and formulation.

  • Access to Chiral Scaffolds: this compound possesses a chiral center. Enantiomerically pure forms, such as (S)-Tetrahydrofuran-3-sulfonyl chloride, are commercially available and serve as valuable building blocks for asymmetric synthesis, allowing for the construction of stereochemically defined molecules. [6]

Conclusion

This compound offers a compelling set of advantages for the modern synthetic chemist. While its fundamental reactivity is analogous to other aliphatic sulfonyl chlorides, its true value lies in its ability to function as both a robust sulfonylating agent and a carrier for the medicinally relevant tetrahydrofuran scaffold. It provides a direct and efficient pathway to introduce a moiety known to enhance desirable pharmacokinetic properties. For researchers and professionals in drug development, the strategic use of THF-3-SC can streamline the synthesis of complex molecules, offering an elegant solution that merges reaction efficiency with intelligent molecular design.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-928. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]

  • European Patent Office. (1999). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. EP 0976742 A1.
  • ResearchGate. (n.d.). Structures of selected drugs containing THF ring. Retrieved from [Link]

  • ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • PubMed Central. (2011). Tetrahydrofuran, tetrahropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • PubMed Central. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to Sulfonylating Agents: Efficacy of Tetrahydrofuran-3-sulfonyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Activating Alcohols for Synthesis

In the landscape of organic synthesis, the conversion of alcohols, inherently poor leaving groups, into more reactive species is a cornerstone transformation. This activation is routinely achieved by converting the hydroxyl group into a sulfonate ester. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles, thereby opening gateways to diverse molecular architectures. For decades, p-toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), has been the quintessential reagent for this purpose, valued for its reliability and the exceptional leaving group ability of the tosylate anion.[1][2]

This guide introduces a comparative analysis of tosyl chloride against a less ubiquitous but structurally distinct alternative: Tetrahydrofuran-3-sulfonyl chloride. While TsCl features a rigid, aromatic scaffold, this compound incorporates a flexible, aliphatic cyclic ether moiety. This fundamental structural difference has significant implications for reactivity, steric profile, and the potential to introduce valuable structural motifs into target molecules. We will delve into a head-to-head comparison of their properties, efficacy, and practical applications, supported by mechanistic insights and established experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

Molecular Structure and Physicochemical Properties

The efficacy of a sulfonylating agent is intrinsically linked to its structure. The electronic and steric properties of the group attached to the sulfonyl chloride moiety dictate the reagent's reactivity and the stability of the resulting sulfonate leaving group.

  • Tosyl Chloride (TsCl): Features a p-tolyl group attached to the sulfonyl chloride. The aromatic ring provides significant resonance stabilization to the resulting tosylate anion, a key factor in its excellent leaving group ability.[3][4]

  • This compound: Possesses a saturated, five-membered tetrahydrofuran (THF) ring. The absence of an aromatic system means the resulting sulfonate anion lacks the extended resonance stabilization seen in tosylates. However, the ether oxygen introduces polarity and different conformational dynamics.

A summary of their key properties is presented below.

PropertyThis compoundTosyl Chloride (p-Toluenesulfonyl chloride)
CAS Number 1207346-29-998-59-9[5]
Molecular Formula C₄H₇ClO₃SC₇H₇ClO₂S[6]
Molecular Weight 170.61 g/mol [7]190.65 g/mol [6]
Appearance Colorless to Yellow LiquidWhite to off-white crystalline solid[6][8]
Melting Point N/A (Liquid at RT)69–71 °C[6]
Boiling Point Not specified134 °C at 10 mmHg[5]
Solubility Soluble in many organic solventsSoluble in organic solvents like THF, DCM, Chloroform, Benzene.[6][8]
Stability Moisture sensitive, water reactive.[9]Stable, but moisture sensitive. Reacts with water.[5][6]

Comparative Efficacy and Reactivity

Electrophilicity and Reaction Rate

The core of the sulfonylation reaction is the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[10] The reactivity is therefore governed by the partial positive charge on this sulfur atom.

  • Tosyl Chloride: The aromatic ring in the tolyl group is generally considered to be weakly electron-withdrawing, which enhances the electrophilicity of the sulfur atom. This contributes to its high reactivity.[2]

  • This compound: The aliphatic THF ring lacks the electronic effects of an aromatic system. The ether oxygen atom has an inductive electron-withdrawing effect due to its electronegativity, which should increase the sulfur's electrophilicity. However, without direct experimental rate comparisons, it is reasonable to hypothesize that its reactivity is comparable to other aliphatic sulfonyl chlorides.

Leaving Group Ability

The success of subsequent nucleophilic substitution reactions hinges on the ability of the sulfonate group to depart. This is directly related to the stability of the resulting anion. The conjugate acids of good leaving groups are strong acids.[4]

  • Tosylate (-OTs): The tosylate anion is exceptionally stable. The negative charge is delocalized by resonance across the three oxygen atoms and, crucially, throughout the π-system of the aromatic ring. p-Toluenesulfonic acid is a strong acid with a pKa around -6.5.[3] This high stability makes tosylate one of the most reliable and effective leaving groups in organic synthesis.[1][3]

  • Tetrahydrofuran-3-sulfonate (-OTfs): This anion is stabilized by resonance across its three sulfonyl oxygens. However, it lacks the extended conjugation provided by an aromatic ring. Its conjugate acid, Tetrahydrofuran-3-sulfonic acid, is expected to be a strong acid, but likely weaker than p-toluenesulfonic acid. Consequently, the tetrahydrofuran-3-sulfonate group is predicted to be a good leaving group, but likely less effective than the tosylate group.

Steric Considerations and Selectivity

Steric hindrance can influence the rate of sulfonylation and impart selectivity, for instance, between primary and secondary alcohols.

  • Tosyl Chloride: Is known to be sterically demanding, which allows for selective sulfonylation of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[11]

  • This compound: The non-planar, puckered THF ring also presents a distinct steric profile that could be exploited for selective reactions, although this is less documented in the literature.

Potential Side Reactions

Under certain conditions, sulfonyl chlorides can promote side reactions. A notable example with tosyl chloride is the conversion of some alcohols, particularly those with electron-withdrawing substituents like nitrobenzyl alcohols, directly to the corresponding chlorides instead of the expected tosylates.[12] This occurs when the chloride ion byproduct acts as a nucleophile, displacing the newly formed tosylate group in situ. While not explicitly documented for this compound, similar reactivity should be considered a possibility under analogous conditions.

Visualization of Mechanism and Workflow

To better understand the processes discussed, the following diagrams illustrate the key chemical transformation and a typical laboratory workflow.

Caption: Generalized mechanism for the sulfonylation of an alcohol.

Experimental Workflow A Dissolve Alcohol in Anhydrous Solvent (e.g., DCM) B Cool to 0 °C A->B C Add Base (e.g., Pyridine, TEA) B->C D Add Sulfonyl Chloride (TsCl or THF-3-SO₂Cl) Dropwise C->D E Stir at 0 °C to RT Monitor by TLC D->E F Work-up: Quench with Water, Extract with Solvent E->F G Wash Organic Layer (NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Typical experimental workflow for an alcohol sulfonylation reaction.

Experimental Protocols

The following protocols provide a practical framework for laboratory synthesis. A thorough risk assessment must be conducted before any chemical reaction.

Protocol 1: General Procedure for Tosylation of a Primary Alcohol using Tosyl Chloride

This widely used method is effective for a broad range of primary alcohols.[10][13]

  • Materials:

    • Primary Alcohol (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 eq.)

    • Anhydrous Pyridine or Triethylamine (TEA) (1.5–2.0 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Deionized Water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the base (Pyridine or TEA, 1.5 eq.) to the stirred solution.

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains at or below 5 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2 x volumes).

    • Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Proposed Procedure for Sulfonylation using this compound

This protocol is adapted from general procedures for sulfonyl chlorides and should be optimized for specific substrates.

  • Materials:

    • Alcohol (1.0 eq.)

    • This compound (1.2 eq.)

    • Anhydrous Triethylamine (TEA) (1.5 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Deionized Water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add triethylamine (1.5 eq.) via syringe.

    • Add this compound (1.2 eq.) dropwise via syringe, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC. Allow the reaction to warm to room temperature if necessary for completion.

    • Once the starting material is consumed, quench the reaction with cold deionized water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the resulting crude sulfonate ester by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and tosyl chloride is a decision between a novel, specialized reagent and a well-established, powerhouse of organic synthesis.

  • Tosyl Chloride (TsCl) remains the superior choice for general-purpose applications where the primary goal is to create an excellent leaving group for subsequent transformations. Its high reactivity, the exceptional stability of the tosylate anion, and the vast body of literature supporting its use make it a reliable and predictable reagent.[1][14][15] It is the recommended starting point for most standard sulfonylation reactions.

  • This compound emerges as a valuable niche reagent. While its resulting sulfonate is likely a less potent leaving group than tosylate, its key advantage lies in the direct incorporation of a tetrahydrofuran ring—a privileged scaffold found in numerous natural products and pharmaceuticals.[16][17] This reagent should be considered when:

    • The synthetic target contains a THF moiety, making it a convergent and atom-economical choice.

    • The unique solubility or steric properties of the aliphatic cyclic ether are advantageous for a particular transformation.

    • A milder sulfonylating agent is desired to potentially improve selectivity in complex substrates.

Ultimately, while tosyl chloride provides a robust and powerful tool for activation, this compound offers a strategic alternative for introducing functionality and structural complexity, expanding the synthetic chemist's toolkit.

References

  • SVKM's Institute of Pharmacy. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, December 29). Tosyl Chloride (98-59-9): Properties, Applications, and Synthesis Guide. Retrieved from [Link]

  • ResearchGate. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]

  • MDPI. (2017). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Comparison of Tetrahydrofuran-3-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of Tetrahydrofuran-3-sulfonyl chloride, a versatile building block in medicinal chemistry and organic synthesis. While a direct experimental comparison with a wide range of its derivatives is limited by the availability of public data, this document establishes a comprehensive framework for the characterization of this class of compounds. By understanding the spectral signatures of the parent compound, researchers can effectively identify and validate novel derivatives.

The Spectroscopic Signature of this compound

The unique structural combination of a tetrahydrofuran ring and a sulfonyl chloride functional group in this compound gives rise to a distinct spectroscopic profile. The following sections detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show complex multiplets due to the diastereotopic nature of the methylene protons in the tetrahydrofuran ring. The electron-withdrawing sulfonyl chloride group significantly deshields the proton at the C3 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will clearly show four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring. The carbon directly attached to the sulfonyl chloride group (C3) will be the most downfield-shifted carbon of the ring system due to the strong deshielding effect.

Spectroscopic Data This compound Tetrahydrofuran-3-sulfonamide (Hypothetical)
¹H NMR (ppm) ~4.2-4.5 (m, 1H, H3), ~3.8-4.1 (m, 4H, H2, H5), ~2.2-2.5 (m, 2H, H4)~3.8-4.1 (m, 1H, H3), ~3.6-3.9 (m, 4H, H2, H5), ~2.0-2.3 (m, 2H, H4), ~5.0-7.0 (br s, 2H, NH₂)
¹³C NMR (ppm) ~70-75 (C3), ~65-70 (C2, C5), ~25-30 (C4)~60-65 (C3), ~65-70 (C2, C5), ~25-30 (C4)
Key IR Bands (cm⁻¹) ~1370 & ~1170 (S=O stretch), ~750 (S-Cl stretch)~3400 & ~3300 (N-H stretch), ~1340 & ~1160 (S=O stretch)
MS (m/z) M-Cl, SO₂, THF ring fragmentsM-NH₂, SO₂, THF ring fragments
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups. In this compound, the most prominent absorption bands will be from the sulfonyl chloride group.

Sulfonyl chlorides exhibit two strong and characteristic stretching vibrations for the S=O bond, typically found in the ranges of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[1] The S-Cl stretching frequency is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak may be observed, but it is also likely to undergo fragmentation. Common fragmentation pathways would include the loss of a chlorine radical, the loss of sulfur dioxide, and cleavage of the tetrahydrofuran ring. A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for fragments containing chlorine.

Comparative Analysis: From Sulfonyl Chloride to its Derivatives

When this compound is converted into its derivatives, such as sulfonamides or sulfonate esters, significant and predictable changes in the spectroscopic data are expected.

  • ¹H NMR: The chemical shift of the proton at the C3 position will be a key indicator of derivatization. For example, in a sulfonamide, this proton would likely shift upfield compared to the sulfonyl chloride due to the reduced electron-withdrawing strength of the sulfonamide group. The appearance of new signals, such as the N-H protons of a sulfonamide, will also be a clear indication of a successful reaction.

  • ¹³C NMR: The chemical shift of the C3 carbon will also be sensitive to the substituent on the sulfur atom, generally shifting upfield upon conversion to a sulfonamide or sulfonate ester.

  • IR Spectroscopy: The characteristic S=O stretching frequencies will shift to lower wavenumbers in sulfonamides and sulfonate esters compared to the sulfonyl chloride. Additionally, new, distinct bands will appear, such as the N-H stretching vibrations in sulfonamides (typically two bands in the 3300-3500 cm⁻¹ region for a primary sulfonamide).

  • Mass Spectrometry: The fragmentation pattern will change depending on the derivative. For instance, a sulfonamide derivative will likely show fragmentation corresponding to the loss of the amine group.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the analysis of this compound and its derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If the structure is unknown, acquire a ¹³C NMR spectrum, as well as 2D NMR spectra such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C correlations) to aid in the complete assignment of all signals.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometry techniques can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion and relevant fragments.

  • Data Analysis: Analyze the mass-to-charge ratios of the observed ions and propose fragmentation patterns consistent with the expected structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel this compound derivative.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Derivative NMR ¹H, ¹³C, 2D NMR Synthesis->NMR Acquire Spectra IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Assign Signals IR->Structure_Elucidation Identify Functional Groups MS->Structure_Elucidation Determine Molecular Weight & Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Validate Structure Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation Confirm Purity

Sources

A Senior Application Scientist's Guide to Validating Products from Tetrahydrofuran-3-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the beginning. The true challenge—and the bedrock of scientific integrity—lies in the unambiguous validation of their structures. Tetrahydrofuran-3-sulfonyl chloride is a valuable reagent for introducing the tetrahydrofuran-3-sulfonamide moiety, a scaffold of increasing interest in medicinal chemistry due to its favorable physicochemical properties and ability to form key hydrogen bond interactions.[1] However, the reactivity of the sulfonyl chloride group and the potential for side reactions necessitate a robust, multi-faceted validation strategy.[2][3]

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of products derived from this compound. It is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice to empower you to build self-validating systems for your own research.

The Primary Reaction: Synthesis of Tetrahydrofuran-3-sulfonamides

The principal application of this compound is its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides.[4] This reaction is a cornerstone transformation, typically proceeding via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction is almost always conducted in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][5]

cluster_reactants Reactants cluster_products Products reagent1 This compound product N-substituted-tetrahydrofuran-3-sulfonamide reagent1->product + R1R2NH byproduct HCl reagent2 Primary/Secondary Amine (R1R2NH) reagent2->product salt [Base-H]+Cl- byproduct->salt + Base base Base (e.g., Et3N) base->salt

Caption: General reaction scheme for the synthesis of N-substituted-tetrahydrofuran-3-sulfonamides.

While seemingly straightforward, this reaction can be complicated by potential side products. The primary competitor is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially if water is not scrupulously excluded. Therefore, a rigorous validation workflow is not just good practice; it is essential.

The Validation Workflow: A Self-Corroborating Approach

An effective validation strategy is a tiered process where each step provides evidence that corroborates the findings of the last. This creates a self-validating system that moves from initial assessment to unequivocal proof of structure.

A Reaction Mixture B Initial Analysis (TLC, Crude LC-MS) A->B Monitor Progress C Purification (Column Chromatography) B->C Isolate Product D Purity Assessment (HPLC, LC-MS) C->D Assess Purity E Structural Confirmation (HRMS, NMR, IR) D->E Determine Connectivity F Unambiguous Validation (Single Crystal X-ray Crystallography) E->F Ambiguity in Stereochemistry or Connectivity? G Structure Confirmed E->G Sufficient Evidence F->G Absolute Structure

Caption: A logical workflow for the validation of synthetic products.

Part 1: Foundational Spectroscopic & Chromatographic Analysis

This initial phase aims to confirm the successful formation of the target molecule and assess its purity.

Experimental Protocol: Reaction of this compound with Benzylamine
  • To a stirred solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzyl-tetrahydrofuran-3-sulfonamide.

Data Interpretation: What to Look For

The purified product should be subjected to a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Technique Expected Data for N-benzyl-tetrahydrofuran-3-sulfonamide Rationale and Interpretation
¹H NMR Multiplets for THF protons (~2.0-4.2 ppm), a singlet or doublet for the NH proton, aromatic protons (~7.3 ppm), and a doublet for the benzylic CH₂ (~4.2 ppm).Confirms the presence of all key fragments. The coupling patterns of the THF protons are complex but crucial for confirming the 3-substitution pattern. 2D NMR (COSY) is essential to trace the proton-proton correlations within the THF and benzyl groups.[6]
¹³C NMR Signals for THF carbons (~25-75 ppm), the benzylic carbon (~48 ppm), and aromatic carbons (~127-137 ppm).Confirms the carbon skeleton of the molecule. The number of distinct signals indicates the symmetry of the molecule.[7]
IR Spectroscopy Strong, characteristic asymmetric and symmetric stretching bands for the S=O group of the sulfonamide at ~1340-1315 cm⁻¹ and ~1180-1150 cm⁻¹, respectively. An N-H stretch will also be visible around 3300 cm⁻¹.[8]Provides definitive evidence for the presence of the critical sulfonamide functional group. The absence of a broad O-H stretch rules out significant contamination with the sulfonic acid byproduct.[7]
High-Resolution MS (HRMS) The measured m/z of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the calculated exact mass to within 5 ppm.Unambiguously confirms the elemental composition of the product, distinguishing it from potential byproducts or starting materials.

Part 2: The Gold Standard for Unambiguous Validation: X-ray Crystallography

While the combination of NMR and HRMS provides powerful evidence for the planar structure and connectivity, it can sometimes leave ambiguity, especially concerning stereochemistry or complex conformational preferences. For novel compounds, particularly those intended for drug development, single-crystal X-ray diffraction is the gold standard, providing an unequivocal three-dimensional map of the molecule.[9][10][11]

The primary challenge and the reason this technique is not used for every compound is the requirement for a high-quality single crystal.

Experimental Protocol: Growing Diffraction-Quality Crystals

Crystal growing is often more art than science, but several methods can be systematically explored.

  • Slow Evaporation: Dissolve the purified compound (5-10 mg) in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Loosely cap the vial and leave it undisturbed in a vibration-free location for several days to weeks.

  • Vapor Diffusion (Solvent/Anti-Solvent): Place a solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the solvent, gradually decreasing the compound's solubility and promoting slow crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to 4 °C, to induce crystallization.

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction, which provides precise data on bond lengths, bond angles, and absolute stereochemistry.

Parameter Typical Value in Sulfonamides Significance
S=O Bond Length 1.43 - 1.45 ÅConfirms the double bond character of the sulfonyl oxygens.[9]
S-N Bond Length 1.60 - 1.64 ÅReflects the single bond character between sulfur and nitrogen.[9]
S-C Bond Length 1.75 - 1.78 ÅConfirms the covalent bond to the tetrahydrofuran ring.[9]
Torsion Angles VariableDefines the three-dimensional conformation of the molecule in the solid state, which can be critical for understanding receptor binding.[12]

Comparative Analysis: Alternatives to this compound

The choice of starting material is a critical experimental decision. While this compound is effective, it's important to understand its performance relative to other reagents used to synthesize related structures.

Reagent/Method Primary Use Advantages Limitations
This compound Synthesis of tetrahydrofuran-3-sulfonamidesDirect installation of the desired scaffold. Good reactivity with a range of amines.Can be sensitive to moisture.[3] Synthesis of the reagent itself is a multi-step process.
Alternative Sulfonyl Chlorides (e.g., TsCl, MsCl) Synthesis of aryl and alkyl sulfonamidesWidely available, highly reactive, and well-understood reaction profiles.[13]Do not provide the tetrahydrofuran motif directly. Requires a separate synthetic route to build the desired heterocyclic structure first.
Redox-Relay Heck Reaction Synthesis of 3-aryl tetrahydrofuransProvides access to 3-substituted tetrahydrofurans from simple starting materials like cis-butene-1,4-diol.[14]Does not directly install the sulfonamide group. Requires further functionalization.
Sulfonyl Hydrazides Alternative sulfonating agentsEmerging as versatile and stable sources of the sulfonyl group under various reaction conditions (thermal, oxidative, etc.).[15][16]Less commercially available and reaction conditions may be less optimized compared to sulfonyl chlorides.

This comparison highlights that while alternative routes to substituted tetrahydrofurans exist, this compound offers a direct and efficient method for the specific synthesis of tetrahydrofuran-3-sulfonamides, making it a valuable tool for medicinal chemistry. The key is to pair its use with the rigorous validation workflow described above to ensure the structural integrity of the final products.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH). [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Course Hero. [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). Royal Society of Chemistry. [Link]

  • Better Synthesis of Sulfonyl Chloride Mimics. (2018). ChemistryViews. [Link]

  • Application of Sulfonyl in Drug Design. (2019). ResearchGate. [Link]

  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (2023). Taylor & Francis Online. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2024). MDPI. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2011). Canadian Science Publishing. [Link]

  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (2023). Taylor & Francis Online. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ResearchGate. [Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. (1971). Royal Society of Chemistry. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). National Institutes of Health (NIH). [Link]

  • Synthesis of Substituted Tetrahydrofurans. (2012). ResearchGate. [Link]

  • Sulfonamide-related conformational effects and their importance in structure-based design. (2019). ResearchGate. [Link]

  • Phosphorous Acid–Assisted Electrochemical α-Tetrahydrofuranylation of Sulfonamides and Amides. (n.d.). Wiley Online Library. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. (2002). Zeitschrift für Naturforschung B. [Link]

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A Comparative Benchmarking Guide: Tetrahydrofuran-3-sulfonyl Chloride Versus Novel Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and process development, the strategic selection of reagents is a cornerstone of success. The sulfonamide moiety is a celebrated pharmacophore, integral to a vast range of therapeutics, and its synthesis is a frequent challenge for synthetic chemists. While traditional sulfonyl chlorides have long been the workhorses for this transformation, the field is rapidly evolving. This guide provides a critical, data-driven evaluation of Tetrahydrofuran-3-sulfonyl chloride, a unique heterocyclic reagent, benchmarked against the performance and utility of next-generation sulfonylating agents that promise enhanced stability, safety, and synthetic versatility.

The Enduring Importance of Sulfonylation

The synthesis of sulfonamides and sulfonate esters is a fundamental transformation in drug discovery.[1] These functional groups act as key pharmacophores, bioisosteres for amides and carboxylic acids, and can significantly modulate the physicochemical properties of a molecule, including solubility and bioavailability.[1] The classical approach, reacting a sulfonyl chloride with an amine, while effective, is not without its drawbacks, including the often harsh conditions required for sulfonyl chloride synthesis and the reagent's inherent sensitivity to moisture.[2] This has catalyzed the search for superior alternatives.

Profiling the Benchmark: this compound

This compound (THF-3-SC) is a specialized aliphatic sulfonylating agent. Its defining feature is the tetrahydrofuran ring, a common motif in natural products and pharmaceuticals.[3] Incorporating this scaffold can impart favorable properties such as increased polarity and improved pharmacokinetic profiles.

Key Characteristics:

  • Structure: A saturated five-membered oxygen-containing heterocycle with a sulfonyl chloride group at the 3-position.[4]

  • Reactivity: As a typical aliphatic sulfonyl chloride, it readily undergoes nucleophilic substitution with primary and secondary amines, as well as alcohols, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

  • Synthetic Utility: Its primary application is in the targeted installation of the tetrahydrofuranyl-3-sulfonyl group onto nucleophiles, serving as a building block in discovery chemistry.

cluster_reactants Reactants Amine Primary/Secondary Amine (R-NHR') Reaction Reaction Vessel (Anhydrous Solvent, e.g., DCM) 0 °C to RT Amine->Reaction THF_SC This compound THF_SC->Reaction Base Tertiary Amine Base (e.g., Et3N, DIPEA) Base->Reaction Product Sulfonamide Product Reaction->Product Byproduct [Base-H]+Cl- Salt Reaction->Byproduct

Caption: Fundamental reaction scheme for sulfonamide synthesis using THF-3-SC.

The Challengers: A New Guard of Sulfonylating Agents

Innovation in synthetic methodology has given rise to novel classes of reagents designed to overcome the limitations of traditional sulfonyl chlorides. We will focus on two of the most impactful developments: sulfonyl fluorides and advanced diazotransfer reagents.

Sulfonyl Fluorides and SuFEx Click Chemistry

Pioneered by Nobel laureate K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) has been hailed as a next-generation click chemistry.[5][6][7] Sulfonyl fluorides, the key electrophiles in SuFEx, exhibit a unique balance of stability and reactivity.

Key Advantages:

  • Exceptional Stability: Compared to sulfonyl chlorides, sulfonyl fluorides are remarkably stable to hydrolysis and resistant to reduction, making them easier to handle and store.[5][6] The S-F bond's high homolytic bond dissociation energy contributes to this stability.[6]

  • Tunable Reactivity: While stable, their reactivity can be "unlocked" under specific conditions, often with the use of appropriate catalysts or bases, allowing for greater control and orthogonality in complex syntheses.[8]

  • Biocompatibility: Their stability in aqueous and reductive biological environments makes them ideal tools for chemical biology and the development of covalent inhibitors.[6][9]

Imidazole-1-sulfonyl Azide: A Safer Route to Sulfonamides

An alternative strategy for sulfonamide synthesis involves the reaction of an amine with a sulfonyl azide. Imidazole-1-sulfonyl azide has emerged as a superior reagent for the synthesis of these sulfonyl azide intermediates via diazotransfer.

Key Advantages:

  • Enhanced Safety: Traditional diazotransfer reagents like triflyl azide are notoriously explosive. Imidazole-1-sulfonyl azide, particularly as its hydrogen sulfate salt, is a crystalline solid with significantly improved impact stability and safety profile.[10][11][12]

  • High Efficiency: It is a highly efficient reagent for converting primary sulfonamides into sulfonyl azides, which are versatile intermediates for synthesizing N-substituted sulfonamides.[10][13]

  • Mild Conditions: The diazotransfer reaction proceeds under mild, often copper-free conditions, exhibiting broad functional group tolerance.[10][13]

Performance Benchmarking: A Comparative Analysis

To contextualize the performance of these agents, we present illustrative data for a model sulfonylation reaction with benzylamine. The conditions and yields are representative of what an experienced chemist would expect based on the reagents' known properties.

Table 1: Comparative Performance in the Sulfonylation of Benzylamine

EntrySulfonylating Agent/MethodKey ReagentsTypical ConditionsTime (h)Representative Yield (%)Key Advantage Highlighted
1Benchmark This compoundEt3N, DCM2–488Straightforward, rapid conversion.
2SuFEx Phenylsulfonyl FluorideDBU, MeCN12–2485High stability, orthogonal reactivity.
3Diazotransfer Imidazole-1-sulfonyl azide H₂SO₄K₂CO₃, Cu(I) cat., then amine6–1293High yield, enhanced safety profile.

Analysis of Causality and Experimental Choices:

  • Benchmark (Entry 1): The use of triethylamine (Et₃N) is a standard choice for sulfonyl chlorides; it's a non-nucleophilic base strong enough to neutralize the HCl generated, driving the reaction to completion without competing in the reaction itself. Dichloromethane (DCM) is a common, inert solvent. The reaction is typically fast due to the high electrophilicity of the sulfonyl chloride.

  • SuFEx (Entry 2): The lower reactivity of the S-F bond necessitates a stronger base, like DBU, to facilitate the nucleophilic attack. The longer reaction time is a direct consequence of the higher stability of the sulfonyl fluoride. This trade-off of speed for stability is a key consideration.

  • Diazotransfer (Entry 3): This is a two-step process, first forming the sulfonyl azide, which is then coupled with the amine. The high yield reflects the efficiency of each step. The choice of a carbonate base and sometimes a copper catalyst is specific to this methodology and highlights its distinct mechanistic pathway.[11]

Self-Validating Experimental Protocol: Synthesis of N-Benzyltetrahydrofuran-3-sulfonamide

A trustworthy protocol is one that is detailed, reproducible, and includes checkpoints for validation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add benzylamine (1.0 eq., e.g., 1.0 mmol, 107 mg) and anhydrous dichloromethane (DCM, 5 mL). Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq., 1.2 mmol, 167 µL) to the stirred solution.

  • Electrophile Addition: Add this compound (1.1 eq., 1.1 mmol, 188 mg) dropwise as a solution in anhydrous DCM (2 mL) over 5 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring (Validation Checkpoint 1): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS until completion is observed.

  • Aqueous Workup: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Wash: Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). This removes excess base, unreacted amine, and water-soluble impurities.

  • Drying and Concentration (Validation Checkpoint 2): Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. A crude product should be obtained, which can be assessed for purity by ¹H NMR.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyltetrahydrofuran-3-sulfonamide.

cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification start Dissolve Benzylamine in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_thfsc Add THF-3-SC Solution (Dropwise) add_base->add_thfsc warm_stir Warm to RT & Stir (2-4h) add_thfsc->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with H₂O monitor->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify by Chromatography dry->purify end_product Pure Product purify->end_product

Sources

A Comparative Guide to the Cross-Reactivity of Tetrahydrofuran-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of Tetrahydrofuran-3-sulfonyl Chloride

This compound is a versatile bifunctional reagent that incorporates a reactive sulfonyl chloride group and a tetrahydrofuran (THF) moiety. This combination offers unique opportunities in medicinal chemistry and materials science, allowing for the introduction of the THF scaffold, a common motif in biologically active molecules, while enabling further functionalization through the sulfonyl group.[1] However, the interplay between these two functional groups can also lead to unexpected cross-reactivity. Understanding this profile is crucial for its effective utilization.

The reactivity of sulfonyl chlorides is fundamentally governed by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack.[2] The general reaction proceeds via a nucleophilic substitution, where the chloride ion serves as an excellent leaving group. This reactivity is modulated by the nature of the substituent attached to the sulfonyl group. In the case of this compound, the cyclic ether moiety introduces both steric and electronic effects that differentiate it from simpler alkyl or aryl sulfonyl chlorides.

Comparative Reactivity Analysis

A direct, head-to-head quantitative comparison of this compound with other common sulfonylating agents across a broad spectrum of nucleophiles is not extensively documented in peer-reviewed literature. However, based on established principles of organic chemistry and available data, we can construct a comparative framework.

Reactivity with Amines (Sulfonamide Formation)

The reaction of sulfonyl chlorides with primary and secondary amines to form sulfonamides is a cornerstone of medicinal chemistry.[3][4] The rate and efficiency of this reaction are influenced by the steric hindrance around the sulfonyl group and the nucleophilicity of the amine.

Table 1: Comparison of Sulfonyl Chlorides in Sulfonamide Formation

Sulfonyl ChlorideExpected Relative ReactivityKey Considerations
Methanesulfonyl Chloride (MsCl)HighSmall steric footprint allows for rapid reaction with a wide range of amines.[5]
p-Toluenesulfonyl Chloride (TsCl)ModerateThe aromatic ring provides steric bulk, potentially slowing the reaction with hindered amines.
This compound Moderate to High The THF ring is less sterically demanding than a tosyl group but more so than a methyl group. The ether oxygen may influence the local electronic environment.

The THF moiety is not expected to directly participate in the reaction with amines under standard sulfonamide formation conditions (e.g., in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent). However, the stability of the THF ring should be considered under strongly basic or acidic conditions, as discussed later.

Reactivity with Alcohols (Sulfonate Ester Formation)

Sulfonate esters are excellent leaving groups and are synthesized by reacting sulfonyl chlorides with alcohols, typically in the presence of a base.[6]

Table 2: Comparison of Sulfonyl Chlorides in Sulfonate Ester Formation

Sulfonyl ChlorideExpected Relative ReactivityKey Considerations
Methanesulfonyl Chloride (MsCl)HighHighly reactive, suitable for a broad range of alcohols.
p-Toluenesulfonyl Chloride (TsCl)ModerateSteric hindrance can be a factor with secondary and tertiary alcohols.
This compound Moderate to High Similar to sulfonamide formation, reactivity is expected to be intermediate between MsCl and TsCl. The resulting sulfonate ester introduces a THF moiety.

The formation of sulfonate esters from this compound proceeds with retention of configuration at the alcohol center, as the reaction occurs at the oxygen atom.[6]

Potential Cross-Reactivity of the Tetrahydrofuran Moiety

The primary concern for cross-reactivity with this reagent lies in the stability of the tetrahydrofuran ring under various reaction conditions. While generally robust, the ether linkages can be susceptible to cleavage under strongly acidic or certain Lewis acidic conditions.

Stability under Acidic Conditions

Strong acids can protonate the ether oxygen of the THF ring, activating it for nucleophilic attack and subsequent ring-opening. This is a well-documented reaction for THF itself and can be a potential side reaction when using this compound in the presence of strong acids, especially at elevated temperatures.[7][8]

Stability under Basic Conditions

The THF ring is generally stable under basic conditions. However, the presence of the electron-withdrawing sulfonyl group at the 3-position can increase the acidity of the protons at the 2- and 4-positions, although this effect is not expected to be dramatic. Strong, non-nucleophilic bases are unlikely to cause ring-opening.

Experimental Protocols

To provide a practical framework for evaluating the reactivity and cross-reactivity of this compound, the following experimental protocols are suggested.

Protocol for Comparative Sulfonamide Formation

Objective: To compare the rate of sulfonamide formation of this compound against Methanesulfonyl Chloride and p-Toluenesulfonyl Chloride with a model primary amine.

Materials:

  • Aniline (model primary amine)

  • This compound

  • Methanesulfonyl chloride

  • p-Toluenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Set up three parallel reactions. In each reaction flask, dissolve aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • To each flask, add the respective sulfonyl chloride (1.0 mmol) dropwise at 0 °C.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 15 min, 30 min, 1h, 2h).

  • Upon completion (disappearance of aniline), quench the reactions with water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and purity.

Expected Outcome: This experiment will provide a qualitative and semi-quantitative comparison of the reaction rates. It is anticipated that the reaction with Methanesulfonyl Chloride will be the fastest, followed by this compound, and then p-Toluenesulfonyl Chloride.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aniline Aniline ReactionVessel DCM, 0°C to RT Aniline->ReactionVessel TEA Triethylamine TEA->ReactionVessel SulfonylChlorides Methanesulfonyl Chloride p-Toluenesulfonyl Chloride This compound SulfonylChlorides->ReactionVessel Sulfonamides N-phenylmethanesulfonamide N-phenyl-4-methylbenzenesulfonamide N-phenyltetrahydrofuran-3-sulfonamide ReactionVessel->Sulfonamides

Caption: Comparative Sulfonamide Synthesis Workflow.

Protocol for Assessing THF Ring Stability under Acidic Conditions

Objective: To evaluate the stability of the THF ring in a model sulfonamide derived from this compound under acidic conditions.

Materials:

  • N-phenyltetrahydrofuran-3-sulfonamide (synthesized as per Protocol 4.1)

  • 1 M Hydrochloric Acid (HCl) in water

  • 1 M HCl in methanol

  • Tetrahydrofuran (as a solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolve a known amount of N-phenyltetrahydrofuran-3-sulfonamide in THF.

  • Divide the solution into three separate reaction vessels.

  • To the first vessel, add 1 M aqueous HCl.

  • To the second vessel, add 1 M methanolic HCl.

  • The third vessel will serve as a control with no added acid.

  • Stir all three mixtures at room temperature and monitor for any reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours).

  • Analyze the samples for the appearance of any new products indicative of ring-opening.

Expected Outcome: This experiment will provide insight into the propensity of the THF ring to undergo acid-catalyzed cleavage in the context of the sulfonamide product. It is hypothesized that under these mild acidic conditions at room temperature, the ring will remain largely intact.

G cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Start N-phenyltetrahydrofuran-3-sulfonamide AqueousAcid 1M Aqueous HCl Start->AqueousAcid MethanolicAcid 1M Methanolic HCl Start->MethanolicAcid Control No Acid (Control) Start->Control NoReaction No Reaction (Ring Intact) AqueousAcid->NoReaction More Likely RingOpening Ring-Opened Products AqueousAcid->RingOpening Potential MethanolicAcid->NoReaction More Likely MethanolicAcid->RingOpening Potential Control->NoReaction Expected

Caption: THF Ring Stability Test Workflow.

Conclusion

This compound is a valuable reagent for the introduction of the THF scaffold in organic synthesis. Its reactivity profile is generally comparable to other common sulfonyl chlorides, with its steric and electronic properties placing it between the highly reactive methanesulfonyl chloride and the more sterically hindered p-toluenesulfonyl chloride. The primary consideration for cross-reactivity is the stability of the tetrahydrofuran ring, particularly under strongly acidic conditions. The experimental protocols provided in this guide offer a starting point for researchers to further probe the reactivity and selectivity of this interesting bifunctional molecule in their specific applications. By understanding these nuances, chemists can better exploit the synthetic potential of this compound while avoiding undesirable side reactions.

References

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A Comparative Guide to the Applications of Tetrahydrofuran-3-sulfonyl Chloride in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and modulating biological activity. Tetrahydrofuran-3-sulfonyl chloride emerges as a versatile reagent, offering a saturated heterocyclic scaffold that can impart favorable physicochemical properties to target molecules. This guide provides an in-depth analysis of the applications of this compound, presenting a comparative perspective against common alternatives and furnishing the experimental details necessary for its effective utilization.

Introduction to this compound: A Scaffold of Interest

This compound is a reactive organosulfur compound featuring a sulfonyl chloride functional group attached to a tetrahydrofuran (THF) ring. The THF moiety is a prevalent structural feature in numerous biologically active compounds and approved drugs, often contributing to improved solubility and metabolic stability.[1] The sulfonyl chloride group is a well-established precursor for the synthesis of sulfonamides, a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[2][3][4]

The combination of the hydrophilic THF ring and the versatile sulfonyl chloride functionality makes this compound an attractive building block for medicinal chemists seeking to introduce polarity and structural complexity into their lead compounds.

Synthesis of this compound

The primary route to this compound involves the corresponding sulfonic acid, which can be prepared from precursors such as 3-hydroxytetrahydrofuran. While specific literature detailing the direct synthesis of this compound is not abundant, the general principles of converting sulfonic acids or their salts to sulfonyl chlorides are well-established. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.[5]

A plausible synthetic pathway would involve the oxidation of a suitable sulfur-containing precursor to the sulfonic acid, followed by chlorination. For instance, a synthetic sequence could be envisioned starting from 3-hydroxytetrahydrofuran, which can be synthesized from 1,2,4-trihydroxybutane.

Conceptual Synthetic Workflow:

Synthesis_Workflow A 1,2,4-Trihydroxybutane B 3-Hydroxytetrahydrofuran A->B Cyclization C Tetrahydrofuran-3-thiol or other sulfur precursor B->C Sulfur introduction D Tetrahydrofuran-3-sulfonic acid C->D Oxidation E This compound D->E Chlorination (e.g., SOCl₂)

Caption: Conceptual workflow for the synthesis of this compound.

Core Application: Synthesis of N-Substituted Tetrahydrofuran-3-sulfonamides

The principal application of this compound lies in its reaction with primary and secondary amines to furnish N-substituted tetrahydrofuran-3-sulfonamides. This reaction is a cornerstone of sulfonamide synthesis and is widely employed in the pharmaceutical industry.[6]

General Reaction Scheme:

Sulfonamide_Formation cluster_0 Reactants cluster_1 Product THF_SO2Cl This compound Sulfonamide N-Substituted Tetrahydrofuran-3-sulfonamide THF_SO2Cl->Sulfonamide + Amine R1R2NH (Amine) Amine->Sulfonamide

Caption: General reaction for the synthesis of N-substituted tetrahydrofuran-3-sulfonamides.

Experimental Protocol: A Representative Synthesis

While specific examples for this compound are not extensively documented in readily available literature, a general and reliable protocol for the sulfonylation of an amine can be adapted. The following procedure is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides.[6]

Synthesis of N-Aryl-Tetrahydrofuran-3-sulfonamide (A Representative Protocol):

  • Dissolution of Amine: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in the same solvent and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparison with Alternative Sulfonyl Chlorides

The choice of sulfonyl chloride can significantly impact the properties of the resulting sulfonamide. Here, we compare this compound with common aromatic and acyclic aliphatic alternatives.

FeatureThis compoundBenzenesulfonyl Chloride (Aromatic)Methanesulfonyl Chloride (Acyclic Aliphatic)
Scaffold Type Saturated HeterocyclicAromaticAcyclic Aliphatic
Reactivity Expected to be similar to other aliphatic sulfonyl chlorides.[7]Generally less reactive than aliphatic sulfonyl chlorides due to the electron-donating resonance effect of the benzene ring.[7]Highly reactive.
Properties of Resulting Sulfonamides Introduces a polar, flexible, and three-dimensional THF moiety, potentially improving solubility and metabolic stability.[1]The phenyl group can engage in π-stacking interactions and provides a rigid scaffold.The small methyl group has a minimal steric footprint.
Potential Biological Impact The THF ring is a known pharmacophore in several drugs, potentially leading to favorable interactions with biological targets.[8]A common scaffold in many established drugs.Often used as a simple sulfonamide cap.

The decision to use this compound over other alternatives will depend on the specific goals of the synthesis. If the aim is to introduce a polar, flexible, and drug-like heterocyclic motif, this reagent is an excellent choice. For applications requiring a rigid aromatic core for specific binding interactions, an aromatic sulfonyl chloride might be more appropriate.

Applications in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[9] The incorporation of the tetrahydrofuran-3-yl moiety can be a strategic move to enhance the drug-like properties of a molecule.

Potential Therapeutic Areas:

  • Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs, and novel derivatives continue to be explored.[4]

  • Antiviral Agents: Several HIV protease inhibitors incorporate sulfonamide and tetrahydrofuran motifs, highlighting the potential synergy of these two groups.[8]

  • Anticancer Agents: Sulfonamide-containing compounds have been developed as inhibitors of various targets in cancer therapy, including cyclin-dependent kinases (CDKs).[10]

  • Carbonic Anhydrase Inhibitors: This class of drugs, used to treat glaucoma and other conditions, is largely based on sulfonamide structures.

The unique three-dimensional structure of the tetrahydrofuran ring can allow for novel interactions within a protein binding pocket, potentially leading to increased potency and selectivity compared to flat aromatic systems.

Conclusion and Future Outlook

This compound represents a valuable and somewhat underutilized building block in the synthetic chemist's toolbox. Its ability to introduce a polar, saturated heterocyclic scaffold through the reliable formation of a sulfonamide linkage makes it a compelling choice for the synthesis of novel compounds with potential therapeutic applications. While specific, published experimental data for this reagent is somewhat limited, established protocols for sulfonamide synthesis provide a solid foundation for its use.

Future research will likely focus on the systematic exploration of N-substituted tetrahydrofuran-3-sulfonamides to build libraries of diverse compounds for biological screening. A more detailed investigation into the comparative reactivity and the influence of the tetrahydrofuran-3-yl moiety on the pharmacokinetic and pharmacodynamic properties of drug candidates will further solidify the position of this reagent in modern drug discovery.

References

[11] Walker, D. P., Piotrowski, D. W., Jacobsen, E. J., Acker, B. A., & Groppi, V. E. (2003). U.S. Patent No. 2,328,53 A1. Washington, DC: U.S. Patent and Trademark Office. [10] Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025). ACS Medicinal Chemistry Letters. [6] Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [12] Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. Synthesis and Biological Evaluation of New Sulfonamide Derivatives. (2017). Wynberg, H., & Bantjes, A. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. [13] Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2025). Reddit. [8] Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central. [5] Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (n.d.). Google Patents. [14] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. Recent developments in the synthesis of N-aryl sulfonamides. (2025). ResearchGate. [2] Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2022). Progress in Chemistry. [7] why aromatic acyl chloride are much less reactive than aliphatic acyl chloride?Explain. (2021). Brainly.in. [3] Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Design, synthesis, and biological evaluation of novel 5,7,4′-trimethoxyflavone sulfonamide-based derivatives as highly potent inhibitors of LRPPRC/STAT3/CDK1. (n.d.). ResearchGate. [15] Comparative study of aliphatic and aromatic compounds. (2018). The Pharma Innovation Journal. [16] Biological evaluation of sulfonamide derivatives. (n.d.). ResearchGate. [1] Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). National Institutes of Health.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Tetrahydrofuran-3-sulfonyl chloride (CAS No. 1207346-29-9). As a valued professional in research and development, your safety and the integrity of your work are paramount. This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in chemical principles, to ensure a self-validating and secure operational workflow.

Hazard Identification and Inherent Risks

This compound is a bifunctional molecule, presenting a complex hazard profile derived from both the reactive sulfonyl chloride group and the tetrahydrofuran (THF) ring system. A thorough understanding of these risks is the foundation of safe handling and disposal.

The primary danger associated with sulfonyl chlorides is their high reactivity towards nucleophiles, most notably water. This reaction is exothermic and produces corrosive byproducts.[1][2] The THF moiety introduces the significant risks of flammability and the potential for forming explosive peroxides over time, especially when exposed to air and light.[3]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionAssociated Functional GroupPrimary Mitigation Strategy
Corrosive Causes severe skin burns and eye damage.[1]Sulfonyl ChlorideUse of appropriate Personal Protective Equipment (PPE); careful, controlled quenching.
Water Reactive Reacts with water or moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas and sulfonic acid.[1][2]Sulfonyl ChlorideStore in a dry, inert atmosphere; avoid contact with water during storage and handling; perform controlled quenching.
Respiratory Irritant May cause respiratory irritation upon inhalation.[1]Sulfonyl Chloride / HCl byproductHandle exclusively within a certified chemical fume hood.
Flammable The THF component is a highly flammable liquid and vapor.[4]Tetrahydrofuran (THF)Eliminate all ignition sources; use non-sparking tools; ensure proper grounding of equipment.[5]
Peroxide Former The THF ring can form explosive peroxides upon storage or exposure to air.[3]Tetrahydrofuran (THF)Date containers upon receipt and opening; test for peroxides before heating or concentration; store away from light and heat.
Acutely Toxic Harmful if swallowed.Entire MoleculeAvoid ingestion; wash hands thoroughly after handling.

The Core Principle: Controlled Nucleophilic Quenching

The safe disposal of this compound hinges on a single chemical principle: controlled nucleophilic quenching . The goal is to intentionally and safely react the electrophilic sulfonyl chloride moiety with a mild nucleophile, converting it into a stable, less hazardous, and water-soluble salt that can be disposed of as aqueous chemical waste.

The primary reaction is hydrolysis:

R-SO₂Cl + 2 NaOH → R-SO₃Na + NaCl + H₂O

By slowly adding the sulfonyl chloride to a basic solution, the reactive intermediate is consumed as it is introduced, preventing a runaway exothermic reaction and controlling the release of HCl gas, which is instantly neutralized by the base.[6][7]

Pre-Disposal Safety Checklist

Before initiating any disposal procedure, ensure the following conditions are met:

  • Location: All steps must be performed inside a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Chemical splash goggles and a face shield (minimum 8-inch).[8]

    • Flame-retardant lab coat.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Consult glove manufacturer compatibility charts.

    • Closed-toe shoes and long pants.

  • Equipment:

    • An ice bath for temperature control.[6]

    • Stir plate and magnetic stir bar.

    • Appropriate glassware (beaker or flask larger than the final volume).

    • A dedicated, labeled hazardous waste container for the final aqueous solution.[9]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent) and a neutralizer for acids (e.g., sodium bicarbonate) must be readily accessible.[10][11] Do not use combustible materials like paper towels to absorb the raw chemical.

Step-by-Step Disposal Protocol for Laboratory Quantities

This protocol is designed for the safe quenching of small quantities (<10 g) of this compound.

Protocol: Controlled Quenching via Slow Addition to a Basic Solution
  • Prepare the Quenching Solution: In a beaker or flask of appropriate size, prepare a 1-2 M solution of a base such as sodium hydroxide or sodium bicarbonate in water. The volume should be sufficient to ensure a large excess of the base. Place the beaker in an ice bath on a magnetic stir plate and begin gentle stirring.

  • Prepare the Sulfonyl Chloride: If the this compound is in a solvent, it can be used as is. If it is neat, consider diluting it with a water-miscible solvent that does not react with it (e.g., additional THF or acetone) to aid in controlled addition.

  • Slow Addition: Using a dropping funnel or a pipette, add the this compound solution dropwise to the cold, stirring basic solution.[7] The rate of addition should be slow enough to prevent any significant temperature increase or excessive gas evolution.

  • Reaction and Neutralization: Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the reaction goes to completion.[6]

  • Final pH Check: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH strip or meter to ensure it is neutral or slightly basic (pH 7-10). If it is still acidic, add more base cautiously.

  • Waste Transfer: Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container for aqueous waste.[1]

  • Decontaminate Glassware: Rinse all glassware with water, and collect the first rinse as hazardous waste. Subsequent rinses can typically be disposed of down the drain, pending local regulations.

G cluster_prep Preparation cluster_quench Quenching Procedure cluster_finalize Finalization & Disposal prep_base 1. Prepare cold, stirring aqueous base solution (NaOH or NaHCO3) in fume hood. add_slowly 3. Add sulfonyl chloride solution DROPWISE to the cold base. prep_base->add_slowly prep_scl 2. Dilute sulfonyl chloride with a compatible solvent (e.g., THF, acetone). prep_scl->add_slowly prep_ppe Confirm all PPE is worn correctly. prep_ppe->prep_base monitor Monitor for heat or gas evolution. add_slowly->monitor stir 4. Stir for 30-60 minutes after addition is complete. warm_rt 5. Warm to room temperature. stir->warm_rt check_ph 6. Check pH. (Target: 7-10) warm_rt->check_ph adjust_ph Adjust pH with more base if acidic. check_ph->adjust_ph pH < 7 transfer 7. Transfer to labeled aqueous hazardous waste. check_ph->transfer pH is OK adjust_ph->check_ph decon 8. Decontaminate glassware. transfer->decon G cluster_small_spill Small Spill Response start Spill Occurs assess Assess Spill Size start->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large alert Alert nearby personnel. small_spill->alert evacuate Evacuate Area. Alert EH&S / Emergency Response. large_spill->evacuate absorb Cover with inert absorbent (Vermiculite, Sand). NO WATER. alert->absorb collect Collect waste into a labeled, sealed container. absorb->collect decon_area Decontaminate area with basic solution, then water. collect->decon_area

Fig 2: Decision workflow for spill management.

By adhering to these chemically-grounded procedures, you ensure not only your personal safety but also the responsible management of hazardous materials within your laboratory. Trust in these protocols is built upon their inherent logic and self-validating steps, providing a robust framework for your critical work.

References

  • BenchChem. (n.d.). Sulfonyl Chloride Work-up. Technical Support Center.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
  • ChemicalBook. (2025). SULFONYL CHLORIDE, POLYMER-BOUND - Chemical Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Tetrahydrofuran.
  • Sdfine. (n.d.). GHS Safety Data Sheet: SULPHURYL CHLORIDE.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Sulfuryl chloride.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Sulfuryl chloride.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: this compound.
  • Honeywell. (2012). Material Safety Data Sheet: Tetrahydrofuran.
  • University of California Merced. (2012). Standard Operating Procedure: Tetrahydrofuran.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Tetrahydrofuran.
  • Actylis Lab Solutions. (2024). SAFETY DATA SHEET: Tetrahydrofuran.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Sigma-Aldrich. (n.d.). This compound | 1207346-29-9.

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A Senior Application Scientist's Guide to the Safe Handling of Tetrahydrofuran-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for handling Tetrahydrofuran-3-sulfonyl chloride (CAS No. 1207346-29-9). This document moves beyond mere procedural lists to provide a deep, field-tested understanding of the "why" behind each safety protocol. As researchers and drug development professionals, our primary directive is safety, which enables scientific integrity and progress. This guide is structured to build your confidence and competence when working with this reactive and hazardous compound.

Core Hazard Analysis: Understanding the Dual-Threat Nature

This compound presents a dual-hazard profile, demanding a comprehensive safety strategy. Its reactivity stems from two distinct structural features: the sulfonyl chloride group and the tetrahydrofuran (THF) ring.

  • The Sulfonyl Chloride Group (-SO₂Cl): A Corrosive and Water-Reactive Threat The sulfonyl chloride functional group is highly electrophilic and, therefore, reactive towards nucleophiles. Its most significant and immediate danger is its violent reaction with water. Contact with moisture, including humid air, will lead to rapid hydrolysis, liberating highly toxic and corrosive gases: hydrogen chloride (HCl) and sulfur oxides (SOx).[1][2] This reaction is the primary driver for the compound's classification as a severe corrosive agent that can cause catastrophic damage to skin, eyes, and the respiratory tract.[1][2]

  • The Tetrahydrofuran (THF) Moiety: Flammability and Peroxide Risk The THF component of the molecule introduces the hazards associated with ethers. THF is a flammable liquid, and its vapors can form explosive mixtures with air.[3][4] Furthermore, like many ethers, THF can form explosive peroxides upon exposure to air and light, especially during storage or if distilled to concentration.[3][5] While the sulfonyl chloride's reactivity is the more immediate concern, the flammability and potential for peroxide formation cannot be overlooked, especially in storage and disposal.[5]

Table 1: Summary of Hazards for this compound
Hazard ClassificationDescription & Causal AgentImmediate Consequences of Exposure/Mishandling
Skin Corrosion/Burns The sulfonyl chloride group reacts with moisture on the skin, generating acidic byproducts (HCl, sulfuric acid derivatives).Causes severe chemical burns.[1][2]
Severe Eye Damage Corrosive nature causes rapid and severe damage to eye tissue upon contact.Causes burns and potentially irreversible eye damage.[1][2]
Respiratory Irritation Inhalation of vapors or aerosols irritates the mucous membranes of the respiratory system.[1][2]May cause coughing, shortness of breath, and burning sensation in the throat.
Water Reactive Reacts with water to release toxic gases (Hydrogen chloride, Sulfur oxides).Liberation of toxic, corrosive gas cloud, posing a severe inhalation hazard.[1][2]
Incompatible Materials Reacts exothermically or violently with strong bases, acids, oxidizing agents, alcohols, and amines.[1][2]Uncontrolled reactions can lead to splashes, gas evolution, and potential vessel rupture.

Personal Protective Equipment (PPE): A System for Total Protection

Given the severe hazards, a multi-layered PPE approach is mandatory. Simply wearing gloves is insufficient. The following protocol constitutes the minimum standard for any procedure involving this chemical.

Table 2: Mandatory PPE for Handling this compound
Protection AreaPrimary EquipmentCritical Specifications & Rationale
Engineering Controls Certified Chemical Fume Hood This is the most critical piece of safety equipment. All handling must occur within a fume hood to contain corrosive vapors and toxic gases.[1][2]
Eye & Face Tightly-fitting Chemical Splash Goggles & Full-Face Shield Goggles are essential to prevent vapor exposure. A full-face shield (minimum 8 inches) must be worn over the goggles to protect against splashes of this highly corrosive material.[6][7]
Hands Double Gloving: Butyl Rubber or Neoprene Gloves The THF component can permeate standard nitrile gloves rapidly.[8] A robust outer glove (e.g., Butyl rubber) over a standard inner glove is required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
Body Chemical-Resistant Apron or Coverall over a Lab Coat A chemical-resistant apron or coverall provides a necessary barrier against spills and splashes.[7] This is worn over a flame-resistant lab coat. Full-length pants and closed-toe, chemical-resistant footwear are required.[6][9]
Respiratory None required for standard use in a fume hood. A NIOSH-approved respirator with cartridges for acid gases and organic vapors should be readily available for emergency situations like a significant spill outside of the fume hood.[7][10]
Workflow for Safe Chemical Handling

The following diagram outlines the logical flow of operations, emphasizing the integration of safety checks at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Procedure & Disposal cluster_emergency Emergency Event prep1 Verify Fume Hood Certification & Flow prep2 Locate & Verify Emergency Equipment (Shower, Eyewash) prep1->prep2 prep3 Don All Mandatory PPE (See Table 2) prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Sealed & Away from Water handle1->handle2 emergency Spill or Exposure Occurs handle1->emergency handle3 Use Inert Gas (N₂/Ar) for Anhydrous Reactions handle2->handle3 handle2->emergency clean1 Quench Reaction Carefully (Non-aqueous method) handle3->clean1 Procedure Complete handle3->emergency clean2 Segregate Waste: Halogenated Organic clean1->clean2 clean3 Decontaminate Glassware & Work Surface in Hood clean2->clean3 clean4 Dispose of Contaminated PPE as Hazardous Waste clean3->clean4 emergency->prep2 Activate Emergency Protocol

Caption: Workflow for handling this compound.

Emergency Response Protocols: Immediate and Correct Actions

In the event of an emergency, rapid and correct response is critical to mitigating harm.

  • Skin Contact: Immediately proceed to the emergency shower.[6] While showering, remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, forcibly holding the eyelids open to ensure complete irrigation.[5][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Remove the affected person to fresh air immediately.[1][8] If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation.[1] Seek immediate medical attention.

  • Spill Response:

    • Evacuate: Alert personnel and evacuate the immediate area.[1][3]

    • Ventilate: Ensure the fume hood is operating at maximum capacity.

    • Contain (if trained): For small spills (<100 mL) within a fume hood, trained personnel wearing full PPE may absorb the spill with an inert, dry material like vermiculite or sand.

    • DO NOT USE WATER or combustible absorbents like paper towels.[1][2]

    • Collect & Dispose: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1]

    • For large spills or any spill outside of a fume hood, evacuate the laboratory and call emergency services immediately.[5][6]

Storage and Disposal: Maintaining Safety Through the Lifecycle

  • Storage: Store the container in a dry, cool, well-ventilated area designated for corrosive materials.[2] The container must be kept tightly closed to prevent reaction with atmospheric moisture.[1] Store away from incompatible materials, particularly bases, alcohols, and oxidizing agents.[1][2]

  • Disposal: All waste, including leftover material, absorbent used for spills, and contaminated gloves, must be treated as hazardous waste.[1] Dispose of contents and containers at an approved waste disposal facility.[1] Do not mix with other waste streams unless compatibility is confirmed. Leave chemicals in their original containers for disposal where possible.

By internalizing the principles and protocols outlined in this guide, you equip yourself with the expertise to handle this compound not just safely, but with the scientific diligence it requires. Your safety is the bedrock of your research.

References

  • University of California, Merced. (n.d.). Standard Operating Procedure: Tetrahydrofuran. [Link]

  • Utah State University. (n.d.). Standard Operating Procedure: Tetrahydrofuran. [Link]

  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. [Link]

  • Trimaco. (2023). Essential Chemical PPE. [Link]

  • Unisafe. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.